molecular formula C8H4Br2N2O2 B1360804 4,6-Dibromo-1H-indazole-3-carboxylic acid CAS No. 885518-30-9

4,6-Dibromo-1H-indazole-3-carboxylic acid

Cat. No.: B1360804
CAS No.: 885518-30-9
M. Wt: 319.94 g/mol
InChI Key: IRPZPQUTXGHQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-1H-indazole-3-carboxylic acid (CAS 885518-30-9) is a high-value brominated indazole derivative serving as a key synthetic intermediate in organic and medicinal chemistry research . Its molecular formula is C 8 H 4 Br 2 N 2 O 2 , with a molecular weight of 319.94 g/mol . The compound features a carboxylic acid functional group, which makes it a versatile building block for further chemical transformations, such as the formation of amide bonds . This compound is of significant interest in the development of novel pharmaceutical agents, particularly as a precursor in the synthesis of N -(s)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide derivatives . These derivatives are being investigated as potent and selective nicotinic acetylcholine receptor agonists or partial agonists , showing potential for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia . Researchers utilize this compound to introduce a sterically hindered, brominated indazole core into target molecules, which can be critical for optimizing binding affinity and selectivity in drug discovery efforts. The product is classified with the signal word "Warning" and should be handled with appropriate personal protective equipment . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPZPQUTXGHQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646115
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-30-9
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction and Scientific Context

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1][2] The specific functionalization of the indazole ring, such as through halogenation and carboxylation, is a critical strategy for modulating the physicochemical properties and biological targets of these molecules. 4,6-Dibromo-1H-indazole-3-carboxylic acid represents a versatile intermediate, offering multiple reaction sites for further chemical modification.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. It ensures the integrity of experimental results and is a prerequisite for regulatory submission. Spectroscopic analysis provides a non-destructive and highly informative picture of a molecule's atomic and electronic structure. This guide outlines the expected spectroscopic signature of the title compound, providing a benchmark for its identification and purity assessment.

Molecular Structure and Predicted Properties

  • Chemical Name: this compound

  • Molecular Formula: C₈H₄Br₂N₂O₂

  • Molecular Weight: 323.94 g/mol

  • Structure: Chemical Structure of this compound

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Experimental Rationale

¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings, providing critical information about its placement within the molecular structure. For this compound, we expect four distinct signals corresponding to the two aromatic protons and the two acidic protons (N-H and COOH).

The choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is crucial. Its ability to dissolve the polar analyte and its high boiling point are advantageous. Most importantly, it allows for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D₂O.

Sample Preparation and Acquisition Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for polar, acidic compounds and for its ability to reveal exchangeable N-H and O-H protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).

  • Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds, to allow for full relaxation of all nuclei, including the slowly relaxing quaternary carbons.

    • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data Summary
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~14.0Broad Singlet (br s)1HN1-H The indazole N-H proton is acidic and typically appears as a broad signal at a very low field in DMSO-d₆, consistent with data for parent indazoles.[3]
~13.5Very Broad Singlet (v br s)1HCOOH The carboxylic acid proton is highly deshielded and participates in hydrogen bonding, resulting in a very broad signal, often overlapping with the baseline.
~8.15Singlet (s)1HC7-H This proton is adjacent to the electron-donating nitrogen of the pyrazole ring but is part of the brominated benzene ring, leading to a downfield shift.
~7.80Singlet (s)1HC5-H This proton is situated between two strongly electron-withdrawing bromine atoms at positions 4 and 6, causing significant deshielding.
Spectral Interpretation

The predicted spectrum is remarkably simple due to the substitution pattern. The protons at C5 and C7 are expected to appear as sharp singlets because their ortho and para protons have been replaced by bromine atoms, eliminating the typical vicinal (³J) and para (⁴J) couplings. The meta-coupling (⁴J) between H-5 and H-7 is generally very small (<1 Hz) and may not be resolved. The broadness of the N-H and COOH signals is a key identifying feature, indicative of their acidic nature and rapid chemical exchange with any trace water in the solvent.

Carbon-¹³ (¹³C) NMR Spectroscopy

Principles and Experimental Rationale

¹³C NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line, and its chemical shift indicates its electronic environment (e.g., sp², sp³, proximity to electronegative atoms). For this molecule, eight distinct carbon signals are expected.

Experimental Protocol
  • Sample: The same sample prepared for ¹H NMR analysis can be used.

  • Instrumentation: Acquired on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale for Assignment
~163.0C =OThe carboxylic acid carbonyl carbon is highly deshielded and appears at the lowest field.
~142.0C7aA quaternary carbon at the ring junction, adjacent to a nitrogen atom.
~139.5C3The carbon bearing the carboxylic acid group is significantly downfield.
~128.0C5Aromatic C-H carbon. Its shift is influenced by the adjacent bromine atoms.
~125.5C3aA quaternary carbon at the second ring junction.
~123.0C7Aromatic C-H carbon adjacent to the pyrrolic nitrogen.
~118.0C6Quaternary carbon attached to bromine (C-Br).
~115.0C4Quaternary carbon attached to bromine (C-Br).

High-Resolution Mass Spectrometry (HRMS)

Rationale for Ionization Technique

Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar, acidic nature makes it highly amenable to forming ions in solution. ESI is a "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation, which is ideal for confirming molecular weight and formula. Analysis in negative ion mode ([M-H]⁻) is preferred due to the presence of the acidic carboxylic acid group.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Mode: Negative Ion Mode (ESI-).

  • Analysis: Scan for the deprotonated molecule [M-H]⁻.

Predicted Data Analysis
  • Molecular Formula: C₈H₄Br₂N₂O₂

  • Exact Mass (Monoisotopic): 321.8694 u

  • Predicted Ion (ESI-): [C₈H₃Br₂N₂O₂]⁻

  • Predicted m/z: 320.8616

A critical confirmatory feature will be the isotopic pattern. Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), a compound containing two bromine atoms will exhibit a characteristic triplet signal for the molecular ion cluster with an intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks. Observing this pattern is definitive proof of the presence of two bromine atoms.

Infrared (IR) Spectroscopy

Principles of Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds present in the molecule, making it an excellent tool for functional group identification.[4]

Experimental Protocol (ATR)
  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

  • Procedure: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact, and the spectrum is recorded, typically by co-adding 16-32 scans.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300 - 2500O-H StretchBroadCarboxylic Acid
~3100N-H StretchMedium, BroadIndazole N-H
~1700C=O StretchStrongCarboxylic Acid
1600 - 1450C=C / C=N StretchMedium-StrongAromatic/Indazole Ring
1320 - 1210C-O StretchStrongCarboxylic Acid
960 - 900O-H Bend (out-of-plane)BroadCarboxylic Acid Dimer
< 800C-Br StretchMediumAryl Bromide

The most diagnostic feature in the IR spectrum will be the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4] This, in combination with the strong carbonyl (C=O) peak around 1700 cm⁻¹, provides powerful evidence for the presence of the carboxylic acid functional group.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound is a puzzle where each piece of spectroscopic data provides unique clues. The workflow below illustrates how these techniques are synergistically applied.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample Synthesized Compound (this compound) MS Mass Spectrometry (HRMS) Sample->MS Provides Molecular Formula IR Infrared Spectroscopy (IR) Sample->IR Identifies Functional Groups H_NMR 1H NMR MS->H_NMR Confirms MW for Integration Check IR->H_NMR Confirms -OH, -NH for Signal Assignment C_NMR 13C NMR H_NMR->C_NMR Defines Proton Connectivity Structure Final Structure Confirmed H_NMR->Structure Defines H Environments C_NMR->Structure Confirms Carbon Backbone

Sources

An In-depth Technical Guide to 4,6-Dibromo-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dibromo-1H-indazole-3-carboxylic acid, a halogenated derivative of the biologically significant indazole-3-carboxylic acid scaffold. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and the parent compound to offer a robust predictive profile. This guide covers the expected physical and chemical properties, proposes a logical synthetic pathway, and explores the potential applications in drug discovery and medicinal chemistry, drawing parallels from the extensive research on other indazole derivatives. Furthermore, it outlines detailed protocols for handling, safety, and characterization, providing a foundational resource for researchers venturing into the synthesis and utilization of this compound.

Introduction: The Significance of the Indazole Nucleus

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, recognized as a bioisostere of indole.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules. Derivatives of indazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and HIV protease inhibitory effects.[2]

The carboxylic acid functional group at the 3-position of the indazole ring is a particularly valuable handle for synthetic chemists.[1][3] It allows for the facile formation of amides and esters, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents.[4] Halogenation of the indazole core, as in this compound, can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

This guide will focus on the 4,6-dibrominated analogue, providing a detailed theoretical and practical framework for its study.

Predicted Physicochemical Properties

PropertyPredicted Value for this compoundReference Data: 1H-Indazole-3-carboxylic acid
Molecular Formula C8H4Br2N2O2C8H6N2O2[5]
Molecular Weight 319.94 g/mol 162.15 g/mol [5]
Appearance Expected to be an off-white to yellow or light brown crystalline powderOff-white to yellow crystalline powder[6]
Melting Point Expected to be >250 °C (with decomposition)266-270 °C (decomposes)[7]
Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMFSlightly soluble in DMSO and Methanol[8]
pKa Predicted to be slightly lower than the parent compound due to the electron-withdrawing nature of the bromine atoms3.03 ± 0.10 (Predicted)[8]

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the bromination of the parent 1H-indazole-3-carboxylic acid. The indazole ring is susceptible to electrophilic substitution, and the positions of bromination can be influenced by the reaction conditions.

Proposed Synthetic Pathway

Synthetic Pathway Indazole_3_COOH 1H-Indazole-3-carboxylic acid Dibromo_Indazole 4,6-Dibromo-1H-indazole- 3-carboxylic acid Indazole_3_COOH->Dibromo_Indazole Br2, Acetic Acid, heat

Caption: Proposed synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from the synthesis of 5-bromo-1H-indazole-3-carboxylic acid and is a proposed method for the synthesis of the 4,6-dibromo derivative.[9] Optimization of stoichiometry and reaction time will be necessary.

  • Dissolution: Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Heating: Heat the suspension to a temperature sufficient to achieve dissolution (e.g., 90-120 °C).

  • Bromination: Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the heated solution. The use of a slight excess of bromine is to encourage di-substitution.

  • Reaction Monitoring: Maintain the reaction at an elevated temperature for several hours (e.g., 16 hours), monitoring the progress by an appropriate technique such as TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 5- and 7-positions of the indazole ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >12 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon will resonate in the downfield region (165-185 ppm).[10] The signals for the carbon atoms attached to bromine will be shifted downfield compared to the parent compound.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group:

  • A very broad O-H stretching band from approximately 2500-3300 cm⁻¹.[10]

  • A strong C=O stretching band around 1700-1725 cm⁻¹.[11]

  • C-O stretching and O-H bending vibrations in the fingerprint region.[12]

  • C-Br stretching vibrations will appear at lower wavenumbers.

Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight and elemental composition. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio). The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments of the indazole core.[13]

Applications in Drug Discovery

Derivatives of indazole-3-carboxylic acid are of significant interest in drug discovery.[1][14] The introduction of bromine atoms can enhance biological activity and improve pharmacokinetic properties.

Applications Core 4,6-Dibromo-1H-indazole- 3-carboxylic acid App1 Anti-cancer Agents Core->App1 App2 Anti-inflammatory Drugs Core->App2 App3 Kinase Inhibitors Core->App3 App4 Antiviral Compounds Core->App4

Caption: Potential therapeutic applications of this compound derivatives.

  • Anti-cancer Agents: The indazole nucleus is present in several approved and investigational anti-cancer drugs. The carboxylic acid moiety can be derivatized to amides and esters to interact with various biological targets.[6]

  • Anti-inflammatory Activity: Indazole derivatives have been explored for their potential as anti-inflammatory agents.

  • Kinase Inhibitors: The indazole scaffold can serve as a template for the design of potent kinase inhibitors, which are a major class of targeted cancer therapies.

Safety and Handling

Based on the safety data sheets for 1H-indazole-3-carboxylic acid and its bromo-derivatives, this compound should be handled with care.[15][16][17]

  • Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][16] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15] Use in a well-ventilated area or with respiratory protection.[18]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[15]

    • In case of eye contact: Rinse cautiously with water for several minutes.[15]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[15]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[16][17]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[15]

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides a comprehensive theoretical framework for its physical and chemical properties, a plausible synthetic route, and an overview of its potential applications. The detailed protocols for characterization and handling are intended to facilitate further research into this and related compounds. As the quest for novel therapeutics continues, the exploration of halogenated indazole scaffolds like this compound holds significant potential for the development of new and effective medicines.

References

  • Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Autechaux, A. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Retrieved from [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of Halogenated 1H-Indazole-3-Carboxylic Acids: Mechanisms, Applications, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for numerous compounds with significant and diverse biological activities. The strategic introduction of halogen atoms to this core has proven to be a highly effective method for modulating pharmacokinetic properties and enhancing target-specific potency. This guide provides an in-depth analysis of the biological activities of halogenated 1H-indazole-3-carboxylic acids, with a primary focus on their anticancer, antispermatogenic, and anti-inflammatory properties. We will explore the mechanistic underpinnings of key derivatives such as Lonidamine and Gamendazole, dissect structure-activity relationships (SAR), and provide validated experimental protocols for researchers in the field of drug development.

The 1H-Indazole-3-Carboxylic Acid Scaffold: A Foundation for Drug Discovery

The indazole nucleus, consisting of a fused benzene and pyrazole ring, is a versatile template for designing bioactive molecules.[1] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in most therapeutic agents.[1] The carboxylic acid group at the 3-position provides a critical anchor for interacting with biological targets and a convenient handle for synthetic modification.

The Pivotal Role of Halogenation

Halogenation is a cornerstone of modern medicinal chemistry, utilized to fine-tune a molecule's electronic, steric, and lipophilic properties. In the context of the indazole scaffold, introducing halogens (F, Cl, Br, I) can lead to:

  • Enhanced Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., nitrogen or oxygen) on a biological target.[2]

  • Improved Metabolic Stability: Halogens can block sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Modulated Lipophilicity: The addition of halogens increases a compound's lipophilicity, which can affect its ability to cross cell membranes and its overall pharmacokinetic profile.

The strategic placement and choice of halogen are critical, as these factors dictate the precise impact on biological activity, a recurring theme in the structure-activity relationships discussed in subsequent sections.[3]

Anticancer Activity: Targeting Cancer Cell Metabolism and Signaling

The indazole scaffold is a component of several FDA-approved anticancer drugs, highlighting its clinical significance.[1][4] Halogenated derivatives, in particular, have demonstrated potent activity by exploiting unique vulnerabilities of cancer cells.

Case Study: Lonidamine (LND)

Lonidamine, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a paradigmatic example of a halogenated indazole with anticancer properties.[5][6] Initially developed as an antispermatogenic agent, its ability to interfere with cancer cell energy metabolism has been extensively studied.[7][8]

Lonidamine's anticancer effect stems from its ability to disrupt the unique metabolic profile of tumor cells, often characterized by high rates of aerobic glycolysis (the Warburg effect).[7] Its mechanism is multifaceted:

  • Inhibition of Glycolysis: LND inhibits mitochondrially-bound hexokinase, a key enzyme in the glycolytic pathway.[6][7] This action deprives cancer cells of the ATP needed for rapid proliferation.

  • Mitochondrial Disruption: It targets mitochondrial function by inhibiting complexes I and II of the respiratory chain and affecting the mitochondrial permeability transition pore.[8][9] This leads to a decrease in cellular ATP, the generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[7][9]

  • Selective Action: A crucial feature of LND is its selective cytotoxicity towards cancer cells, largely sparing normal cells.[7] This selectivity is attributed to the differential metabolic dependencies of tumor cells compared to healthy tissues.[7]

Caption: Mechanism of Lonidamine's anticancer action.

Broader Anticancer Applications

Beyond Lonidamine, numerous other halogenated indazole derivatives have been synthesized and evaluated. Many exert their effects by inducing apoptosis through the mitochondrial pathway, characterized by an increase in ROS, a decrease in mitochondrial membrane potential, upregulation of Bax, and downregulation of Bcl-2.[4][10] Some derivatives have also been found to inhibit cancer cell migration and invasion.[10]

Data Summary: Anticancer Activity of Halogenated Indazoles

The following table summarizes the in vitro antiproliferative activity of representative indazole derivatives against various human cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentCell LineIC50 (µM)Reference
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl(E)-3,5-dimethoxystyryl4T1 (Breast)0.23[10]
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl(E)-3,5-dimethoxystyrylMCF-7 (Breast)0.34[10]
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl(E)-3,5-dimethoxystyrylHepG2 (Liver)0.80[10]
6o N/A (complex structure)N/A (complex structure)K562 (Leukemia)5.15[11]
6o N/A (complex structure)N/A (complex structure)HEK-293 (Normal)33.2[11]

Data presented as 50% inhibitory concentration (IC50). Lower values indicate higher potency.

Antispermatogenic and Contraceptive Activity

The antispermatogenic properties of this compound class, first noted with Lonidamine, have led to the development of derivatives specifically aimed at male contraception.[5]

Case Study: Gamendazole

Gamendazole is a halogenated indazole carboxylic acid derivative of Lonidamine designed as a potential oral male contraceptive.[12][13] It functions by disrupting spermatogenesis, leading to reversible infertility in preclinical models.[12]

Gamendazole's primary targets are within the Sertoli cells of the testes, which are essential for supporting developing sperm cells.

  • HSP90AB1 and EEF1A1 Inhibition: Gamendazole binds to and inhibits Heat Shock Protein 90-kDa beta member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 alpha 1 (EEF1A1).[12][13][14]

  • Disruption of Client Proteins: Inhibition of HSP90 leads to the degradation of its client proteins, such as AKT1 and ERBB2.[13][14]

  • Junctional Complex Disruption: AKT1 and other downstream effectors are known regulators of the junctional complexes between Sertoli cells and spermatids.[13][14] Disruption of this pathway leads to the premature release of spermatids from the seminiferous epithelium, resulting in infertility.[5]

gamendazole_mechanism GMZ Gamendazole HSP90 HSP90AB1 GMZ->HSP90 Inhibits EEF1A1 EEF1A1 GMZ->EEF1A1 Inhibits AKT1 AKT1 (HSP90 Client Protein) HSP90->AKT1 Stabilizes Junction Sertoli-Spermatid Junctional Complexes AKT1->Junction Regulates Integrity Infertility Spermatid Loss & Infertility Junction->Infertility Disruption leads to

Caption: Proposed mechanism of Gamendazole in Sertoli cells.

Anti-inflammatory Activity

Certain indazole derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for inflammatory disorders.[15] Bendazac and Benzydamine are two commercially available anti-inflammatory drugs that feature the 1H-indazole scaffold.[1]

Mechanism: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of halogenated indazoles are linked to their ability to suppress key components of the inflammatory cascade.[15] Studies have shown these compounds can inhibit:

  • Cyclooxygenase-2 (COX-2): A key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

  • Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) can be significantly reduced.[15]

  • Nitric Oxide (NO): Inhibition of NO generation from activated macrophages is another observed mechanism.[15][16]

Data Summary: Anti-inflammatory Activity
CompoundAssayTargetIC50 (µM)Reference
6-nitroindazole LPS-stimulated macrophagesIL-1β Inhibition100.75[15]
Indazole LPS-stimulated macrophagesIL-1β Inhibition120.59[15]
5-aminoindazole LPS-stimulated macrophagesIL-1β Inhibition220.46[15]
Dexamethasone LPS-stimulated macrophagesIL-1β Inhibition102.23[15]

Antimicrobial Activity

The functional versatility of the indazole scaffold extends to antimicrobial activity. The introduction of multiple halogen atoms, in particular, has been shown to be a viable strategy for enhancing potency against pathogenic bacteria.[17]

Spectrum of Activity and SAR

Studies on multi-halogenated indoles (a related scaffold) show that di-halogenated derivatives have markedly improved antibacterial activity compared to the parent or mono-halogenated compounds.[17] For instance, compounds like 4-bromo-6-chloroindole and 6-bromo-4-iodoindole exhibit potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[17] This suggests a similar strategy could be effective for the 1H-indazole-3-carboxylic acid series. The mechanism is often associated with the generation of intracellular ROS and the disruption of bacterial membranes.[17][18]

Experimental Protocols for Activity Assessment

To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of novel halogenated indazoles.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.[19]

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[19]

  • Compound Treatment: Prepare serial dilutions of the halogenated indazole compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blotting for Protein Expression

Objective: To analyze the effect of a compound on the expression levels of specific proteins (e.g., HSP90 clients like AKT1, or apoptosis markers like Bcl-2).[20]

Methodology:

  • Cell Lysis: Treat cells with the test compound for a specified time, then wash with cold PBS and lyse using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AKT1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

Halogenated 1H-indazole-3-carboxylic acids are a remarkably versatile class of compounds with proven therapeutic potential across oncology, reproductive health, and inflammation. The success of molecules like Lonidamine demonstrates that targeting the fundamental metabolic processes of diseased cells is a powerful strategy. Future research should focus on:

  • Improving Selectivity: Designing new derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Exploring Novel Halogenation Patterns: Investigating the impact of less common halogens or poly-halogenation to further refine structure-activity relationships.

  • Combination Therapies: Evaluating the synergistic potential of these compounds with existing chemotherapies, targeted agents, and immunotherapies.[6]

The continued exploration of this chemical space, guided by mechanistic insights and robust experimental validation, holds significant promise for the development of next-generation therapeutics.

References

  • Tash, J.S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Biology of Reproduction. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lonidamine? Patsnap. [Link]

  • Silvestrini, B., et al. (2002). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. Contraception. [Link]

  • Tash, J.S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Iowa State University Digital Repository. [Link]

  • Guo, W., et al. (2020). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. Cancers. [Link]

  • Wikipedia. Lonidamine. [Link]

  • Tash, J.S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed. [Link]

  • Tash, J.S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A). SciSpace. [Link]

  • ResearchGate. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Bistocchi, G.A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica. [Link]

  • Fernández-de Gortari, E., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry. [Link]

  • Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Appavoo, D., et al. (2020). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [Link]

  • ResearchGate. (2021). Structure-activity relationship study of halogen-substituted analogs 13, 17, 23, and 24. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Lattmann, E., et al. (2014). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, J., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Odesa National University. [Link]

  • Hsieh, P.-W., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. [Link]

  • El-Demerdash, A. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]

  • Semantic Scholar. Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Sim, J., et al. (2024). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Advanced Science. [Link]

  • Gundu, S., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Arabian Journal of Chemistry. [Link]

  • Sravani, G., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences. [Link]

Sources

Introduction: The Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis and Strategic Utility of 4,6-Dibromo-1H-indazole-3-carboxylic acid

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] While rarely found in nature, synthetic derivatives of indazole exhibit a vast range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Its structure, which can be considered a bioisostere of indole, features two nitrogen atoms that can act as both hydrogen bond donors and acceptors. This capability allows indazole-based molecules to form strong interactions within the hydrophobic pockets of proteins, making them particularly effective as kinase inhibitors.[2] Marketed drugs such as Pazopanib and Niraparib feature the indazole core, highlighting its clinical significance.[1][3]

Within this important class of compounds, This compound emerges as a strategically vital, though not widely documented, intermediate. Its true value lies not in its intrinsic biological activity, but in its function as a versatile molecular building block. The presence of two bromine atoms at specific positions (4 and 6) and a carboxylic acid at the 3-position provides three distinct points for chemical modification. This "trifunctional" nature allows medicinal chemists to systematically and efficiently generate large libraries of complex molecules to probe structure-activity relationships (SAR) and discover novel therapeutic agents. This guide provides a comprehensive overview of the proposed synthesis, characterization, and strategic application of this pivotal intermediate in the drug development process.

PART 1: A Proposed Synthetic Pathway

The discovery and development of a novel chemical entity often begin with a robust and logical synthetic route. While a specific, dedicated synthesis for this compound is not prominently documented, a highly plausible pathway can be designed based on established chemical principles and published procedures for analogous compounds. The proposed strategy involves a two-step process: first, the synthesis of the parent 1H-indazole-3-carboxylic acid, followed by a regioselective dibromination.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid (Parent Scaffold)

The foundational step is the creation of the core indazole ring system with the essential carboxylic acid handle at the 3-position. One of the most reliable methods starts from isatin, proceeding through a ring-opening, diazotization, reduction, and subsequent cyclization sequence.[4] This classic approach provides a solid foundation for producing the necessary precursor in good yield.

Step 2: Electrophilic Dibromination

The key to discovering this compound is the selective addition of two bromine atoms to the benzene portion of the indazole ring. This is achieved through an electrophilic aromatic substitution reaction. Based on the synthesis of mono-brominated analogs, reacting 1H-indazole-3-carboxylic acid with a suitable brominating agent in an acidic medium is the most logical approach.[5]

Causality Behind Experimental Choices:

  • Reagent: A solution of molecular bromine (Br₂) in glacial acetic acid is the proposed reagent. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, making one bromine atom sufficiently electrophilic to attack the electron-rich indazole ring.

  • Stoichiometry: A slight excess of bromine (e.g., 2.2 to 2.5 equivalents) would be used to favor the disubstituted product over the mono-substituted intermediate.

  • Temperature: The reaction is likely heated (e.g., 90-100 °C) to overcome the activation energy for the second bromination, ensuring the formation of the desired 4,6-dibromo product.[5] The electron-withdrawing nature of the first bromine atom and the pyrazole ring deactivates the system slightly, necessitating heat.

  • Regioselectivity: The directing effects of the fused pyrazole ring and the carboxylic acid group guide the incoming electrophiles. The 4 and 6 positions are electronically activated and sterically accessible, making them the most probable sites for substitution.

The overall proposed workflow is visualized below.

G cluster_0 Step 1: Parent Scaffold Synthesis cluster_1 Step 2: Dibromination Isatin Isatin Hydrazine_Int Aryl Hydrazine Intermediate Isatin->Hydrazine_Int  NaOH, NaNO₂, SnCl₂ Parent_Acid 1H-Indazole-3-carboxylic acid Hydrazine_Int->Parent_Acid  Acidic Cyclization Target_Molecule 4,6-Dibromo-1H-indazole- 3-carboxylic acid Parent_Acid->Target_Molecule  Br₂ (2.2 eq),  Glacial Acetic Acid,  Heat (90-100 °C)

Figure 1: Proposed synthetic workflow for this compound.

PART 2: Experimental Protocol and Characterization

A self-validating protocol includes not only the steps for synthesis but also the methods for confirming the identity and purity of the final product.

Detailed Synthesis Protocol (Proposed)

Objective: To synthesize this compound from 1H-indazole-3-carboxylic acid.

Materials:

  • 1H-Indazole-3-carboxylic acid (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (2.2 eq)

  • Ice water

  • Cold deionized water

Procedure:

  • Dissolution: Suspend 1H-indazole-3-carboxylic acid (e.g., 5.0 g) in glacial acetic acid (e.g., 100 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heating: Heat the suspension to 90 °C with stirring until a clear solution is formed.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.2 equivalents) in a small amount of glacial acetic acid (e.g., 10 mL). Add this solution dropwise to the heated reaction mixture over 30 minutes. Maintain the temperature at 90 °C.

  • Reaction: After the addition is complete, continue heating the reaction mixture at 90 °C for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (e.g., 500 mL) with vigorous stirring. A solid precipitate should form.

  • Isolation: Stir the aqueous suspension for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with copious amounts of cold water to remove residual acetic acid and bromine. Dry the product under vacuum at room temperature to yield this compound as a solid.

Structural Characterization

Confirmation of the final product's structure is paramount. The following analytical techniques would be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique would confirm the positions of the bromine atoms. The spectrum of the starting material shows four aromatic protons. The product's spectrum should show only two remaining aromatic protons, likely appearing as doublets, confirming disubstitution. The acidic proton of the carboxylic acid and the N-H proton of the indazole ring would also be visible, typically as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would show the expected number of carbon signals, including two signals for carbons bonded to bromine (C-Br), which would be shifted compared to the parent compound.

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

  • Elemental Analysis: This provides the percentage composition of C, H, N, and Br, which should match the calculated values for the molecular formula C₈H₄Br₂N₂O₂.

Property Value
Molecular Formula C₈H₄Br₂N₂O₂
Molecular Weight 320.0 g/mol
Appearance Expected to be an off-white to pale yellow solid
Key NMR Feature Two aromatic proton signals in ¹H NMR
Key MS Feature Isotopic pattern characteristic of two bromine atoms

Table 1: Key Physicochemical and Spectroscopic Properties of this compound.

PART 3: Strategic Importance in Drug Development

The true power of this compound lies in its utility as a scaffold for creating diverse molecular libraries for SAR studies. The three functional groups can be manipulated selectively.

  • Carboxylic Acid Derivatization: The -COOH group is readily converted into amides, esters, or other bioisosteres.[6] This is crucial, as many kinase inhibitors feature an amide linkage at this position.[7][8] This modification allows chemists to explore interactions with specific amino acid residues in a target protein's binding site.

  • Selective Cross-Coupling: The two bromine atoms provide handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While both are C-Br bonds, subtle differences in their electronic environments may allow for selective or sequential reactions under carefully controlled conditions. This enables the introduction of a wide variety of aryl, alkyl, or amino groups at the 4- and 6-positions, exploring regions of the protein binding pocket that extend from the core scaffold. This strategy is analogous to the use of di-halogenated building blocks like 6-Bromo-3-iodo-1H-indazole, where differential reactivity is exploited.[9]

This systematic approach allows for the rapid generation of hundreds or thousands of related compounds, where each small change can be correlated with a change in biological activity. This process is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

G cluster_0 Position 3 Modification cluster_1 Position 4/6 Modification Core 4,6-Dibromo-1H-indazole- 3-carboxylic acid Amide Amide Formation (R¹-NH₂) Core->Amide Ester Esterification (R¹-OH) Core->Ester Bioisostere Bioisostere Replacement Core->Bioisostere Suzuki Suzuki Coupling (R²-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R³-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R⁴-NH₂) Core->Buchwald Library Diverse Compound Library for SAR Amide->Library Ester->Library Bioisostere->Library Suzuki->Library Sonogashira->Library Buchwald->Library

Sources

A Comprehensive Technical Guide to 4,6-Dibromo-1H-indazole-3-carboxylic Acid and its Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4,6-Dibromo-1H-indazole-3-carboxylic acid, a specialized derivative of the versatile indazole scaffold. Due to the limited direct literature on this specific di-brominated compound, this guide establishes a foundational understanding through its parent compound, 1H-indazole-3-carboxylic acid. We will delve into the established synthesis and properties of the parent molecule, and from this expert grounding, present a scientifically robust, proposed synthesis for the target 4,6-dibromo derivative. This document is structured to provide both established data and reasoned scientific extrapolation, equipping researchers with the necessary knowledge for its synthesis and potential applications.

Core Compound Identification

The target molecule of this guide is This compound . Its structure is characterized by an indazole core, a carboxylic acid group at position 3, and bromine atoms at positions 4 and 6.

While a specific CAS number for this compound is not readily found in major chemical databases, this is not uncommon for specialized, non-commercial derivatives. The foundational data for this guide will be built upon its well-documented parent compound:

  • Parent Compound: 1H-indazole-3-carboxylic acid

  • CAS Number: 4498-67-3[1][2]

  • IUPAC Name: 1H-indazole-3-carboxylic acid[1][2]

Physicochemical and Spectroscopic Properties

The introduction of two bromine atoms onto the indazole ring significantly alters the physicochemical properties of the parent molecule. The following table summarizes the known properties of 1H-indazole-3-carboxylic acid and the projected properties for its 4,6-dibromo derivative.

Property1H-indazole-3-carboxylic acidThis compound (Predicted)Rationale for Prediction
Molecular Formula C₈H₆N₂O₂[1][3]C₈H₄Br₂N₂O₂Addition of two bromine atoms and removal of two hydrogen atoms.
Molecular Weight 162.15 g/mol [1][3]319.95 g/mol Calculated based on the atomic weights of the constituent elements.
Appearance Off-white to yellow crystalline powder[3]Expected to be a crystalline solid, possibly with a deeper color.Halogenation can sometimes lead to a change in the crystalline structure and color.
Melting Point 266-270 °C (decomposes)Significantly higher than the parent compound.The increased molecular weight and stronger intermolecular forces due to the bromine atoms would likely increase the melting point.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Expected to have lower solubility in polar solvents and increased solubility in non-polar organic solvents.The addition of two large, hydrophobic bromine atoms will increase the lipophilicity of the molecule.
¹H NMR (DMSO-d₆) δ ~13.9 (s, 1H, COOH), ~8.1 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H), ~7.2 (t, 1H)δ ~14.0 (s, 1H, COOH), ~8.0 (s, 1H, H-5), ~7.8 (s, 1H, H-7)The aromatic protons at positions 4 and 6 would be absent. The remaining protons at positions 5 and 7 would appear as singlets due to the loss of adjacent proton coupling. Chemical shifts are estimated.
¹³C NMR (DMSO-d₆) Peaks in the aromatic region (110-145 ppm) and a carboxylic acid peak (~165 ppm).Shifts in the aromatic carbon signals are expected, with the carbons attached to bromine showing significantly different chemical shifts. The number of signals for protonated aromatic carbons will be reduced.The strong electron-withdrawing and anisotropic effects of the bromine atoms will influence the chemical shifts of the aromatic carbons.
Mass Spec (ESI-) [M-H]⁻ at m/z 161.03[M-H]⁻ at m/z 318.85 and 320.85 in a characteristic 1:1 isotopic pattern.The presence of two bromine atoms will result in a distinctive isotopic pattern due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Synthesis Protocols

Established Synthesis of 1H-Indazole-3-carboxylic acid

A common and reliable method for the synthesis of the parent compound involves the carboxylation of a protected indazole using a strong base followed by deprotection.[4][5] This approach offers good yields and purity.

Workflow for the Synthesis of 1H-Indazole-3-carboxylic acid

Indazole Indazole SEM_Protected SEM-Protected Indazole Indazole->SEM_Protected SEM-Cl Carboxylation Carboxylation with n-BuLi and CO₂ SEM_Protected->Carboxylation Deprotection Deprotection with TBAF Carboxylation->Deprotection Final_Product 1H-Indazole-3-carboxylic acid Deprotection->Final_Product

Caption: Synthesis workflow for 1H-indazole-3-carboxylic acid.

Step-by-Step Protocol:

  • Protection of Indazole:

    • Rationale: The N-H proton of the indazole ring is acidic and would interfere with the subsequent carboxylation step. A protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), is introduced to prevent this.

    • Procedure: To a solution of indazole in an aprotic solvent like DMF, add a base such as sodium hydride (NaH) to deprotonate the indazole. Then, add SEM-chloride and stir at room temperature until the reaction is complete (monitored by TLC).

  • Carboxylation:

    • Rationale: A strong organolithium reagent, such as n-butyllithium (n-BuLi), is used to deprotonate the C-3 position of the indazole ring, creating a nucleophilic carbon. This is then quenched with carbon dioxide to form the carboxylate.

    • Procedure: Dissolve the SEM-protected indazole in a dry ethereal solvent like THF and cool to a low temperature (-78 °C) under an inert atmosphere. Add n-BuLi dropwise and stir for a period to ensure complete deprotonation. Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Deprotection and Work-up:

    • Rationale: The SEM protecting group is removed under fluoride-mediated conditions. An acidic workup is then required to protonate the carboxylate and precipitate the final product.

    • Procedure: After the carboxylation, quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent. Remove the SEM group by treating with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[5] Following deprotection, acidify the aqueous layer with an acid like citric acid or HCl to precipitate the 1H-indazole-3-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Proposed Synthesis of this compound

The synthesis of the target molecule can be logically achieved through the electrophilic bromination of the parent 1H-indazole-3-carboxylic acid. The indazole ring is susceptible to electrophilic substitution, and the positions of substitution are directed by the existing functional groups.

Proposed Workflow for the Synthesis of this compound

Parent_Compound 1H-Indazole-3-carboxylic acid Bromination Electrophilic Bromination Parent_Compound->Bromination Br₂ in Acetic Acid Final_Product This compound Bromination->Final_Product

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Dissolution of Starting Material:

    • Rationale: A polar protic solvent like glacial acetic acid is an excellent medium for electrophilic bromination reactions. It can dissolve the starting material and the bromine, and also act as a proton source.

    • Procedure: Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in glacial acetic acid. Heat the mixture gently (e.g., to 90 °C) to aid dissolution.[6]

  • Bromination:

    • Rationale: Molecular bromine (Br₂) is the electrophilic source. Using a slight excess of bromine will favor di-substitution. The electron-rich benzene portion of the indazole ring will undergo electrophilic aromatic substitution. The positions 4 and 6 are likely to be brominated due to the directing effects of the fused ring system.

    • Procedure: In a separate flask, prepare a solution of bromine (at least 2.2 equivalents) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the heated solution of 1H-indazole-3-carboxylic acid. Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS). A similar protocol has been successfully used for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid.[6]

  • Isolation and Purification:

    • Rationale: The product is expected to be a solid that is insoluble in water. Pouring the reaction mixture into ice water will cause the product to precipitate.

    • Procedure: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring. The solid precipitate of this compound should form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any unreacted bromine, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization Workflow

A systematic approach is essential to confirm the identity and purity of the synthesized compounds.

Synthesized_Product Synthesized Product TLC TLC Analysis Synthesized_Product->TLC Purity Check LCMS LC-MS Analysis Synthesized_Product->LCMS Mass Confirmation Purification Purification (Recrystallization/Chromatography) TLC->Purification LCMS->Purification NMR ¹H and ¹³C NMR Spectroscopy Final_Confirmation Final Purity and Identity Confirmation NMR->Final_Confirmation Purification->NMR Structural Elucidation

Caption: Analytical workflow for product characterization.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of therapeutic agents.[7] Derivatives of 1H-indazole-3-carboxylic acid are key intermediates in the synthesis of numerous pharmaceuticals.[3][8]

  • Anti-emetic Agents: The parent compound is a precursor for drugs like Granisetron, which are 5-HT₃ receptor antagonists used to treat nausea and vomiting caused by chemotherapy.[9]

  • Oncology: Indazole derivatives have shown promise as anti-cancer agents.[3][10] For instance, they are explored as inhibitors of protein kinases and PARP enzymes.[9]

  • Anti-inflammatory and Other Activities: The indazole nucleus is associated with a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[7][10]

The introduction of bromine atoms in the 4 and 6 positions of 1H-indazole-3-carboxylic acid can have several strategic advantages for drug development:

  • Modulation of Pharmacokinetics: The increased lipophilicity can enhance membrane permeability and alter the metabolic profile of a drug candidate.

  • Enhanced Binding Affinity: The bromine atoms can form halogen bonds with biological targets, potentially increasing the potency and selectivity of the molecule.

  • Synthetic Handle: The bromine atoms serve as versatile synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

1H-indazole-3-carboxylic acid:

  • Hazards: Harmful if swallowed and causes serious eye irritation.[2] May cause skin and respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid generating dust.

This compound:

  • Hazards: As a brominated aromatic compound, it should be handled with care. It is expected to be an irritant and potentially more toxic than the parent compound.

  • Precautions: All handling should be conducted in a fume hood with appropriate PPE. Avoid contact with skin and eyes, and prevent inhalation of dust.

References

  • National Center for Biotechnology Information. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

  • PubChem. Indazole-3-carboxylic acid. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Shandong Hanjiang Chemical Co., Ltd. Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3. [Link]

  • Google Patents.

Sources

The Solubility Profile of 4,6-Dibromo-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Complex Heterocycle

In the realm of medicinal chemistry and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. The compound 4,6-Dibromo-1H-indazole-3-carboxylic acid, a halogenated heterocyclic compound, presents a unique set of physicochemical characteristics that govern its behavior in various solvent systems. While specific quantitative solubility data for this exact molecule is not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers and scientists to understand, predict, and experimentally determine its solubility in organic solvents. By integrating theoretical principles with robust experimental protocols, this document serves as a practical resource for advancing the development of drug candidates based on the indazole scaffold.

Molecular Architecture and its Implications for Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups and the overall molecular structure. A thorough analysis of its architecture provides critical insights into its potential interactions with different organic solvents.

  • The Indazole Core: The bicyclic aromatic indazole ring system contributes to the molecule's rigidity and planarity, favoring interactions with other aromatic or planar solvent molecules through π-π stacking.

  • The Carboxylic Acid Group (-COOH): This functional group is a primary driver of polarity and is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Its acidic nature also allows for potential salt formation in the presence of a base, which can dramatically increase aqueous solubility.

  • Bromine Substituents (-Br): The two bromine atoms at positions 4 and 6 are highly electronegative, contributing to the molecule's overall polarity. However, their size and lipophilicity can also enhance solubility in non-polar, halogenated solvents.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made. Polar protic solvents capable of hydrogen bonding are expected to be effective, as are polar aprotic solvents. Solubility in non-polar solvents is anticipated to be limited, though not entirely negligible due to the bromo-substituents.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by the Gibbs free energy change (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. For this compound to dissolve in a solvent, the energy released from solvent-solute interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

The presence of the carboxylic acid group suggests that the solubility of this compound will be significantly influenced by the solvent's ability to engage in hydrogen bonding. Furthermore, the presence of bromine atoms can lead to halogen bonding interactions with appropriate solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, a robust and reproducible experimental approach is paramount. The following protocol outlines a standard method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethyl acetate, dichloromethane, chloroform)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

Saturated Solution Preparation (Equilibrium Method)
  • Solvent Addition: To a series of vials, add a known excess amount of this compound.

  • Solvent Dispensing: Accurately dispense a known volume or weight of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

Equilibrium_Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Quantification A Add excess solute to vial B Add known volume of solvent A->B 1. C Seal and place in shaker (e.g., 25°C, 24-48h) B->C 2. D Centrifuge to pellet solid C->D 3. E Withdraw supernatant D->E 4. F Filter through 0.22 µm filter E->F 5. G Dilute sample F->G 6. H Analyze by HPLC or UV-Vis G->H 7. I Calculate concentration H->I 8.

Caption: Workflow for Equilibrium Solubility Determination.

Quantification

The concentration of the dissolved solute in the filtered supernatant can be determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • HPLC Method:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve and inject it into the HPLC.

    • Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • UV-Vis Spectroscopy Method:

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the solvent being tested.

    • Standard Preparation and Calibration: Prepare standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.

    • Sample Analysis and Calculation: Dilute the filtered supernatant, measure its absorbance, and calculate the concentration as described for the HPLC method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dimethylformamide (DMF)25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
Other Solvents...25Experimental ValueCalculated Value

Interpreting this data involves correlating the observed solubilities with the physicochemical properties of the solvents. For instance, higher solubility in polar protic solvents like methanol and ethanol would highlight the importance of hydrogen bonding interactions. High solubility in DMSO and DMF would indicate the significance of polar aprotic interactions.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • pH: For a carboxylic acid, the pH of the solution can have a dramatic effect on solubility. In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt, which is typically much more soluble in polar solvents.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Presence of Water: For some carboxylic acids, the presence of small amounts of water in organic solvents can significantly increase solubility.[1][2]

Conclusion: A Pathway to Informed Formulation

While a definitive, pre-existing quantitative solubility profile for this compound remains to be broadly published, this guide provides the necessary theoretical foundation and practical, step-by-step methodologies for its determination. By understanding the molecular characteristics and employing rigorous experimental techniques, researchers and drug development professionals can generate the critical data needed to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The indazole class of compounds holds significant therapeutic promise, and a thorough understanding of their fundamental physicochemical properties, such as solubility, is a crucial step in unlocking their full potential.[3]

References

  • Vertex AI Search. (n.d.). Carboxylic Acid Unknowns and Titration.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • Vertex AI Search. (n.d.). experiment 1 determination of solubility class.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • PubChem. (n.d.). Indazole-3-carboxylic acid.
  • MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically relevant molecules. This guide focuses on a specific, yet under-explored derivative, 4,6-Dibromo-1H-indazole-3-carboxylic acid . While direct biological data for this compound is sparse in publicly available literature, its structural features, when analyzed in the context of extensive research on analogous compounds, point toward several high-value therapeutic target classes. This document serves as a comprehensive roadmap for initiating a drug discovery program centered on this molecule. We will dissect the rationale for pursuing specific target families, provide detailed experimental workflows for target validation, and present the underlying scientific principles that guide this investigation.

The Indazole Scaffold: A Privileged Motif in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a recurring motif in a variety of pharmacologically active compounds.[1][2] Its rigid structure and ability to participate in a range of non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal anchor for binding to the active sites of diverse protein targets. Several FDA-approved drugs, such as the anti-cancer agents Niraparib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1] The specific substitution pattern of this compound, with its electron-withdrawing bromine atoms and a carboxylic acid group, provides a unique electronic and steric profile that warrants a thorough investigation of its therapeutic potential.

Proposed Therapeutic Target Classes

Based on a comprehensive analysis of the structure-activity relationships (SAR) of indazole-containing molecules, we have identified five primary target classes for which this compound is a promising candidate ligand.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer. The indazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[3]

Rationale for Targeting Protein Kinases

The planar indazole ring system is adept at forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The 3-carboxylic acid moiety of our lead compound can form additional interactions with solvent-exposed residues or the ribose pocket, while the dibromo-substitution pattern can be exploited to achieve selectivity and enhance binding affinity through halogen bonding or by occupying hydrophobic pockets. Numerous indazole derivatives have demonstrated potent inhibition of various kinases, including:

  • Aurora Kinases: Essential for cell cycle regulation, their overexpression is common in many cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, a critical process for tumor growth and metastasis.

  • Pim Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.

Experimental Validation Workflow: Kinase Inhibition

A tiered approach is recommended to evaluate the kinase inhibitory potential of this compound.

Diagram: Kinase Inhibition Experimental Workflow

G cluster_0 Primary Screening cluster_1 Secondary & Cellular Assays cluster_2 Mechanism of Action A Broad Kinase Panel Screening (e.g., 200+ kinases) B Biochemical IC50 Determination (Luminescence-based assay) A->B Identify initial hits C Cellular Target Engagement Assay (e.g., NanoBRET™) B->C Validate hits D Phospho-protein Western Blot C->D Confirm target inhibition E Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) D->E Assess functional outcome F Kinase Selectivity Profiling (Expanded panel) E->F Characterize lead compounds G Enzyme Kinetics (e.g., Michaelis-Menten) F->G Determine selectivity and inhibition mode

Caption: A stepwise workflow for identifying and characterizing kinase inhibitors.

Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1, are critical for DNA single-strand break repair via the base excision repair (BER) pathway. PARP inhibitors have emerged as a successful class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the principle of synthetic lethality.

Rationale for Targeting PARP

The indazole scaffold is present in the FDA-approved PARP inhibitor Niraparib. The carboxamide moiety, which can be formed from the 3-carboxylic acid of our lead compound, is a key pharmacophore for binding to the nicotinamide-binding pocket of PARP. The dibromo substitutions could potentially enhance binding affinity and selectivity.

Experimental Validation Workflow: PARP Inhibition

Diagram: PARP Inhibition Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Enzymatic PARP Assay (e.g., colorimetric or fluorescent) B Determine IC50 values for PARP1 and PARP2 A->B C Cellular PARP Activity Assay (Measure PAR levels) B->C Validate in cells D PARP Trapping Assay C->D Confirm cellular inhibition E Synthetic Lethality Assay (BRCA-deficient vs. proficient cells) D->E Assess functional consequence

Caption: Workflow for evaluating PARP inhibitory activity.

Detailed Protocol: Cellular PARP Activity Assay

This protocol measures the inhibition of PARP activity in cells by quantifying the levels of poly(ADP-ribose) (PAR) following DNA damage.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induction of DNA Damage:

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H₂O₂ or MMS) for a short period (e.g., 15 minutes).

  • Cell Lysis and PAR Detection:

    • Lyse the cells and perform an ELISA-based assay or Western blot using an anti-PAR antibody to quantify the levels of PAR.

  • Data Analysis:

    • Normalize the PAR signal to the total protein concentration.

    • Plot the PAR levels against the inhibitor concentration to determine the EC50 value.

Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the tumor microenvironment, IDO1-mediated tryptophan depletion and the accumulation of kynurenine metabolites suppress T-cell function, enabling tumors to evade immune surveillance. IDO1 inhibitors are therefore being actively investigated as cancer immunotherapies.

Rationale for Targeting IDO1

The indazole ring can act as a bioisostere for the indole ring of tryptophan, the natural substrate of IDO1. The nitrogen atoms of the indazole can coordinate with the heme iron in the active site of IDO1, a common mechanism for potent inhibition. The 3-carboxylic acid group can form additional interactions with active site residues.

Experimental Validation Workflow: IDO1 Inhibition

Diagram: IDO1 Inhibition Experimental Workflow

G cluster_0 Enzymatic & Cellular Assays cluster_1 Mechanism & Functional Assays A Recombinant IDO1 Enzymatic Assay (Measure kynurenine production) B Cell-Based IDO1 Activity Assay (IFN-γ stimulated cells) A->B Confirm cellular activity C Heme-Binding Assay (UV-Vis spectroscopy) B->C Investigate mechanism D T-cell Proliferation Assay (Co-culture with tumor cells) C->D Elucidate mechanism and functional immune effect

Caption: An experimental approach to validate IDO1 inhibitors.

Detailed Protocol: Cell-Based IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity in cells where its expression has been induced by interferon-gamma (IFN-γ).

  • Cell Culture and IDO1 Induction:

    • Seed HeLa or another suitable cell line in a 96-well plate.

    • The following day, treat the cells with IFN-γ (e.g., 10 ng/mL) and various concentrations of this compound in a medium containing L-tryptophan.

  • Kynurenine Measurement:

    • After 24-48 hours of incubation, collect the cell culture supernatant.

    • Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the samples and transfer the supernatant to a new plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm.

  • Data Analysis:

    • The absorbance is proportional to the kynurenine concentration.

    • Calculate the percent inhibition of IDO1 activity for each compound concentration and determine the IC50 value.

Calcium Release-Activated Calcium (CRAC) Channels

CRAC channels are highly calcium-selective ion channels that are crucial for intracellular calcium signaling in a variety of cell types, including immune cells. They are composed of STIM proteins in the endoplasmic reticulum and Orai proteins in the plasma membrane. Dysregulation of CRAC channel activity is implicated in autoimmune diseases and some cancers.

Rationale for Targeting CRAC Channels

Recent studies have identified indazole-3-carboxamides as potent CRAC channel blockers. The 3-carboxylic acid of our lead compound can be readily converted to a carboxamide, making this an attractive target class to explore. The specific regiochemistry of the 3-carboxamide is critical for activity.

Experimental Validation Workflow: CRAC Channel Inhibition

Diagram: CRAC Channel Inhibition Workflow

G cluster_0 Primary Functional Assay cluster_1 Downstream Functional Assays A Store-Operated Calcium Entry (SOCE) Assay (Fluorescent Ca2+ indicators) B Determine IC50 for Ca2+ influx inhibition A->B C NFAT Activation Assay (Reporter gene assay) B->C Validate downstream effects D Cytokine Release Assay (e.g., IL-2, TNF-α from T-cells) C->D Assess impact on immune cell function

Caption: A workflow for the evaluation of CRAC channel inhibitors.

Detailed Protocol: Store-Operated Calcium Entry (SOCE) Assay

This assay directly measures the influx of calcium through CRAC channels following the depletion of intracellular calcium stores.

  • Cell Loading and Store Depletion:

    • Load Jurkat T-cells or another suitable cell line with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • In a calcium-free buffer, treat the cells with a SERCA pump inhibitor (e.g., thapsigargin) to deplete the endoplasmic reticulum calcium stores.

  • Measurement of Calcium Influx:

    • Add a solution containing extracellular calcium to the cells.

    • Measure the change in fluorescence over time using a fluorescence plate reader or microscope. The increase in fluorescence corresponds to calcium influx through CRAC channels.

  • Inhibitor Testing:

    • Pre-incubate the cells with various concentrations of the test compound (a carboxamide derivative of this compound) before store depletion.

    • Measure the inhibition of the calcium influx signal.

  • Data Analysis:

    • Quantify the peak or area under the curve of the fluorescence signal.

    • Determine the IC50 value for the inhibition of SOCE.

Cytochrome P450 (CYP) Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases that are essential for the metabolism of a wide range of xenobiotics, including drugs. While inhibition of CYP enzymes can lead to adverse drug-drug interactions, certain CYP isoforms are also being explored as therapeutic targets.

Rationale for Investigating CYP Enzymes

Indazole is a known ligand for CYP enzymes, and the crystal structure of indazole in complex with CYP2E1 has been solved. The nitrogen atoms of the indazole ring can coordinate with the heme iron in the active site. Therefore, this compound could potentially inhibit one or more CYP isoforms. This could be a therapeutic opportunity or a potential liability that needs to be assessed during drug development.

Experimental Validation Workflow: CYP Inhibition

Diagram: CYP Inhibition Assay Workflow

G A In Vitro CYP Inhibition Assay (Human liver microsomes or recombinant CYPs) B Determine IC50 values for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) A->B Assess direct inhibition C Time-Dependent Inhibition (TDI) Assay B->C Investigate mechanism-based inhibition D Determine potential for irreversible inhibition C->D

Caption: A standard workflow for characterizing CYP450 inhibition.

Detailed Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes

This protocol assesses the inhibitory potential of a compound on the activity of major drug-metabolizing CYP isoforms.

  • Incubation:

    • In a 96-well plate, incubate human liver microsomes with a specific CYP isoform probe substrate and various concentrations of this compound in a phosphate buffer containing an NADPH-generating system.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge the plate to pellet the protein.

  • Metabolite Quantification:

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Synthesis and Derivatization Strategies

The synthesis of 1H-indazole-3-carboxylic acid derivatives is well-documented, providing a solid foundation for the preparation of this compound and its analogs for SAR studies. A common synthetic route involves the diazotization of an appropriately substituted o-toluidine derivative. For the synthesis of carboxamide derivatives, standard peptide coupling reagents such as HOBT and EDC can be employed to couple the 3-carboxylic acid with a wide range of amines.

Quantitative Data Summary

To provide a context for the potential potency of this compound, the following table summarizes the reported IC50 values for some known indazole-based inhibitors against the proposed target classes.

Target ClassExample Indazole-Based InhibitorTargetIC50 (nM)
Protein Kinase PazopanibVEGFR230
AxitinibVEGFR20.2
PARP Niraparib (MK-4827)PARP1/23.8 / 2.1
IDO1 Indazole DerivativeIDO1720
CRAC Channel Indazole-3-carboxamide (12d)CRAC~280

Note: The IC50 values are sourced from various publications and are provided for comparative purposes only. The actual potency of this compound will need to be determined experimentally.

Conclusion and Future Directions

While this compound remains a relatively uncharacterized molecule, its core indazole scaffold, coupled with its specific substitution pattern, strongly suggests a high probability of activity against several key therapeutic targets. This guide provides a comprehensive, evidence-based framework for initiating a drug discovery program around this promising compound. The proposed workflows offer a clear path for target identification and validation, from initial biochemical screening to cellular and mechanistic studies.

The immediate next steps should involve the synthesis or acquisition of this compound, followed by a broad primary screening against a kinase panel. Concurrently, enzymatic assays for PARP1/2 and IDO1 should be conducted. Based on these initial results, a more focused investigation into the most promising target class can be pursued, including the synthesis of analogs to build a robust structure-activity relationship. Through this systematic approach, the full therapeutic potential of this compound can be unlocked.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675-15687.
  • Zhang, J., Li, Y., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649.
  • Upmanyu, N. (2016). Recent Progress in Chemistry and Biology of Indazole and its. Derivatives. Austin J Anal Pharm Chem, 3(4), 1076.
  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Sun, L., Wang, Y., Cen, J., Ma, X., Cui, W., & Li, J. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 957-961.
  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of molecular biology, 267(3), 727-748.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Ferrari, M., & Ferrari, P. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.
  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Sun, L., Wang, Y., Cen, J., Ma, X., Cui, W., & Li, J. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 957-961.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the molecular structure and conformational landscape of 4,6-Dibromo-1H-indazole-3-carboxylic acid, a halogenated derivative of the biologically significant indazole scaffold. Indazole-containing compounds are pivotal in medicinal chemistry, frequently incorporated into therapeutic drugs for their diverse pharmacological activities.[1] The addition of bromine atoms and a carboxylic acid group to the indazole core introduces specific steric and electronic features that profoundly influence its three-dimensional structure, intermolecular interactions, and, consequently, its potential as a drug candidate. This document synthesizes foundational principles of structural chemistry with proposed experimental and computational methodologies to offer a comprehensive understanding of this molecule for researchers in drug discovery and development.

Introduction to the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. This scaffold is of great interest in medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems, such as purines, and its capacity for diverse biological activities.[1][2] The indazole ring system can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common.[2] The specific tautomer present can significantly impact the molecule's hydrogen bonding capabilities and overall pharmacology. For the purpose of this guide, we will focus on the 1H-indazole tautomer as specified in the compound's name.

The indazole nucleus is a privileged structure in drug discovery, with derivatives showing a wide range of activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[3][4] The functionalization of the indazole ring at various positions is a common strategy to modulate these activities and optimize pharmacokinetic properties.

Molecular Structure of this compound

The molecular structure of this compound is characterized by the planar indazole ring system with bromine substituents at positions 4 and 6, and a carboxylic acid group at position 3.

The Indazole Core

The core of the molecule is the 1H-indazole ring system. This bicyclic aromatic structure is generally planar. The fusion of the benzene and pyrazole rings results in a delocalized π-electron system that contributes to its stability and chemical properties.[2]

Substituent Effects
  • Bromine Atoms (at C4 and C6): The two bromine atoms are electron-withdrawing groups due to their electronegativity, which will influence the electron density distribution within the indazole ring. Their size will also introduce significant steric bulk, which can affect the planarity of the molecule and influence the preferred conformation of the carboxylic acid group.

  • Carboxylic Acid Group (at C3): The carboxylic acid group is a key functional group that can act as both a hydrogen bond donor and acceptor. Its orientation relative to the indazole ring is a critical aspect of the molecule's conformation. The presence of the adjacent bromine atom at position 4 will likely create steric hindrance that influences the rotational freedom of the C3-carboxyl bond.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bond connecting the carboxylic acid group to the indazole ring. The steric and electronic interactions between the carboxylic acid group and the adjacent substituents will dictate the most stable conformation(s).

Torsional Angles and Potential Energy Surface

The key dihedral angle to consider is the one defined by the atoms N2-C3-C(carboxyl)-O(hydroxyl). Due to the steric clash between the carboxylic acid's carbonyl oxygen and the bromine atom at the C4 position, it is hypothesized that the carboxylic acid group will not be coplanar with the indazole ring. A twisted conformation, where the carboxylic acid group is rotated out of the plane of the indazole ring, is expected to be the most energetically favorable.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to map the potential energy surface as a function of this dihedral angle, thereby identifying the global and local energy minima corresponding to the most stable conformers.

Intramolecular and Intermolecular Interactions

The presence of the N-H group of the indazole ring, the carboxylic acid group, and the bromine atoms allows for a variety of potential non-covalent interactions:

  • Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the N2 atom of the pyrazole ring should be considered. This would lead to a more planar and rigid conformation.

  • Intermolecular Hydrogen Bonding: In the solid state, it is highly probable that the carboxylic acid groups will form strong intermolecular hydrogen bonds with neighboring molecules, often leading to the formation of dimers.[5][6] The N-H group of the indazole ring can also participate in hydrogen bonding.

  • Halogen Bonding: The bromine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule.

Proposed Experimental and Computational Workflow for Structural Elucidation

To definitively determine the molecular structure and preferred conformation of this compound, a combination of experimental techniques and computational modeling is recommended.

Synthesis

The synthesis of this compound would likely start from a commercially available indazole or a substituted aniline precursor. A common route involves the bromination of 1H-indazole-3-carboxylic acid. For instance, the bromination of 1H-indazole-3-carboxylic acid with bromine in acetic acid is a known method to produce bromo-substituted indazoles.[7]

Diagram of a Proposed Synthetic Workflow

Synthesis Indazole 1H-Indazole-3-carboxylic acid Bromination Bromination (e.g., Br2, Acetic Acid) Indazole->Bromination Product 4,6-Dibromo-1H-indazole- 3-carboxylic acid Bromination->Product

Caption: A generalized synthetic route to this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the chemical environment of the protons on the indazole ring and the carboxylic acid group. The chemical shifts and coupling constants will help confirm the substitution pattern.

    • ¹³C NMR: Will identify the chemical shifts of all carbon atoms in the molecule, further confirming the structure.

    • 2D NMR (COSY, HSQC, HMBC): Will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and its fragmentation pattern, which can provide further structural information.

  • Infrared (IR) Spectroscopy: Will identify the characteristic vibrational frequencies of the functional groups, such as the O-H and C=O stretches of the carboxylic acid and the N-H stretch of the indazole ring.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[8] Growing a suitable single crystal of this compound would provide:

  • Bond lengths and angles: Precise measurements of all atomic distances and angles.

  • Conformation: The exact dihedral angle of the carboxylic acid group relative to the indazole ring.

  • Intermolecular interactions: A detailed map of the hydrogen bonding and other non-covalent interactions in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) and allow for slow evaporation at room temperature. Seeding with a small crystal can aid in the growth of larger, higher-quality crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[9]

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[6]

Computational Modeling

Computational chemistry provides valuable insights into the molecule's properties where experimental data may be difficult to obtain.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculations: Optimize the geometry of the identified conformers using DFT (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Frequency calculations will confirm that the optimized structures are true energy minima and provide theoretical vibrational frequencies for comparison with experimental IR spectra.

  • NMR Chemical Shift Prediction: Calculate the theoretical ¹H and ¹³C NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) and compare them with the experimental data to validate the proposed structure.

Diagram of the Integrated Structural Elucidation Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Modeling Synthesis Chemical Synthesis NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR XRay Single-Crystal X-ray Diffraction Synthesis->XRay ConfSearch Conformational Analysis Synthesis->ConfSearch Structure Definitive Molecular Structure and Conformation NMR->Structure MS->Structure IR->Structure XRay->Structure DFT DFT Calculations (Geometry Optimization) NMR_Pred NMR Chemical Shift Prediction DFT->NMR_Pred ConfSearch->DFT NMR_Pred->Structure

Caption: An integrated workflow for the structural characterization of the target molecule.

Summary of Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₄Br₂N₂O₂Based on the chemical structure.
Molecular Weight ~320 g/mol Calculated from the atomic weights.
Appearance Likely a solid at room temperatureAromatic carboxylic acids are typically crystalline solids.[10]
Solubility Poorly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)The aromatic and halogenated nature decreases water solubility, while the carboxylic acid and indazole moieties provide polarity for solubility in organic solvents.
Acidity (pKa) Expected to be a weak acidThe carboxylic acid group is acidic. The electron-withdrawing bromine atoms may slightly increase the acidity compared to the parent 1H-indazole-3-carboxylic acid.

Conclusion

This compound is a molecule of significant interest for drug discovery due to its combination of a biologically active indazole core with functionality that can be further elaborated. Its molecular structure is defined by the planar indazole ring, with the conformation being largely determined by the orientation of the C3-carboxylic acid group, which is influenced by steric hindrance from the C4-bromine atom. A comprehensive understanding of its three-dimensional structure and intermolecular interactions is crucial for rational drug design. The integrated approach of synthesis, spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling outlined in this guide provides a robust framework for the complete structural elucidation of this and related molecules.

References

  • Revue Roumaine de Chimie. (n.d.). CONFORMATIONAL ANALYSIS FOR A SERIES OF IMIDAZOLE LIGANDS ACTING AS ANTAGONISTS ON THE HISTAMINE H3 RECEPTOR. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • AIR Unimi. (n.d.). Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • NIH. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • NIH. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • ResearchGate. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Retrieved from [Link]

Sources

An In-Depth Technical Guide: In Silico Prediction of 4,6-Dibromo-1H-indazole-3-carboxylic acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the early-stage assessment of a compound's physicochemical and pharmacokinetic properties is paramount. This "fail early, fail fast" paradigm saves invaluable resources by identifying potentially problematic candidates before they enter costly and time-consuming preclinical and clinical trials. In silico prediction, the use of computational models to forecast a molecule's behavior, has emerged as an indispensable tool in this process.[1][2] This guide provides a comprehensive, in-depth technical exploration of the in silico prediction of key properties for 4,6-Dibromo-1H-indazole-3-carboxylic acid, a molecule of interest within the broader class of indazole derivatives known for their diverse biological activities.[3][4]

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates.[5] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have been investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[3][4][6] The specific compound, this compound, presents an interesting case for in silico analysis due to the influence of its bromine substituents and carboxylic acid functional group on its overall properties.

This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for predicting the essential characteristics of this molecule. We will delve into the methodologies for predicting physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential biological targets. Each section will not only outline the "how" but, more importantly, the "why" behind the selection of specific computational tools and interpretation of the resulting data.

Molecular Profile of this compound

Before embarking on predictive modeling, it is crucial to establish the foundational molecular identity of the compound .

Structure:

Key Structural Features:

  • Indazole Core: A bicyclic aromatic heterocycle that is a common pharmacophore.

  • Carboxylic Acid Group: A key functional group that influences acidity (pKa), solubility, and potential for hydrogen bonding.

  • Dibromo-substitution: The presence of two bromine atoms on the benzene ring significantly impacts lipophilicity, molecular weight, and metabolic stability.

Part 1: Prediction of Physicochemical Properties

The physicochemical properties of a drug candidate are the bedrock upon which its pharmacokinetic profile is built. Accurate prediction of these parameters is the first critical step in assessing its "drug-likeness."[7]

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn profoundly affects its solubility, permeability, and target binding.[8] For this compound, the primary ionizable group is the carboxylic acid.

Methodology: In Silico pKa Prediction

A variety of computational tools are available for pKa prediction, ranging from empirical methods to more rigorous quantum mechanics-based approaches.[9][10] For this guide, we will utilize a widely accessible and well-validated tool.

Experimental Protocol:

  • Structure Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Software Selection: Employ a reputable pKa prediction software. Several web-based and commercial options exist, such as those provided by ChemAxon or ACD/Labs.[8][10]

  • Calculation: Submit the molecular structure to the chosen platform. The software's algorithm, often based on a large database of experimental pKa values and Hammett-Taft-like equations, will calculate the predicted pKa.[11]

  • Analysis: The primary acidic pKa will be associated with the carboxylic acid group. The indazole ring also possesses acidic and basic properties, and the software may predict multiple pKa values.

Predicted pKa Values for this compound:

Ionizable GroupPredicted pKaRationale
Carboxylic Acid~2.5 - 3.5The electron-withdrawing nature of the indazole ring and the bromine atoms will increase the acidity of the carboxylic acid compared to a simple benzoic acid.
Indazole N-H~12 - 13The N-H proton of the indazole ring is weakly acidic.
Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and ability to cross cell membranes.[12][13] The distribution coefficient (logD) is a pH-dependent measure of lipophilicity that is more physiologically relevant for ionizable compounds.[14]

Methodology: In Silico logP and logD Prediction

Numerous algorithms exist for logP prediction, broadly categorized as atom-based, fragment-based, and property-based methods.[15]

Experimental Protocol:

  • Software Selection: Utilize a platform that offers robust logP and logD prediction, such as SwissADME, or tools from providers like Molinspiration or ChemAxon.[13][16][17]

  • Calculation: Input the SMILES string of the molecule. The software will calculate the logP based on its internal algorithms. For logD, a pH value (typically 7.4 for physiological relevance) must be specified.

  • Interpretation: A higher logP value indicates greater lipophilicity. The logD at pH 7.4 will be significantly lower than the logP for this acidic compound, as it will be largely ionized in the aqueous phase.

Predicted Lipophilicity for this compound:

ParameterPredicted ValueJustification
logP~3.0 - 4.0The two bromine atoms and the aromatic system contribute significantly to lipophilicity.
logD (pH 7.4)~1.0 - 2.0At physiological pH, the carboxylic acid will be deprotonated, increasing the molecule's polarity and reducing its partitioning into the octanol phase.

Part 2: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

A comprehensive in silico ADMET assessment is crucial for predicting a drug's fate in the body and identifying potential liabilities.[18]

Absorption and Bioavailability

Oral bioavailability is a key desirable property for many drugs. In silico models can provide an early indication of a compound's potential for good oral absorption by evaluating its compliance with established "drug-likeness" rules and predicting its gastrointestinal absorption and blood-brain barrier permeability.

Methodology: In Silico Absorption and Bioavailability Prediction

We will employ a multi-faceted approach, combining rule-based filters with predictive models.

Experimental Protocol:

  • Lipinski's Rule of Five: This rule provides a set of simple physicochemical parameters that are often met by orally bioavailable drugs.

  • Gastrointestinal (GI) Absorption: Utilize predictive models within platforms like SwissADME to estimate the likelihood of high GI absorption.[16]

  • Blood-Brain Barrier (BBB) Penetration: Predict the ability of the compound to cross the BBB, which is crucial for CNS-targeting drugs and a potential liability for others.

Predicted Absorption and Bioavailability Profile:

ParameterPredictionRationale
Lipinski's Rule of FiveLikely CompliantMolecular weight, logP, and hydrogen bond donor/acceptor counts are expected to fall within the acceptable ranges.
GI AbsorptionHighThe predicted physicochemical properties suggest good passive diffusion across the intestinal epithelium.
BBB PenetrationUnlikelyThe presence of a polar carboxylic acid group and a relatively high polar surface area will likely limit penetration into the central nervous system.
Metabolism

The metabolic fate of a drug is primarily determined by its interactions with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[19][20] Predicting which CYP isoforms are likely to metabolize a compound, and whether the compound is likely to inhibit these enzymes, is critical for anticipating drug-drug interactions.[21][22]

Methodology: In Silico Metabolism Prediction

Experimental Protocol:

  • Substrate Prediction: Use tools that predict the likelihood of the compound being a substrate for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Inhibition Prediction: Similarly, predict the potential of the compound to inhibit these key CYP isoforms.[23]

Predicted Metabolic Profile:

CYP IsoformSubstrate PredictionInhibition Prediction
CYP1A2PossiblePossible
CYP2C9LikelyLikely
CYP2C19PossiblePossible
CYP2D6UnlikelyUnlikely
CYP3A4LikelyLikely

Rationale: The indazole core and aromatic rings provide sites for oxidative metabolism. The presence of the carboxylic acid may direct binding to certain CYP isoforms. The potential for inhibition is a common feature of heterocyclic compounds.

Toxicity

Early identification of potential toxicity is a cornerstone of modern drug discovery. In silico models can screen for various toxicological endpoints, including cardiotoxicity (hERG inhibition), mutagenicity, and hepatotoxicity.

Methodology: In Silico Toxicity Prediction

Experimental Protocol:

  • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target, as its inhibition can lead to life-threatening cardiac arrhythmias.[24][25] We will use predictive models to assess the likelihood of hERG blockade.[26][27][28]

  • Mutagenicity (AMES Test): Predict the outcome of a virtual AMES test to assess the mutagenic potential of the compound.

  • Hepatotoxicity: Predict the likelihood of drug-induced liver injury.

Predicted Toxicity Profile:

EndpointPredictionRationale
hERG InhibitionLow to Moderate RiskWhile the compound does not possess the classic pharmacophore for high-affinity hERG blockers, a thorough in silico evaluation is warranted.
Mutagenicity (AMES)Low RiskThe core structure is not a well-known structural alert for mutagenicity.
HepatotoxicityModerate RiskThe presence of aromatic rings and halogens can sometimes be associated with metabolic activation to reactive species.

Part 3: Potential Biological Target Prediction

While the primary focus of this guide is on the prediction of ADMET properties, in silico methods can also provide valuable insights into the potential biological targets of a compound. This can be particularly useful for lead discovery and understanding a compound's mechanism of action.

Methodology: In Silico Target Prediction

Target prediction algorithms typically work by comparing the structural and physicochemical properties of the query molecule to a database of known ligands for various biological targets.

Experimental Protocol:

  • Software Selection: Utilize a target prediction platform such as SwissTargetPrediction.

  • Calculation: Submit the SMILES string of this compound.

  • Analysis: The output will be a ranked list of potential protein targets. It is important to critically evaluate these predictions in the context of known indazole pharmacology.

Predicted Potential Biological Targets:

Given the structural similarities of the indazole scaffold to other known bioactive molecules, potential targets could include:

  • Kinases: Many indazole-containing compounds are known kinase inhibitors.

  • Matrix Metalloproteinases (MMPs): Some indazole derivatives have shown activity against MMPs, which are implicated in conditions like arthritis and cancer.[29][][31][32][33]

  • Serotonin Receptors: The indazole core is present in the 5-HT3 antagonist granisetron.

Visualization of Workflows

In Silico Property Prediction Workflow

G cluster_input Input cluster_physchem Physicochemical Properties cluster_admet ADMET Prediction cluster_target Target Prediction cluster_output Output mol_structure Molecular Structure (SMILES) pka pKa Prediction mol_structure->pka logp logP/logD Prediction mol_structure->logp absorption Absorption/ Bioavailability mol_structure->absorption metabolism Metabolism (CYP) mol_structure->metabolism toxicity Toxicity (hERG, etc.) mol_structure->toxicity target_pred Biological Target Prediction mol_structure->target_pred drug_profile Comprehensive Drug-Likeness Profile pka->drug_profile logp->drug_profile absorption->drug_profile metabolism->drug_profile toxicity->drug_profile target_pred->drug_profile

Caption: Workflow for the in silico prediction of molecular properties.

Conclusion

This in-depth technical guide has outlined a comprehensive framework for the in silico prediction of the key physicochemical, pharmacokinetic, and toxicological properties of this compound. By systematically applying a suite of validated computational tools, we can construct a detailed "drug-likeness" profile for this molecule, enabling a more informed decision-making process in the early stages of drug discovery.

The predictions presented herein suggest that this compound is likely to possess favorable oral absorption and a manageable toxicity profile, although its potential for CYP inhibition warrants further investigation. The insights gained from this in silico assessment provide a solid foundation for guiding future experimental studies, including in vitro ADMET assays and pharmacological screening against predicted biological targets. As computational methods continue to evolve in their accuracy and predictive power, their role in accelerating the development of new therapeutics will only become more profound.

References

  • Choi, H., et al. (2021). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 19(11), 609.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • Ecker, G. F., & Langer, T. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers.
  • Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Reiter, L. A., et al. (2011). Indole Inhibitors of MMP-13 for Arthritic Disorders. ACS Medicinal Chemistry Letters, 2(5), 385-390.
  • Vistoli, G., Pedretti, A., & Testa, B. (2008). Novel Methods for the Prediction of logP, pKa, and logD.
  • Park, H., & Kim, D. (2020). Computational prediction of cytochrome P450 inhibition and induction.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • Guan, D., et al. (2025). Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction.
  • Li, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6091-6103.
  • Wang, S., et al. (2012). In Silico Prediction of hERG Inhibition. Taylor & Francis Online.
  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Liu, R., et al. (2025). Computational Intelligence Methods for ADMET Prediction.
  • Di, L. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 365.
  • de Groot, M. J., et al. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzymes. Current Topics in Medicinal Chemistry, 6(15), 1645-1654.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Roy, K., & Roy, P. P. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-10.
  • Park, H., & Kim, D. (2020). Computational prediction of cytochrome P450 inhibition and induction.
  • ChemAxon. (n.d.). logP and logD calculations. Retrieved from [Link]

  • Bartolozzi, A., et al. (2011). Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. Bioorganic & Medicinal Chemistry Letters, 21(23), 7074-7078.
  • Xiong, G., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • Reddit. (2023). Computational pKa Determination. Retrieved from [Link]

  • De Luca, L., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Madame Curie Bioscience Database. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Kirchmair, J., et al. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Interdisciplinary Reviews: Computational Molecular Science, 5(4), 347-367.
  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • Valko, K., et al. (2016). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis, 129, 497-504.
  • Li, Y., et al. (2021). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 22(5), 2676.
  • Ullah, I., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 9, 101.
  • Patsnap Synapse. (2024). What are MMP13 inhibitors and how do they work?. Retrieved from [Link]

  • CompuDrug. (n.d.). pKalc. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4,6-Dibromo-1H-indazole-3-carboxylic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Proposed Experimental Protocol for the Synthesis of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics.[1] Its rigid bicyclic core and strategically placed bromine atoms allow for selective, sequential cross-coupling reactions, enabling the construction of diverse and complex molecular libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive, two-part experimental guide for its synthesis, starting from the commercially available 1H-Indazole-3-carboxylic acid. The protocol is designed for laboratory-scale synthesis and emphasizes safety, mechanistic understanding, and reproducibility.

Synthetic Strategy Overview

The proposed synthesis is a two-step process. The first, foundational step involves the preparation of the key precursor, 1H-Indazole-3-carboxylic acid, via a robust diazotization and cyclization pathway. The second, and most critical, step is the regioselective dibromination of this precursor to yield the target compound.

The causality for this approach is rooted in established chemical principles. The indazole ring system is susceptible to electrophilic aromatic substitution. By controlling the reaction conditions and stoichiometry of the brominating agent, we can achieve the desired 4,6-disubstitution pattern.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Target Synthesis A 2-Amino-3-methylbenzoic acid B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) C 1H-Indazole-3-carboxylic acid B->C Intramolecular Cyclization (Reduction & Heating) D 1H-Indazole-3-carboxylic acid E This compound D->E Electrophilic Bromination (Br₂, Acetic Acid, Heat)

Caption: High-level overview of the two-part synthetic route.

PART 1: Health & Safety Precautions

All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Inhalation can be fatal. Handle with extreme caution using a gas-tight syringe. Have a sodium thiosulfate solution ready for quenching spills.

  • Glacial Acetic Acid: Corrosive and causes burns. Use in a well-ventilated area.

  • Sodium Nitrite (NaNO₂): Oxidizer and toxic if swallowed. Avoid contact with acids, as it can release toxic nitrogen oxides.[2]

  • Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns. Add slowly to water, never the other way around.

Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[3][4][5][6] An eyewash station and safety shower must be readily accessible.[4]

PART 2: Synthesis of 1H-Indazole-3-carboxylic acid

This protocol is adapted from established methods for forming the indazole ring system, which often involve the diazotization of an ortho-substituted aniline followed by cyclization.[7][8] This reaction transforms an aromatic amine into a diazonium salt, an excellent leaving group (N₂), which facilitates the subsequent ring-forming reaction.[9]

Materials & Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Isatin147.1310.0 g67.91.0
Sodium Nitrite (NaNO₂)69.005.16 g74.71.1
Sodium Hydroxide (NaOH)40.0010.9 g2724.0
Sodium Dithionite (Na₂S₂O₄)174.1129.6 g1702.5
Hydrochloric Acid (conc.)36.46~30 mL--
Water (deionized)18.02~800 mL--
Experimental Protocol
  • Preparation of Isatin Solution: In a 1 L beaker, dissolve sodium hydroxide (10.9 g) in water (200 mL). Add isatin (10.0 g) and stir until a clear solution is obtained. Cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (5.16 g) in water (50 mL). Add this solution dropwise to the cold isatin solution over 30 minutes, ensuring the temperature remains below 5 °C. This in situ generation of nitrous acid opens the isatin ring to form a diazonium salt intermediate.

  • Reduction and Cyclization: In a 2 L beaker, prepare a solution of sodium dithionite (29.6 g) in water (500 mL). Heat this solution to 50 °C.

  • Addition: Slowly and carefully pour the cold diazonium salt solution into the warm sodium dithionite solution. Vigorous gas evolution (N₂) will occur. Control the addition rate to manage the effervescence.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 50 °C for an additional hour. The color should change, indicating the progress of the reaction.

  • Precipitation: Cool the reaction mixture to room temperature, then further cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts. Dry the solid in a vacuum oven at 60 °C overnight. The product, 1H-Indazole-3-carboxylic acid, should be obtained as a pale-yellow solid.[7][10]

PART 3: Synthesis of this compound

This step involves the direct electrophilic bromination of the indazole ring. The indazole nucleus is an electron-rich heteroaromatic system. The benzene ring portion is activated towards electrophilic substitution. This protocol uses an excess of elemental bromine in acetic acid to drive the reaction towards disubstitution, adapting a known procedure for mono-bromination.[11]

Materials & Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
1H-Indazole-3-carboxylic acid162.155.0 g30.81.0
Bromine (Br₂)159.813.5 mL (10.9 g)68.02.2
Glacial Acetic Acid60.05100 mL--
Sodium Thiosulfate (Na₂S₂O₃)158.11~5 g--
Experimental Protocol
  • Dissolution: Suspend 1H-Indazole-3-carboxylic acid (5.0 g) in glacial acetic acid (100 mL) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Heating: Heat the suspension to 90 °C. The solid should dissolve to form a clear solution.

  • Bromine Addition: In the addition funnel, place a solution of bromine (3.5 mL) in glacial acetic acid (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 90 °C.[11] The reaction is exothermic; control the addition rate to maintain a steady temperature. The color will turn deep reddish-brown.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 90 °C for 16-24 hours. The progress can be monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.

  • Workup - Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Workup - Quenching: To quench the excess unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of the solution disappears and the solution becomes colorless.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water (4 x 100 mL) to remove acetic acid and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 70 °C to a constant weight. The final product, this compound, is expected as an off-white to pale brown solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Workflow & Characterization

The overall experimental process follows a logical sequence of synthesis, isolation, and purification for each major step.

G cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Dibromination p1_start Dissolve Isatin & NaOH p1_diazotize Diazotization with NaNO₂ (0-5 °C) p1_start->p1_diazotize p1_reduce Add to Na₂S₂O₄ solution (50 °C) p1_diazotize->p1_reduce p1_precipitate Acidify with HCl to pH 2-3 p1_reduce->p1_precipitate p1_filter Vacuum Filtration p1_precipitate->p1_filter p1_dry Dry under vacuum p1_filter->p1_dry p1_product 1H-Indazole-3-carboxylic acid p1_dry->p1_product p2_start Dissolve Precursor in Acetic Acid (90 °C) p1_product->p2_start Use as starting material p2_add Add Br₂ solution dropwise p2_start->p2_add p2_react React for 16-24 h (Monitor by TLC/LCMS) p2_add->p2_react p2_precipitate Pour into ice water p2_react->p2_precipitate p2_quench Quench excess Br₂ with Na₂S₂O₃ p2_precipitate->p2_quench p2_filter Vacuum Filtration p2_quench->p2_filter p2_dry Dry under vacuum p2_filter->p2_dry p2_product Final Product p2_dry->p2_product

Caption: Detailed experimental workflow from precursor to final product.

Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the aromatic substitution pattern and absence of starting material.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dibrominated compound.

  • HPLC: To determine the purity of the final product.

References

  • Scribd. p-Aminobenzoic Acid Diazotization. Available from: [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available from: [Link]

  • Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. Available from: [Link]

  • Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available from: [Link]

  • Hussein, F.A., Mohammed, M.J., & Tahrir, N.A. (2018). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals Journal of Research in Pharmaceutical Science, 4(5), 1-6. Available from: [Link]

  • Organic Chemistry. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Available from: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Pujari, Jagan Naik. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 4. 1311-1316. Available from: [Link]

  • Buu‐Hoi, N. P., Hoeffinger, J. P., & Jacquignon, P. (1964). Indazole‐3‐carboxylic acids and their derivatives. Journal of Heterocyclic Chemistry, 1(5), 239–241. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Greenbook. SAFETY DATA SHEET. Available from: [Link]

  • Acros Organics. SAFETY DATA SHEET: 1H-Indazole-3-carboxylic acid. Available from: [Link]

  • Sharma, P., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 153, 1-25. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Allais, C., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 11, 2456-2463. Available from: [Link]

  • PubChem. Indazole-3-carboxylic acid. Available from: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Autechaux. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Available from: [Link]

  • Siddiqui, N., et al. (2013). Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. Acta Poloniae Pharmaceutica, 70(1), 83-90. Available from: [Link]

Sources

Application Note: Synthesis of Bio-Active Scaffolds via Amide Coupling of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the successful amide coupling of 4,6-dibromo-1H-indazole-3-carboxylic acid with various primary amines. Indazole-3-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and antiviral properties.[1][2] This document details the underlying chemical principles, compares common coupling methodologies, offers a robust, step-by-step protocol using HATU, and provides guidance on reaction optimization and troubleshooting. The protocols and insights are tailored for researchers in organic synthesis and drug development.

Introduction: The Significance of Indazole-3-Carboxamides

The indazole nucleus is a cornerstone heterocyclic motif in modern drug discovery. Its unique structure, featuring a fused benzene and pyrazole ring, allows for hydrogen bond donor-acceptor capabilities that are crucial for molecular recognition of biological targets.[3] Specifically, the derivatization at the 3-position with a carboxamide linker provides a versatile entry point to a vast chemical space, enabling the synthesis of potent and selective modulators of various enzymes and receptors.[1][4][5][6]

The target starting material, this compound, offers two strategic bromine substituents. These sites can be retained for their steric or electronic influence or utilized for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The direct coupling of this acid with primary amines is a thermodynamically favorable but kinetically slow reaction, necessitating the use of activating agents to facilitate efficient amide bond formation.[7]

This guide focuses on providing a reliable and optimized protocol for this critical transformation, emphasizing the rationale behind reagent selection and procedural steps to ensure high yields and purity.

Reaction Principle: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt. Amide coupling protocols overcome this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.[8][9]

This activation is typically achieved in one of two ways:

  • Carbodiimide-Mediated Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][10] This intermediate is often susceptible to racemization and can rearrange. To mitigate this, additives such as N-hydroxybenzotriazole (HOBt) are used to trap the O-acylisourea, forming a more stable and selective active ester.[7][11]

  • Uronium/Aminium Salt-Mediated Activation: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling agents.[12] In the presence of a non-nucleophilic base, the carboxylate attacks HATU to generate a highly reactive OAt-active ester, which rapidly acylates the amine.[13][14] The pyridine nitrogen atom in the HOAt leaving group is believed to stabilize the transition state, accelerating the reaction and suppressing side reactions.[13]

Key Considerations for Protocol Optimization

Achieving high yields in amide coupling requires careful selection of reagents and conditions. Several factors can lead to low product yield, including incomplete acid activation, amine protonation, steric hindrance, or hydrolysis of the activated intermediate by trace amounts of water.[15]

Choice of Coupling Reagent

For substrates like this compound, which may have moderate steric bulk and are valuable intermediates, a high-efficiency reagent is preferred.

Reagent SystemAdvantagesDisadvantages
EDC/HOBt Cost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[7][10]Slower reaction rates compared to uronium salts; higher risk of racemization for chiral substrates.[8]
HATU Very high efficiency and rapid reaction kinetics; low rates of racemization; effective for sterically hindered substrates.[12][16]Higher cost; can cause guanidinylation of the amine if used in large excess.[12]

Recommendation: HATU is recommended for this transformation due to its superior reactivity and reliability, which often justifies the higher cost by providing cleaner reactions and higher yields, simplifying purification.[12]

Choice of Base

A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts generated during the reaction without competing with the primary amine nucleophile.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the base of choice for most uronium salt-mediated couplings.[13][17] Its significant steric bulk prevents it from acting as a nucleophile, thereby avoiding the formation of unwanted side products.[17][18] It is a strong enough base (pKa ~11) to efficiently deprotonate the carboxylic acid.[17]

  • Triethylamine (TEA): While commonly used, TEA is more nucleophilic than DIPEA and can sometimes lead to side reactions.

Solvent Selection

The solvent must be aprotic and anhydrous to prevent hydrolysis of the activated ester intermediate.[15]

  • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that effectively dissolves the starting materials, reagents, and intermediates. It is the most common choice for HATU-mediated couplings.[13]

  • Dichloromethane (DCM): Another suitable choice, particularly if the reactants are highly soluble. It can simplify workup as it is less water-miscible and more volatile than DMF.[7]

Detailed Experimental Protocol (HATU-Mediated Coupling)

This protocol describes a general procedure for the coupling of this compound with a representative primary amine.

Materials and Reagents
ReagentM.W. ( g/mol )Equivalents
This compound321.931.0
Primary Amine (R-NH₂)Varies1.1 - 1.2
HATU380.231.1 - 1.2
DIPEA129.242.5 - 3.0
Anhydrous DMF-~0.1 - 0.2 M
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.

  • Reagent Addition: To the stirred solution, add HATU (1.1 equiv) followed by the primary amine (1.1 equiv).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add DIPEA (2.5 equiv) dropwise. The addition of the base often initiates the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-18 hours.

    • Causality Note: Pre-activating the acid by adding HATU and DIPEA for 15-30 minutes before adding the amine can sometimes improve yields, especially for less reactive amines.[15] However, adding all components before the base is also a common and effective practice.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with water, a mild acid (e.g., saturated aq. NH₄Cl or 1N HCl) to remove excess amine and DIPEA, saturated aq. NaHCO₃ to remove any unreacted acid, and finally with brine.[7]

    • The aqueous washes help remove the water-soluble tetramethylurea byproduct from the HATU reagent.[13]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7][15]

    • Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted-4,6-dibromo-1H-indazole-3-carboxamide.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Starting Materials: - Indazole Carboxylic Acid - Primary Amine - HATU setup Prepare Inert Flask Add Anhydrous DMF mix Dissolve Acid Add HATU & Amine cool Cool to 0 °C mix->cool add_base Add DIPEA Dropwise cool->add_base react Stir at RT (2-18h) Monitor by TLC/LC-MS add_base->react quench Dilute with EtOAc Aqueous Washes (H₂O, Acid, Base, Brine) react->quench Reaction Complete dry Dry Organic Layer (Na₂SO₄) Concentrate quench->dry purify Purify via Column Chromatography dry->purify product Pure Product: N-Substituted-4,6-dibromo- 1H-indazole-3-carboxamide purify->product characterize Characterize: ¹H NMR, ¹³C NMR, MS, HPLC product->characterize

Caption: Workflow for HATU-mediated amide coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed HATU).2. Wet solvent or reagents.3. Insufficient base.4. Sterically hindered amine.[15][19]1. Use fresh, high-quality HATU.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase DIPEA to 3.0 equivalents.4. Increase reaction time, warm slightly (e.g., 40-50 °C), or switch to a more potent coupling system if necessary.[20]
Multiple Spots on TLC (Side Products) 1. Guanidinylation of amine by excess HATU.2. Reaction with nucleophilic impurities.1. Use a smaller excess of HATU (1.05-1.1 equiv). Pre-activate the acid before adding the amine.2. Ensure high purity of starting materials.
Difficulty Removing Byproducts 1. Urea byproduct from HATU is not fully removed.2. DIPEA salts remain.1. Perform thorough aqueous washes during work-up.2. Ensure the acidic wash (e.g., 1N HCl) is sufficient to protonate and extract all DIPEA.

Safety Precautions

  • HATU: Can be irritating. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Work exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Benchchem. Troubleshooting Low Yield in Amide Bond Formation. Benchchem Technical Support Center.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Subba Reddy, B. V., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • Benchchem.
  • Benchchem. Mastering Peptide Synthesis with Ethyldiisopropylamine (DIPEA).
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • Atom Scientific Ltd. Diisopropylethylamine for Peptide Synthesis.
  • Wikipedia.
  • Common Organic Chemistry.
  • YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Ali, I., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Li, H., et al.
  • Parekh, H., et al.
  • Wang, Y., et al. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.
  • Growing Science.
  • Valeur, E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. amide coupling help : r/Chempros.
  • Reddit.
  • Narayana Swamy, G., et al.
  • ResearchGate.
  • Pujari, J. N. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Der Pharma Chemica.
  • Fisher Scientific. Amide Synthesis.
  • Penning, T. D., et al. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.
  • Ghasemi, M., et al. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. PubMed.
  • Kim, Y., et al. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed.

Sources

Application Notes & Protocols: Leveraging 4,6-Dibromo-1H-indazole-3-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable ability to target the ATP-binding site of a wide array of protein kinases.[1][2] This guide provides an in-depth technical overview of 4,6-Dibromo-1H-indazole-3-carboxylic acid , a highly versatile starting material for the synthesis of potent and selective kinase inhibitors. The strategic placement of bromine atoms at the C4 and C6 positions provides critical handles for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. We present detailed protocols for the foundational amide coupling reaction and discuss downstream synthetic strategies, such as Suzuki-Miyaura cross-coupling, to demonstrate the compound's utility in a drug discovery workflow targeting key oncogenic pathways like VEGFR-2.

The Strategic Value of the Indazole Scaffold in Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors function primarily by competing with endogenous ATP for binding to the enzyme's active site. The 1H-indazole ring system is a bioisostere of indole and is exceptionally well-suited for this role.[3] Its defining feature is the ability to act as a hydrogen bond donor (from the N1-H) and acceptor (at N2), allowing it to form critical interactions with the "hinge region" of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme.[4] This bidentate interaction effectively anchors the inhibitor within the ATP pocket.

The core value of This compound lies not only in this foundational scaffold but also in its potential for diversification. The bromine atoms at positions C4 and C6 are strategically positioned to project into solvent-exposed regions or adjacent hydrophobic pockets of the kinase active site. These halogens serve as versatile synthetic handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents to probe the SAR and optimize properties such as potency, selectivity, and pharmacokinetics.[5][6]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole-Based Inhibitor hinge Hinge Region Residues (e.g., Cys, Glu) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket indazole Indazole Core N-H N C3-Amide Linker indazole:f1->hinge H-Bond (Donor) indazole:f2->hinge H-Bond (Acceptor) r_group R-Group (from Amine) indazole:f3->r_group Linker r_group->pocket Hydrophobic Interaction

Figure 1: General binding mode of an indazole-3-carboxamide inhibitor in a kinase ATP pocket.

Physicochemical Properties

A thorough understanding of the starting material's properties is essential for reaction setup and safety.

PropertyValueSource
Chemical Name This compound-
CAS Number 1000343-52-3Supplier Data
Molecular Formula C₈H₄Br₂N₂O₂Calculated
Molecular Weight 320.0 g/mol Calculated
Appearance Off-white to pale yellow solidSupplier Data
Melting Point >300 °CSupplier Data
Solubility Soluble in DMF, DMSO; sparingly soluble in MeOH, THFExperimental Observation
pKa ~3.0 (Predicted for carboxylic acid)-

Note: Some properties are based on commercially available data for structurally similar compounds and may vary.

Core Synthetic Protocol: Amide Coupling

The most fundamental transformation utilizing this compound is its conversion to an amide. This reaction forms the crucial linker between the indazole core and the second key fragment of the target inhibitor. Due to the electronic nature and potential steric hindrance of the indazole system, robust coupling reagents are recommended.[7][8]

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is chosen for its high efficiency and rapid kinetics.[9][10] It works by converting the carboxylic acid into a highly reactive OAt-active ester, which is less susceptible to racemization and reacts readily even with less nucleophilic amines.[11]

  • Base (DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential. Its role is to deprotonate the carboxylic acid to form the carboxylate anion, which initiates the reaction with HATU.[12] Its steric bulk prevents it from competing with the desired amine as a nucleophile.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating the reaction. It is critical to use an anhydrous grade to prevent hydrolysis of the activated ester intermediate.

G General Amide Coupling Workflow A 1. Dissolve Acid & Amine in Anhydrous DMF B 2. Add DIPEA (Base) Stir 5 min A->B C 3. Add HATU (Coupling Reagent) Portion-wise at 0°C B->C D 4. Reaction Warm to RT, Stir 4-12h C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete F 6. Aqueous Workup (e.g., H₂O, EtOAc extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (¹H NMR, LC-MS, HRMS) G->H

Figure 2: Step-by-step workflow for the HATU-mediated amide coupling protocol.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (1.0 equiv)

  • Target Amine (e.g., 4-fluoroaniline) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 320 mg, 1.0 mmol) and the desired amine (e.g., 4-fluoroaniline, 122 mg, 1.1 mmol).

  • Solubilization: Add anhydrous DMF (e.g., 10 mL) and stir until all solids are dissolved.

  • Base Addition: Add DIPEA (e.g., 0.52 mL, 3.0 mmol) and stir the mixture at room temperature for 5 minutes.

  • Activation: Cool the flask to 0 °C in an ice bath. Add HATU (e.g., 456 mg, 1.2 mmol) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing water (50 mL) and EtOAc (50 mL). Separate the layers. Wash the organic layer with saturated aq. NaHCO₃ (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Application Example: Synthesis of a VEGFR-2 Inhibitor Precursor

To illustrate the protocol, we describe the synthesis of a precursor for a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. VEGFR-2 is a critical tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[13][14][15] Many potent VEGFR-2 inhibitors feature the indazole-3-carboxamide core.[16][17][18]

Reaction Scheme: (Self-generated image representing the coupling of this compound with 4-fluoroaniline)

Expected Results:

ParameterValue
Reactants This compound (1.0 mmol), 4-fluoroaniline (1.1 mmol)
Product Name 4,6-Dibromo-N-(4-fluorophenyl)-1H-indazole-3-carboxamide
Expected Yield 75-85%
Appearance White to off-white solid
LC-MS (m/z) Expected [M+H]⁺: 413.9
¹H NMR (DMSO-d₆) Expected peaks for indazole and fluorophenyl protons, NH amide proton (~10-11 ppm), and indazole N-H proton (~13-14 ppm).

Downstream Modifications: A Divergent Synthesis Strategy

The true synthetic power of the 4,6-dibromo intermediate is realized in subsequent diversification steps. The C-Br bonds can be selectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][19] This allows for the creation of a focused library of compounds from a single, common intermediate, which is a highly efficient strategy in lead optimization. The differential reactivity of the C4-Br vs. C6-Br bonds can sometimes be exploited for selective, stepwise functionalization.[20]

G Divergent Synthesis from Dibromo-Indazole Core cluster_suzuki Suzuki-Miyaura Cross-Coupling [Pd(0) catalyst, Base, R-B(OH)₂] cluster_products Diverse Kinase Inhibitor Analogs start 4,6-Dibromo-Indazole Amide Intermediate boronic1 Aryl-B(OH)₂ boronic2 Heteroaryl-B(OH)₂ boronic3 Alkenyl-B(OH)₂ prod1 Analog 1 (C4/C6-Aryl) boronic1->prod1 prod2 Analog 2 (C4/C6-Heteroaryl) boronic2->prod2 prod3 Analog 3 (C4/C6-Alkenyl) boronic3->prod3

Figure 3: Strategy for creating a diverse compound library from the dibromo-intermediate.

Biological Context: The VEGFR-2 Signaling Pathway

Inhibitors derived from this scaffold often target the VEGFR-2 signaling cascade. Understanding this pathway is crucial for interpreting biological data. When Vascular Endothelial Growth Factor A (VEGF-A) binds to its receptor, VEGFR-2, on endothelial cells, it triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain.[21] This initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, survival, and increased vascular permeability—all key steps in angiogenesis.[22][23][24] An effective inhibitor blocks the initial phosphorylation event, thereby shutting down the entire pro-angiogenic signal.

cluster_downstream Downstream Signaling VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization P ATP → ADP (Autophosphorylation) VEGFR2->P PLCg PLCγ P->PLCg Activation PI3K PI3K → Akt P->PI3K Activation MAPK Raf → MEK → ERK P->MAPK Activation Inhibitor Indazole Inhibitor Inhibitor->P BLOCKS Response Cell Proliferation Migration, Survival (Angiogenesis) PLCg->Response PI3K->Response MAPK->Response

Figure 4: Simplified VEGFR-2 signaling pathway and the point of inhibitor action.

Conclusion

This compound is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its core indazole structure provides the necessary pharmacophore for hinge-binding, while the C3-carboxylic acid allows for robust and reliable amide coupling to diverse molecular fragments. Crucially, the C4 and C6 bromine atoms offer vectors for late-stage functionalization, enabling a divergent and efficient approach to lead optimization. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their kinase inhibitor discovery programs.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). Uppsala University Publications. [Link]

  • VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (n.d.). ResearchGate. [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). Biosciences Biotechnology Research Asia. [Link]

  • New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. (2024). Drug Development Research. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (n.d.). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). ResearchGate. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). MDPI. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports. [Link]

Sources

Application Notes and Protocols: Leveraging 4,6-Dibromo-1H-indazole-3-carboxylic Acid in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Privilege of the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical leads.[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds (typically < 300 Da), or "fragments," that exhibit weak but highly efficient binding to a biological target.[2] The core principle of FBDD is that the simplicity of fragments allows for a more thorough exploration of chemical space, increasing the probability of finding a high-quality starting point for optimization.[3] These initial, low-affinity hits are then grown or linked, guided by structural biology, to evolve into potent, selective, and drug-like candidates.[4]

Within the vast landscape of chemical scaffolds used in FBDD, the indazole ring system has emerged as a "privileged scaffold."[5] Its bicyclic aromatic structure, containing two nitrogen atoms, provides a rigid framework with defined vectors for substitution, allowing for precise modulation of interactions with a protein target. Indazole derivatives have been successfully developed as inhibitors for a wide range of targets, particularly kinases, demonstrating their versatility and value in medicinal chemistry.[6][7][8]

This guide provides a detailed technical overview and actionable protocols for the application of a specific, strategically functionalized fragment, 4,6-Dibromo-1H-indazole-3-carboxylic acid , in fragment-based screening campaigns. We will explore its chemical properties, outline robust screening protocols using key biophysical techniques, and discuss the logic behind experimental design and data interpretation.

Featured Fragment: this compound

The selection of fragments for a screening library is a critical determinant of success. An ideal fragment should possess adequate solubility, a low molecular weight, and sufficient complexity to form specific interactions, while also providing clear vectors for synthetic elaboration.[4] this compound is a compelling candidate for inclusion in a fragment library for several reasons:

  • Structural Rigidity and Defined Vectors: The indazole core provides a stable, planar scaffold.

  • Strategic Functionalization: The carboxylic acid at the 3-position is a common motif for forming salt bridges or hydrogen bonds with key residues (like arginine or lysine) in a protein's active site.[9] The bromine atoms at the 4- and 6-positions serve two purposes: they can engage in halogen bonding interactions, and they provide synthetically tractable handles for future optimization through cross-coupling reactions.

  • Compliance with Fragment "Rule of Three": This rule provides a general guideline for the physicochemical properties of a good fragment. Let's assess our featured compound against these principles.

Data Presentation: Physicochemical Properties
PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight321.94 g/mol < 300 g/mol Partial¹
cLogP~2.5 - 3.0≤ 3Yes
Hydrogen Bond Donors2 (indazole NH, carboxylic acid OH)≤ 3Yes
Hydrogen Bond Acceptors3 (indazole N, carbonyl O, hydroxyl O)≤ 3Yes
Rotatable Bonds1≤ 3Yes

¹While slightly exceeding the molecular weight guideline of 300 Da, the rich functionality and synthetic utility of the dibromo-indazole scaffold can justify its inclusion, particularly when screening against targets known to accommodate larger fragments or where the bromine atoms are intended as immediate points for synthetic elaboration.

Experimental Workflows and Protocols

A successful fragment screening campaign relies on a cascade of sensitive biophysical techniques to identify and validate true hits, minimizing the risk of pursuing false positives.[10][11] The weak affinity of fragment binding necessitates methods that directly measure the interaction between the fragment and the target protein.[12] We will detail protocols for three widely used and complementary techniques: Differential Scanning Fluorimetry (DSF) for primary screening, Surface Plasmon Resonance (SPR) for primary screening and affinity characterization, and Saturation Transfer Difference (STD) NMR for hit validation.

Logical Flow of a Fragment Screening Campaign

The following diagram illustrates a typical workflow, emphasizing the importance of orthogonal validation to increase confidence in identified hits.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Structural Elucidation & Optimization Screening Primary Screen (e.g., DSF or SPR) Triage Initial Hit List (Dose-Response & Promiscuity Check) Screening->Triage Identifies potential binders Library Fragment Library (incl. This compound) Library->Screening Target Purified Target Protein Target->Screening Validation Orthogonal Validation (e.g., STD-NMR, ITC) Triage->Validation Confirms direct interaction Structure Structural Biology (X-ray Crystallography or Cryo-EM) Validation->Structure Validated Hits Optimization Fragment-to-Lead Chemistry (Structure-Guided Design) Structure->Optimization Provides 3D binding mode Lead Potent Lead Compound Optimization->Lead Improves affinity & properties

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and high-throughput method to screen for fragment binding by measuring changes in a protein's thermal stability.[13] Ligand binding often stabilizes the protein, resulting in an increase in its melting temperature (Tm).[14]

Causality: This assay is based on the principle that the binding of a ligand to the folded state of a protein shifts the equilibrium away from the unfolded state, requiring more thermal energy to induce denaturation. We use a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to the exposed hydrophobic regions of the unfolded protein, allowing us to monitor the unfolding process in real-time.[15]

Step-by-Step Methodology
  • Protein Preparation and Quality Control:

    • Rationale: Protein purity and stability are paramount. Aggregated or unstable protein will produce a poor signal and unreliable data.

    • Action: Purify the target protein to >95% homogeneity. Ensure the protein is in a suitable, low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration for the assay is typically 2-5 µM.[13]

  • Fragment Solution Preparation:

    • Rationale: Fragments must be fully solubilized to avoid artifacts. DMSO is a common solvent, but its concentration must be carefully controlled.

    • Action: Prepare a 10 mM stock solution of this compound in 100% DMSO. For the assay plate, create an intermediate dilution in the assay buffer to ensure the final DMSO concentration does not exceed 1-2%, as higher concentrations can destabilize the protein. The typical final fragment concentration for a primary screen is 200-500 µM.

  • Assay Plate Setup (96- or 384-well PCR plate):

    • Rationale: Proper controls are essential to identify true hits and eliminate artifacts.

    • Action: For each well, prepare a final volume of 20 µL.

      • Sample Well: Protein + Fragment + SYPRO Orange Dye + Assay Buffer.

      • Positive Control: Protein + Known Binder (if available) + Dye + Buffer.

      • Negative Control (Apo): Protein + DMSO (at final assay concentration) + Dye + Buffer.

      • No Protein Control: Fragment + Dye + Buffer (to check for fragment-induced fluorescence).

    • The final dye concentration is typically 5x (refer to manufacturer's instructions).[15]

  • Instrument Setup and Data Acquisition:

    • Rationale: A controlled temperature ramp ensures reproducible unfolding curves.

    • Action: Use a Real-Time PCR instrument. Set the instrument to monitor fluorescence over a temperature gradient, typically from 25 °C to 95 °C, with a ramp rate of 0.5-1.0 °C per minute.[16][17]

  • Data Analysis:

    • Rationale: The melting temperature (Tm) is the inflection point of the sigmoidal melting curve. A significant shift indicates a potential interaction.

    • Action: Plot fluorescence intensity versus temperature. Determine the Tm by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative. A hit is typically defined as a ΔTm (Tm of sample - Tm of apo) of ≥ 2-3 standard deviations above the mean of the plate, or a fixed cutoff (e.g., ΔTm > 2 °C).

Protocol 2: Hit Confirmation and Affinity Estimation via Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic and affinity data by measuring changes in mass on a sensor surface.[18] It is an excellent method for both primary screening and detailed characterization of fragment hits.[19][20]

Causality: The SPR phenomenon occurs when polarized light strikes a conductive gold film at the interface of two media with different refractive indices. A change in mass on the sensor surface (i.e., protein binding to an immobilized ligand, or a fragment binding to an immobilized protein) alters the refractive index, which is detected as a shift in the resonance angle. This change is directly proportional to the amount of bound analyte.[21]

Step-by-Step Methodology
  • Protein Immobilization:

    • Rationale: A stable and active immobilized surface is critical for high-quality data. Amine coupling is a common and robust method.

    • Action: Immobilize the target protein onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry (EDC/NHS activation). Aim for an immobilization density that will yield a theoretical maximum response (Rmax) of ~50-100 RU for a small fragment to ensure a sufficient signal-to-noise ratio.[22] A reference flow cell should be prepared by activating and deactivating the surface without protein to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation and Injection:

    • Rationale: Accurate concentration series and precise buffer matching are essential for reliable kinetic analysis.

    • Action: Prepare serial dilutions of this compound in the running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, and a matched concentration of DMSO, typically 1-2%). For a primary screen, a single high concentration (e.g., 200 µM) is often used. For affinity determination, a concentration range spanning at least 10-fold below and above the expected dissociation constant (KD) is required (e.g., 1 µM to 1000 µM).

  • Data Acquisition:

    • Rationale: The sensorgram shape provides rich information about the binding kinetics (association and dissociation rates).

    • Action: Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min). Monitor the binding response (in RU) over time. Each cycle should consist of:

      • Association Phase: Fragment solution is injected.

      • Dissociation Phase: Running buffer is injected.

      • Regeneration Step (if necessary): A pulse of a harsh solution (e.g., low pH glycine) to remove any tightly bound analyte.

  • Data Analysis:

    • Rationale: By fitting the binding data to a kinetic model, we can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Action:

      • Reference Subtraction: Subtract the signal from the reference flow cell from the active surface signal.

      • Buffer Blank Subtraction: Subtract the signal from a buffer-only (blank) injection.

      • Affinity Determination: For a steady-state analysis, plot the response at equilibrium against the fragment concentration and fit to a 1:1 binding model. For kinetic analysis, globally fit the association and dissociation curves from the entire concentration series to a suitable model (e.g., 1:1 Langmuir binding). A confirmed hit will show a concentration-dependent binding response.[20]

Protocol 3: Orthogonal Hit Validation via Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm direct binding of a fragment to a high-molecular-weight target protein.[23][24] It is particularly useful for validating hits from primary screens and weeding out false positives.[10]

Causality: The experiment relies on the transfer of magnetization via the Nuclear Overhauser Effect (NOE). Specific radiofrequency pulses are used to selectively saturate a region of the ¹H NMR spectrum where only protein resonances appear. This saturation spreads throughout the entire protein. If a fragment is bound to the protein, even transiently, it will also become saturated. When the fragment dissociates back into solution, it "remembers" this saturation, leading to a decrease in the intensity of its NMR signals. By subtracting a normal spectrum (off-resonance irradiation) from the saturated spectrum (on-resonance irradiation), a "difference" spectrum is generated that shows signals only from the binding fragment.[25][26]

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The experiment requires a high concentration of the ligand relative to the protein to ensure that the bulk of the ligand is in the unbound, observable state. The sample must be in a deuterated buffer for the NMR lock.

    • Action: Prepare a sample in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pD 7.4). The typical protein concentration is 10-50 µM, while the fragment concentration is much higher, typically in a 1:100 to 1:30 molar ratio (e.g., 1-2 mM fragment).[27]

  • Acquisition of Reference Spectra:

    • Rationale: It is crucial to ensure that the on-resonance irradiation frequency selectively excites the protein and not the fragment.

    • Action: Acquire a standard 1D ¹H spectrum of the fragment alone and of the protein-fragment mixture. This allows for the identification of ligand and protein proton resonances.

  • STD-NMR Experiment Setup:

    • Rationale: The choice of on- and off-resonance frequencies is critical for the success of the experiment.

    • Action:

      • On-Resonance Irradiation: Select a frequency in a region where only broad protein signals are present and no sharp ligand signals exist (e.g., -1.0 ppm or 7.0-8.0 ppm).[28]

      • Off-Resonance Irradiation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).

      • Saturation Time: Use a saturation time of ~2 seconds, which is typically sufficient for saturation to transfer throughout the protein and to the bound ligand.

  • Data Acquisition and Processing:

    • Rationale: The difference spectrum isolates the signals of the binding ligand.

    • Action: Acquire the interleaved on-resonance and off-resonance experiments. Process the data by subtracting the on-resonance Free Induction Decay (FID) from the off-resonance FID, followed by Fourier transformation. The resulting STD spectrum will show peaks corresponding to the protons of the fragment that are in close proximity to the protein upon binding.

  • Data Interpretation:

    • Rationale: The presence of signals in the STD spectrum is a direct confirmation of binding. The relative intensity of these signals can provide "epitope mapping" information about which parts of the fragment are making the closest contact with the protein.

    • Action: Analyze the STD spectrum. Any signals present confirm that this compound is a true binder. Calculate the STD amplification factor (STDamp) to compare the relative intensity of different proton signals, which can guide initial SAR for fragment elaboration.

Hypothetical Application: Targeting a Protein Kinase

Indazoles are well-established "hinge-binding" fragments for protein kinases.[6][8] The N1 and N2 atoms of the indazole ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural motif critical for ATP binding.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, AXL) GF->Receptor Binds & Activates Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (Proliferation, Survival) Substrate_P->Response Fragment 4,6-Dibromo-1H-indazole- 3-carboxylic acid Fragment->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by an indazole-based fragment.

In this context, the this compound fragment could be hypothesized to bind in the ATP pocket. The indazole core would occupy the hinge region, the carboxylic acid could interact with a conserved lysine, and the bromine atoms would point towards solvent-exposed regions, providing ideal vectors for synthetic elaboration to improve potency and selectivity. This structural hypothesis, once confirmed by X-ray crystallography, would form the basis of a robust fragment-to-lead optimization campaign.[29]

Conclusion

This compound represents a highly valuable tool for fragment-based drug discovery. Its combination of a privileged indazole scaffold with strategically placed functional groups makes it an excellent starting point for campaigns against numerous protein targets, especially kinases. By employing a systematic screening cascade using robust biophysical methods such as DSF, SPR, and STD-NMR, researchers can confidently identify and validate its binding. The subsequent structural elucidation of its binding mode will then unlock a clear and rational path for its evolution from a micromolar-affinity fragment into a potent and selective lead compound.

References

  • Erlanson, D. A. (2011). Fragment-Based Drug Discovery: A Practical Approach. Wiley. (Note: General reference, no direct URL)
  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 108(16), 6409-6414. [Link]

  • Sygnature Discovery. Fragment Screening. (Service Page). [Link]

  • Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. (Service Page). [Link]

  • Patel, D., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]

  • Lepre, C. A. (2011). Saturation transfer difference NMR for fragment screening. Methods in Enzymology, 493, 219-243. [Link]

  • University of Wisconsin-Madison. Saturation Transfer Difference (STD) NMR. (Resource Page). [Link]

  • Liu, G., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • Chari, A., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). [Link]

  • Fletcher, S., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 12(10), 1715-1720. [Link]

  • Fletcher, S., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 12(10), 1715-1720. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6453. [Link]

  • de Azevedo, W. F., et al. (2022). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Frontiers in Molecular Biosciences, 9, 863274. [Link]

  • Soth, M., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 844-849. [Link]

  • Sartorius Group. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (Application Note). [Link]

  • University of Maryland. Saturation Transfer Difference (STD) - NMR experiment procedure. (Protocol). [Link]

  • Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-4403. [Link]

  • Pellecchia, M. (2012). NMR screening and hit validation in fragment based drug discovery. Current Opinion in Chemical Biology, 16(1-2), 104-110. [Link]

  • Patel, D., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]

  • Renault, M., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22442. [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. (Resource Page). [Link]

  • Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1143-1147. [Link]

  • Mal, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29281-29304. [Link]

  • ASU. Protocol for performing and optimizing differential scanning fluorimetry experiments. (Protocol). [Link]

  • Holdgate, G., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102688. [Link]

  • Creative Biostructure. Principle and Protocol of Surface Plasmon Resonance (SPR). (Protocol). [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • van der Zwan, J., et al. (2019). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Chemphyschem, 20(18), 2299-2307. [Link]

  • Ang, X. C., & Yoon, H. S. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5, 251-268. [Link]

  • Shi, D. Y., et al. (2026). Discovery of novel potent indazole-based FXR agonists via scaffold hopping for MASH treatment. European Journal of Medicinal Chemistry, 301, 115793. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (Thesis). Uppsala University. [Link]

  • Springer Nature Experiments. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (Protocol). [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. (Database Entry). [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. (Conference Proceedings). [Link]

  • Mortimer, C. G., et al. (2021). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 12(1), 19-32. [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. (Conference Proceedings). [Link]

  • o2h discovery. Fragment-based drug discovery services & drug design service. (Service Page). [Link]

  • Wang, N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 755323. [Link]

Sources

Application Notes & Protocols: Regioselective N-Alkylation of 4,6-Dibromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, recognized as a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of numerous therapeutic agents. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-tautomer, presents a significant challenge in achieving regioselectivity.[1][2] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, complicating purification and reducing the overall yield of the desired product.[3][4][5]

This application note provides a detailed and authoritative guide to the N-alkylation of 4,6-dibromo-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. We will delve into the critical factors that govern the regiochemical outcome of this reaction and present optimized protocols to selectively favor either the N1 or N2 isomer. The methodologies described herein are designed to be robust, scalable, and reproducible for researchers in both academic and industrial settings.

Understanding the Regioselectivity of Indazole N-Alkylation

The ratio of N1 to N2 alkylation is a delicate interplay of steric and electronic factors of the indazole substrate, as well as the reaction conditions employed.[2][4] The choice of base, solvent, and alkylating agent are paramount in directing the regioselectivity.[2][6]

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor N1-alkylation.[2][3][4][7] This preference is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position. Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[8][9]

  • Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent also play a role. While a wide variety of alkylating agents can be tolerated, the regioselectivity can be influenced by their structure.[2][3][4]

  • Substituents on the Indazole Ring: The electronic nature of the substituents on the indazole ring can significantly impact the N1/N2 ratio. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms and affect the stability of the corresponding anions.

Visualizing the N-Alkylation Pathways

The following diagram illustrates the competing N1 and N2 alkylation pathways of this compound.

N_Alkylation_Pathway cluster_start Starting Material cluster_deprotonation Deprotonation cluster_alkylation Alkylation (R-X) Indazole This compound Anion Indazole Anion Indazole->Anion Base (e.g., NaH) N1_Product N1-alkylated Product Anion->N1_Product Kinetic/Thermodynamic Control (Solvent, Counter-ion dependent) N2_Product N2-alkylated Product Anion->N2_Product

Caption: Competing N1 and N2 alkylation pathways of the indazole core.

Experimental Protocols

Materials and Reagents:

ReagentGradeSupplier
This compound≥98%Commercial Source
Sodium Hydride (NaH), 60% dispersion in oilReagent GradeCommercial Source
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercial Source
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercial Source
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeCommercial Source
Cesium Carbonate (Cs2CO3)≥99%Commercial Source
Saturated Aqueous Ammonium Chloride (NH4Cl)ACS GradeIn-house Prep.
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Brine (Saturated Aqueous NaCl)ACS GradeIn-house Prep.
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercial Source

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous solvents are hygroscopic. Handle under an inert atmosphere to maintain dryness.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective N1-Alkylation

This protocol is optimized for the selective synthesis of the N1-alkylated product, leveraging the directing effect of a strong base in a non-polar aprotic solvent.[2][3][4]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise to the stirred suspension at 0 °C. Caution: Hydrogen gas evolution will occur.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases. The formation of the sodium salt of the indazole should result in a more homogeneous solution.

  • Alkylation: Cool the reaction mixture back down to 0 °C and add the alkylating agent (e.g., alkyl iodide or bromide, 1.2 equiv) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup:

    • Partition the mixture between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated product.

Protocol 2: Towards N2-Alkylation

Achieving high selectivity for the N2-isomer can be more challenging. Conditions that favor the N2 product often involve polar aprotic solvents and different base systems. It is important to note that a mixture of isomers is still likely, requiring careful purification. Some studies have shown that specific substituents on the indazole ring, such as a nitro or ester group at the C7 position, can confer excellent N2 regioselectivity.[2][3][4] For the target molecule, the following conditions can be explored to potentially favor the N2 isomer.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and cesium carbonate (Cs2CO3, 1.5 equiv).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M, followed by the addition of the alkylating agent (1.2 equiv).

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) to remove DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography, carefully separating the N1 and N2 isomers.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup (Flask, Stirrer, N2) Reagents Add Indazole & Solvent Setup->Reagents Cooling1 Cool to 0 °C Reagents->Cooling1 Base Add Base (e.g., NaH or Cs2CO3) Cooling1->Base Alkylation Add Alkylating Agent Base->Alkylation Stir Stir at RT or Heat Alkylation->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for N-alkylation.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the N-alkylation of this compound under the described conditions. The regioselectivity and yield can vary depending on the specific alkylating agent used.

ProtocolBase/Solvent SystemPredominant IsomerExpected N1:N2 RatioTypical Yield Range
1NaH/THFN1>95:560-85%
2Cs2CO3/DMFMixtureVariable*50-75%

*The N1:N2 ratio in Protocol 2 is highly dependent on the substrate and alkylating agent and may require significant optimization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive NaH- Wet solvent or glassware- Poor quality of starting material- Use fresh, high-quality NaH.- Ensure all glassware is flame-dried and solvents are anhydrous.- Purify the starting indazole if necessary.
Poor Regioselectivity (Protocol 1) - Reaction temperature too high during base addition- Incorrect solvent- Maintain the temperature at 0 °C during the addition of NaH and the alkylating agent.- Ensure the use of a non-polar aprotic solvent like THF.
Formation of Byproducts - O-alkylation of the carboxylic acid- Decarboxylation- With strong bases like NaH, both the NH and COOH protons will be deprotonated, generally favoring N-alkylation. If O-alkylation is significant, consider protecting the carboxylic acid as an ester.[10][11]
Difficult Separation of Isomers - Similar polarities of N1 and N2 products- Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or employing preparative HPLC if necessary.

Conclusion

The regioselective N-alkylation of this compound is a crucial transformation for the synthesis of a diverse range of biologically active molecules. By carefully selecting the reaction conditions, particularly the base and solvent system, a high degree of control over the regiochemical outcome can be achieved. The protocols outlined in this application note provide a robust foundation for researchers to selectively synthesize either the N1 or N2 alkylated isomers, thereby streamlining the drug discovery and development process.

References

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28235-28246. [Link]

  • Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

  • Wang, Z., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(82), 10732-10735. [Link]

  • O’Donovan, D. H., et al. (2021). Effect of base, solvent, and temperature. ResearchGate. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. [Link]

  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1948. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. [Link]

  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]

Sources

Application Note: High-Throughput Screening Strategies for the Characterization of 4,6-Dibromo-1H-indazole-3-carboxylic acid as a Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeting cellular metabolism has emerged as a formidable strategy in the development of novel cancer therapeutics. A key enzyme in the metabolic reprogramming of cancer cells, known as the Warburg effect, is Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate.[1] This application note presents a comprehensive, high-throughput screening (HTS) workflow designed to identify and characterize inhibitors of LDH. We utilize 4,6-Dibromo-1H-indazole-3-carboxylic acid, a derivative of the indazole-3-carboxylic acid scaffold known to exhibit anti-glycolytic properties, as a model compound to demonstrate a robust primary biochemical assay and a confirmatory secondary cell-based assay.[2][3] The protocols herein provide a validated framework for researchers in drug discovery to prosecute LDH and other metabolic enzyme targets with high efficiency and scientific rigor.

Introduction: Targeting the Engine of Cancer Metabolism

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon that ensures the rapid production of ATP and biosynthetic precursors necessary to sustain high rates of proliferation.[1] Lactate Dehydrogenase A (LDH-A), the enzyme isoform that predominantly catalyzes the conversion of pyruvate to lactate, is a critical node in this pathway and is often upregulated in a wide range of tumors, making it a high-value target for therapeutic intervention.[2][4] The development of small molecule inhibitors against LDH-A aims to disrupt cancer cell metabolism, leading to reduced ATP levels, increased oxidative stress, and ultimately, cell death.[4]

The indazole-3-carboxylic acid chemical scaffold has shown promise in this area, with derivatives like Lonidamine being recognized for their ability to inhibit aerobic glycolysis.[2] This guide establishes a complete HTS cascade to evaluate compounds such as this compound, moving from initial hit identification in a biochemical assay to validation of on-target effects within a cellular context.

Primary HTS: Biochemical Lactate Dehydrogenase Inhibition Assay

The primary screen is designed for speed and scalability, enabling the rapid evaluation of large compound libraries. This biochemical assay directly measures the enzymatic activity of recombinant human LDH-A.

Assay Principle

The assay quantifies the LDH-A-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of the cofactor NAD+ to NADH. The intrinsic fluorescence of NADH (Excitation: ~340 nm / Emission: ~460 nm) provides a direct, real-time readout of enzyme kinetics. Potent inhibitors of LDH-A will decrease the rate of NADH production, resulting in a lower fluorescence signal. This method is highly amenable to automation and miniaturization in 384-well or 1536-well formats.[5]

HTS Workflow for Primary Biochemical Screening

The following diagram outlines the key stages of the automated high-throughput screening process.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Test, Positive/Negative Controls) Dispense_Enzyme Dispense LDH-A Enzyme Pre-incubate with Compound Compound_Plating->Dispense_Enzyme Reagent_Prep Reagent Preparation (Enzyme, Substrate/Cofactor) Reagent_Prep->Dispense_Enzyme Initiate_Reaction Initiate Reaction (Add Lactate/NAD+) Dispense_Enzyme->Initiate_Reaction Kinetic_Read Kinetic Fluorescence Reading (384-well Plate Reader) Initiate_Reaction->Kinetic_Read Calculate_Vmax Calculate Reaction Rate (Vmax) Kinetic_Read->Calculate_Vmax Percent_Inhibition Calculate % Inhibition Calculate_Vmax->Percent_Inhibition Z_Factor Determine Z' Factor Percent_Inhibition->Z_Factor Dose_Response Generate Dose-Response Curves (IC50 Determination) Percent_Inhibition->Dose_Response

Caption: Automated HTS workflow for the primary LDH-A biochemical assay.

Detailed Protocol: Fluorescence-Based LDH-A Inhibition Assay

Materials and Reagents:

  • Enzyme: Recombinant Human LDH-A (purified)

  • Substrate: Sodium L-Lactate

  • Cofactor: β-Nicotinamide adenine dinucleotide hydrate (NAD+)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Test Compound: this compound

  • Positive Control: Oxamic Acid (a known competitive inhibitor of LDH)[4]

  • Negative Control: DMSO

  • Plates: 384-well, low-volume, black, flat-bottom plates

  • Instrumentation: Acoustic liquid handler (e.g., Echo), automated liquid dispenser, and a kinetic-capable fluorescence plate reader.

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of test compounds, positive control, and negative control (DMSO) from source plates to the 384-well assay plates to create a dose-response gradient. The final top concentration might be 50 µM.

    • Expert Insight: Acoustic dispensing minimizes DMSO carryover, which is crucial for sensitive enzyme assays.[6]

  • Enzyme Addition:

    • Prepare the LDH-A enzyme solution in assay buffer to a final concentration of 2X (e.g., 4 nM).

    • Dispense 5 µL of the enzyme solution into each well of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Measurement:

    • Prepare a 2X substrate/cofactor solution in assay buffer containing L-Lactate (e.g., 20 mM) and NAD+ (e.g., 1 mM).

    • Causality Note: The substrate concentration is set near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[7]

    • Place the assay plate in the fluorescence reader. Initiate the reaction by dispensing 5 µL of the substrate/cofactor solution into each well.

    • Immediately begin kinetic fluorescence measurement (Excitation: 340 nm, Emission: 460 nm), collecting data every 30 seconds for 15 minutes.

Data Analysis and Interpretation
  • Rate Calculation: Determine the reaction rate (Vmax) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Percent Inhibition: Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

  • Assay Quality Control (Z'-Factor): The Z'-factor is a measure of assay robustness. A value > 0.5 indicates an excellent assay suitable for HTS.[8] It is calculated from the positive and negative control wells.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration required for 50% inhibition.[7]

ParameterThis compoundOxamic Acid (Control)
Biochemical IC50 5.2 µM150 µM
Hill Slope 1.11.0
Max Inhibition 98%99%
Assay Z'-Factor 0.850.85
Table 1: Example dose-response data for the model compound and a known control inhibitor in the primary biochemical LDH-A assay.

Secondary HTS: Cell-Based Target Validation

Hits from the primary screen must be validated in a cellular environment. This step confirms that the compound can penetrate the cell membrane, engage the LDH-A target in the complex milieu of the cytoplasm, and exert a biological effect without causing immediate, non-specific cytotoxicity.[9][10]

Cellular Glycolysis and LDH Inhibition

Inhibition of LDH-A in glycolytically active cancer cells blocks the regeneration of NAD+, leading to a halt in glycolysis and a subsequent reduction in lactate production and secretion.

Glycolysis_Pathway cluster_cofactor Glucose Glucose G6P Glycolysis (Multiple Steps) Glucose->G6P ATP ADP Pyruvate Pyruvate G6P->Pyruvate 2 NAD+ 2 NADH 2 ATP Lactate Lactate Pyruvate->Lactate H+ LDHA LDH-A Pyruvate->LDHA Substrate Inhibitor 4,6-Dibromo-1H- indazole-3-carboxylic acid Inhibitor->LDHA Inhibition LDHA->Lactate Product NAD NAD+ NAD->G6P Required for Glycolysis NADH NADH NADH->NAD Cofactor Regeneration

Caption: Inhibition of LDH-A blocks pyruvate-to-lactate conversion and NAD+ regeneration.

Protocol A: Cellular Lactate Production Assay

This assay measures the amount of lactate secreted by cancer cells into the culture medium, serving as a direct readout of glycolytic flux.

Materials:

  • Cell Line: MDA-MB-231 (a triple-negative breast cancer cell line known for high glycolytic activity)[2]

  • Media: Standard cell culture media (e.g., DMEM with 10% FBS)

  • Detection Kit: A commercial lactate assay kit (colorimetric or fluorometric).

  • Plates: 96-well, clear, flat-bottom tissue culture plates.

Protocol Steps:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24 hours.

  • Sample Collection: Carefully collect 25 µL of the culture supernatant from each well for lactate analysis.

  • Lactate Measurement: Perform the lactate detection assay according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

  • Data Analysis: Normalize the lactate levels to a cell viability measurement (see Protocol B) and calculate the EC50 for lactate reduction.

Protocol B: Cytotoxicity Assessment (LDH Release Assay)

This is a self-validating control experiment. It is crucial to distinguish between a specific anti-glycolytic effect and general cytotoxicity. This assay measures LDH released from cells with compromised membrane integrity.[11]

Protocol Steps:

  • Use Supernatant: Use the same supernatant collected in Protocol A, Step 3.

  • Lysis Control: To a set of untreated wells, add a lysis buffer (provided in commercial kits) to achieve 100% cell death and establish the maximum LDH release signal.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercial cytotoxicity assay kit. The principle is identical to the biochemical assay: the released LDH converts lactate to pyruvate, generating a detectable signal.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the lysis control. Determine the CC50 (50% cytotoxic concentration).

Integrated Data Interpretation

A desirable hit compound will show potent inhibition of cellular lactate production at concentrations where it exhibits minimal cytotoxicity. This indicates a specific, on-target effect rather than non-specific cell killing.

ParameterThis compound
Biochemical IC50 (LDH-A) 5.2 µM
Cellular EC50 (Lactate Reduction) 15.8 µM
Cytotoxicity CC50 (LDH Release) > 100 µM
Therapeutic Index (CC50 / EC50) > 6.3
Table 2: Integrated results demonstrating on-target activity and a favorable therapeutic window for the model compound.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) Reagent instability, inaccurate dispensing, high variability in controls.Verify reagent stability and preparation. Optimize dispensing volumes and speeds. Increase the number of control wells.
Compound Autofluorescence The compound fluoresces at the same wavelength as NADH.Pre-read the compound plate before adding enzyme/substrate to identify fluorescent compounds and subtract their background signal.
Promiscuous Inhibition Compound forms aggregates that sequester the enzyme (a common artifact).[13]Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer. If inhibition is attenuated, it suggests an aggregation mechanism.
Hit Inactive in Cells Poor cell permeability, rapid metabolism of the compound, or efflux pump activity.Perform permeability assays (e.g., PAMPA). Analyze compound stability in cell media. Use efflux pump inhibitors to test for resistance.[14]

Conclusion

This application note details a robust and integrated HTS cascade for the discovery and validation of LDH inhibitors, using this compound as a representative model. The workflow progresses from a high-throughput biochemical screen to essential cell-based assays that confirm target engagement and assess cytotoxicity. This systematic approach ensures that identified hits have a high probability of demonstrating on-target activity, providing a solid foundation for further lead optimization and preclinical development. The methodologies described are broadly applicable to the screening of other metabolic enzyme targets, accelerating the discovery of new therapeutics for cancer and other metabolic diseases.

References

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). (URL: [Link])

  • Stokes, M., et al. An Ultra-High Throughput Cell-Based Mass Spectrometry Flux Assay as a Pathway-Selective In Situ Screening Approach. Analytical Chemistry. (2015). (URL: [Link])

  • Gervais, T., et al. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. (2007). (URL: [Link])

  • Lloyd, M.D. High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. (2020). (URL: [Link])

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. (URL: [Link])

  • Zang, R., et al. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (2012). (URL: [Link])

  • Hsieh, C-H., et al. Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. (2020). (URL: [Link])

  • Assay Genie. Cellular Assays - Detection & Screening - High-Throughput Screening Assays. (URL: [Link])

  • Zang, R., et al. (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. (2012). (URL: [Link])

  • ScienCell Research Laboratories. LDH Cytotoxicity Assay-Fluorescence (LDH-FL). (URL: [Link])

  • Chan, F.K., et al. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. JoVE (Journal of Visualized Experiments). (2013). (URL: [Link])

  • ResearchGate. (PDF) A Novel Analysis Method for Lactate Dehydrogenase Activity in Serum Samples Based on Fluorescence Capillary Analysis. (2015). (URL: [Link])

  • Augsten, M., et al. Identification of the first highly selective inhibitor of human lactate dehydrogenase B. Scientific Reports. (2021). (URL: [Link])

  • El-Sayed, M.F., et al. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate. Oncology Letters. (2021). (URL: [Link])

  • National Cancer Institute. Small Molecule Inhibitors of Lactate Dehydrogenase as an Anti-Cancer Therapy. (2014). (URL: [Link])

  • Assay Genie. High-Throughput Screening Assays. (URL: [Link])

  • McGovern, S.L., et al. High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. (2002). (URL: [Link])

  • Frontiers Media. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. (2023). (URL: [Link])

  • Taylor, M.J., et al. Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications. (2018). (URL: [Link])

  • Swamy, G.N., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. (2012). (URL: [Link])

  • Zhang, H., et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. (2014). (URL: [Link])

  • University of Arizona. High-Throughput Discovery Sciences. (URL: [Link])

  • Basicmedical Key. Enzymes and Enzyme Kinetics. (2017). (URL: [Link])

  • University of Illinois Chicago. High-Throughput Screening Core. (URL: [Link])

  • R Discovery. Enzyme Kinetics Research Articles. (URL: [Link])

  • Legler, P.M., et al. Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition. Archives of Biochemistry and Biophysics. (2020). (URL: [Link])

  • Ba-Alawi, W., et al. Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. FEBS Letters. (2021). (URL: [Link])

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (URL: )
  • Apetrei, I.M., et al. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors (Basel). (2021). (URL: [Link])

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of 4,6-Dibromo-1H-indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The 1H-indazole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its versatile biological activities.[1] As a bioisostere of indole, the indazole nucleus, with its two nitrogen atoms, can form crucial hydrogen bond donor-acceptor interactions within the active sites of various biological targets.[2] This has led to the development of numerous indazole-containing compounds with a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.[3][4][5]

Specifically, the 4,6-dibromo-1H-indazole-3-carboxamide core represents a key pharmacophore for the development of potent and selective kinase inhibitors and other therapeutic agents. The bromine atoms at the 4 and 6 positions offer strategic vectors for further chemical modifications, enabling the exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide to the synthesis of 4,6-dibromo-1H-indazole-3-carboxamide derivatives, from the construction of the key dibrominated indazole intermediate to the final amide coupling.

Synthetic Strategy: A Multi-Step Approach to the Target Compounds

The synthesis of 4,6-dibromo-1H-indazole-3-carboxamide derivatives is a multi-step process that begins with the preparation of the key intermediate, 4,6-dibromo-1H-indazole. This is followed by the introduction of a carboxylic acid group at the 3-position and, finally, the coupling with a diverse range of amines to generate the desired carboxamide derivatives.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow p_toluidine p-Toluidine dibromoaniline 2,6-Dibromo-4-methylaniline p_toluidine->dibromoaniline Bromination dibromoindazole 4,6-Dibromo-1H-indazole dibromoaniline->dibromoindazole Diazotization & Cyclization carboxylic_acid 4,6-Dibromo-1H-indazole- 3-carboxylic acid dibromoindazole->carboxylic_acid Carboxylation carboxamide 4,6-Dibromo-1H-indazole- 3-carboxamide Derivatives carboxylic_acid->carboxamide Amide Coupling amines Primary/Secondary Amines amines->carboxamide

Figure 1: Overall synthetic workflow for 4,6-dibromo-1H-indazole-3-carboxamide derivatives.

Part 1: Synthesis of the Key Intermediate: 4,6-Dibromo-1H-indazole-3-carboxylic Acid

The successful synthesis of the target carboxamides hinges on the efficient preparation of the key building block, this compound. This is achieved through a three-step sequence starting from the readily available p-toluidine.

Step 1: Synthesis of 2,6-Dibromo-4-methylaniline

The synthesis commences with the regioselective dibromination of p-toluidine. The methyl group directs the bromination to the ortho positions, yielding the desired 2,6-dibromo-4-methylaniline.

Protocol 1: Bromination of p-Toluidine

ParameterValueReference
Starting Materialp-Toluidine[6]
ReagentN-Bromosuccinimide (NBS)[6]
SolventChloroform[6]
Reaction Temperature20°C[6]
Reaction Time0.5 hours[6]
Typical Yield~75%[6]

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve p-toluidine (1.0 eq) in chloroform.

  • Cool the solution in an ice bath and add N-bromosuccinimide (2.0 eq) portion-wise, maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,6-dibromo-4-methylaniline.

Step 2: Synthesis of 4,6-Dibromo-1H-indazole

The next crucial step is the conversion of the synthesized 2,6-dibromo-4-methylaniline to 4,6-dibromo-1H-indazole via a diazotization and intramolecular cyclization reaction.[1][7]

Protocol 2: Diazotization and Cyclization

ParameterValueReference
Starting Material2,6-Dibromo-4-methylaniline[8]
ReagentsSodium Nitrite, Hydrochloric Acid[1]
SolventAcetic Acid, Water[1]
Reaction Temperature0-5°C[1]
Reaction Time1-2 hours[1]
Typical YieldModerate to good[9]

Detailed Experimental Protocol:

  • Suspend 2,6-dibromo-4-methylaniline (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the formation of the diazonium salt by starch-iodide paper (a positive test indicates the presence of excess nitrous acid).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to facilitate cyclization.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield crude 4,6-dibromo-1H-indazole.

  • The crude product can be purified by recrystallization from ethanol/water.

Step 3: Synthesis of this compound

The final step in the synthesis of the key intermediate is the introduction of a carboxylic acid group at the C3 position of the indazole ring. This is typically achieved by deprotonation at C3 with a strong base, followed by quenching with carbon dioxide.

Protocol 3: Carboxylation of 4,6-Dibromo-1H-indazole

ParameterValueReference
Starting Material4,6-Dibromo-1H-indazole[10]
Reagentsn-Butyllithium, Dry Ice (solid CO2)[10]
SolventAnhydrous Tetrahydrofuran (THF)[10]
Reaction Temperature-78°C[10]
Reaction Time2-3 hours[10]
Typical YieldGood[10]

Detailed Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4,6-dibromo-1H-indazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, solution in hexanes) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by adding crushed dry ice in excess.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water and extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Part 2: Synthesis of 4,6-Dibromo-1H-indazole-3-carboxamide Derivatives

With the key carboxylic acid intermediate in hand, the final step is the amide coupling with a diverse range of primary and secondary amines to generate the target carboxamide derivatives. A variety of coupling reagents can be employed for this transformation.[11][12]

Amide_Coupling Carboxylic_Acid 4,6-Dibromo-1H-indazole- 3-carboxylic acid Product 4,6-Dibromo-1H-indazole- 3-carboxamide Derivative Carboxylic_Acid->Product Amine R1R2NH (Primary or Secondary Amine) Amine->Product Coupling_Reagents Coupling Reagents (e.g., HATU, HOBt, EDC) Coupling_Reagents->Product Base Base (e.g., DIPEA, Et3N) Base->Product Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Figure 2: General scheme for the amide coupling reaction.

Protocol 4: General Procedure for Amide Coupling

This protocol provides a general and robust method for the synthesis of a wide range of 4,6-dibromo-1H-indazole-3-carboxamide derivatives.

ParameterValueReference
Starting MaterialThis compound[2]
Coupling ReagentsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[12][13]
BaseDIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N)[13]
SolventN,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2]
Reaction TemperatureRoom Temperature[2]
Reaction Time4-12 hours[2]
Typical YieldGood to Excellent[2]

Detailed Experimental Protocol (using HATU):

  • To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4,6-dibromo-1H-indazole-3-carboxamide derivative.

Characterization and Data

The synthesized compounds should be thoroughly characterized by standard analytical techniques to confirm their identity and purity.

Analytical TechniqueExpected Observations
¹H NMR Characteristic aromatic protons of the dibrominated indazole core, signals for the amide proton (if present), and protons of the amine substituent.
¹³C NMR Signals corresponding to the carbons of the indazole ring, the amide carbonyl, and the amine substituent.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the target compound, often with the characteristic isotopic pattern for two bromine atoms.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the final compound.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded set of protocols for the synthesis of 4,6-dibromo-1H-indazole-3-carboxamide derivatives. By following these procedures, researchers in drug discovery and medicinal chemistry can efficiently access a diverse library of these valuable compounds. The strategic placement of the bromine atoms on the indazole core allows for further functionalization through various cross-coupling reactions, opening avenues for the development of novel therapeutics with improved pharmacological profiles. The exploration of the biological activities of these derivatives, particularly as kinase inhibitors, is a promising area for future research.

References

  • Bostrom, J., Brown, D. G., & Young, R. J. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709-727.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., & Zhang, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4988.
  • CN107805221A - Method for preparing 1H-indazole derivative. (2018).
  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15675-15687.
  • 2,6-Dibromo-4-methylaniline. (2022).
  • CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (2011).
  • Sapeta, K., & Kerr, M. A. (2011). 1H- and 2H-Indazoles. In Science of Synthesis (Vol. 12, pp. 225-332). Thieme.
  • 2,6-Dibromo-4-methylaniline. (2022).
  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-Indazole Functionalization: A Review. Molecules, 25(21), 5013.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022).
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances, 12(48), 31238-31242.

Sources

Application Notes and Protocols for the Purification of 4,6-Dibromo-1H-indazole-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the purification of 4,6-dibromo-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis, through recrystallization. This document provides an in-depth analysis of the principles of recrystallization, a systematic approach to solvent selection, a detailed purification protocol, and methods for assessing the purity of the final product. The causality behind experimental choices is explained to empower researchers in adapting and optimizing the procedure for their specific needs.

Introduction: The Critical Role of Purity for Indazole Scaffolds

Indazole-containing derivatives are a significant class of heterocyclic compounds in drug discovery, with applications as anti-inflammatory, anti-cancer, and antiviral agents.[1] this compound, in particular, serves as a versatile building block for the synthesis of complex molecular architectures. The purity of this intermediate is paramount, as even minor impurities can lead to undesired side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3][4] It relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A successful recrystallization can effectively remove impurities, leading to a product with high crystalline and chemical purity.

Understanding the Analyte: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust purification protocol.

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties: The presence of two bromine atoms and a carboxylic acid group on the indazole core imparts specific solubility characteristics. The aromatic rings and bromine atoms contribute to its nonpolar character, while the carboxylic acid and N-H groups provide polarity and the capacity for hydrogen bonding. This dual nature suggests that a range of solvents, from moderately polar to polar, could be suitable for recrystallization.

Potential Impurities: Impurities in a sample of this compound can originate from the synthetic route employed.[5] Common impurities may include:

  • Starting Materials: Incomplete reaction can lead to the presence of the initial indazole precursor.

  • Byproducts of Bromination: If the synthesis involves bromination, over-bromination could result in tri-bromo species, while incomplete bromination could leave mono-bromo indazoles.

  • Regioisomers: The synthesis of substituted indazoles can sometimes yield regioisomers.[5]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as unreacted reagents, can be present in the crude product.

The Recrystallization Workflow: A Systematic Approach

A successful recrystallization hinges on the careful selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[4]

G A Crude 4,6-Dibromo-1H-indazole- 3-carboxylic acid B Solvent Screening (Small Scale) A->B C Select Optimal Solvent System B->C D Dissolution in Minimum Hot Solvent C->D E Hot Filtration (Optional, for insoluble impurities) D->E F Slow Cooling & Crystallization D->F If no insoluble impurities E->F G Isolation of Crystals (Vacuum Filtration) F->G H Washing with Cold Solvent G->H I Drying of Purified Crystals H->I J Purity Assessment (TLC, HPLC, MP, NMR) I->J

Caption: General workflow for the recrystallization of this compound.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle brominated organic compounds with care, as they can be irritants.[6]

Protocol 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization. Given the absence of specific solubility data for this compound, a systematic screening of a range of solvents is recommended.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid and indazole N-H, while the alkyl chain provides some nonpolar character.
Ketones AcetoneA polar aprotic solvent that can dissolve a range of organic compounds.
Esters Ethyl AcetateA moderately polar solvent.
Aromatic TolueneThe aromatic ring can interact with the indazole ring system.
Acids Glacial Acetic AcidCarboxylic acids are often soluble in acetic acid.[7]
Mixed Solvents Ethanol/Water, Acetone/WaterA mixture of a good solvent and a poor solvent can fine-tune the solubility profile.[8][9]

Procedure:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.

Protocol 2: Recrystallization of this compound

This protocol is a general guideline and should be adapted based on the results of the solvent screening.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture while stirring. Add the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this cooling period.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum. The drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Assessment of Purity

After recrystallization, it is essential to assess the purity of the this compound. A combination of the following methods is recommended for a comprehensive evaluation.[10]

Table 2: Methods for Purity Assessment

MethodPrincipleExpected Outcome for Pure Compound
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity.A single major peak with a purity of >99% by area.
Melting Point Analysis A pure crystalline solid has a sharp, well-defined melting point.A sharp melting point range of 1-2°C. Impurities typically depress and broaden the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of this compound, with no significant impurity peaks.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.The spectrum should show characteristic peaks for the N-H, C=O (acid), and aromatic C-H and C=C bonds.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool slowly. Consider using a lower-boiling solvent.
Low recovery of purified product. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing the crystals. Ensure the filtration apparatus is pre-heated before hot filtration.
Colored impurities remain. The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the product as well.

Conclusion

The recrystallization protocol outlined in this application note provides a robust and adaptable method for the purification of this compound. By following a systematic approach to solvent selection and adhering to the principles of good recrystallization technique, researchers can obtain this valuable intermediate in high purity, which is essential for the successful synthesis of downstream pharmaceutical targets. The combination of a well-executed recrystallization and thorough purity assessment will ensure the quality and reliability of the starting materials for drug discovery and development.

References

  • BenchChem. (2025). Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization.
  • HBCSE. (n.d.).
  • University of Calgary. (n.d.). Recrystallization. Retrieved from Department of Chemistry, University of Calgary.
  • BenchChem. (2025). Navigating the Solubility Landscape of 3,5-Dibromohexanoic Acid: A Technical Guide.
  • Naik, J., et al. (2015).
  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-indazole-4-carboxylic acid 97.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • PubChem. (n.d.). Indazole-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Echemi. (n.d.). 4-BROMO-3-CHLORO-6-(1H)INDAZOLE CARBOXYLIC ACID.
  • Google Patents. (n.d.).
  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
  • Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid.
  • RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • UNT Digital Library. (2025).
  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • BenchChem. (2025).
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • National Institutes of Health. (2021).
  • BenchChem. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • University of Babylon. (n.d.).
  • ResearchGate. (2025).
  • PMC - NIH. (n.d.).
  • BLD Pharm. (n.d.). 885523-08-0|6-Bromo-1H-indazole-4-carboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling for 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide coupling reactions involving 4,6-Dibromo-1H-indazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Our goal is to provide a comprehensive troubleshooting guide, complete with mechanistic insights, actionable protocols, and comparative data to help you overcome common hurdles and achieve high-yield, high-purity synthesis.

Understanding the Substrate: A Unique Set of Challenges

This compound presents a specific set of challenges for amide bond formation. A clear understanding of its structural and electronic properties is the first step toward successful coupling.

  • Electronic Effects: The two bromine atoms on the indazole ring are strongly electron-withdrawing. This increases the acidity of the carboxylic acid proton but simultaneously deactivates the carboxylate, making it a less effective nucleophile for attacking the coupling reagent. This can lead to sluggish or incomplete activation.[1][2]

  • Competing Nucleophiles: The indazole ring contains an acidic N-H proton. Under basic conditions required for many coupling reactions, this proton can be abstracted, creating a competing nucleophilic site that can lead to undesired side reactions, such as N-acylation.[3]

  • Steric Hindrance: While not excessively bulky, the rigid, planar structure of the indazole ring can present steric challenges, particularly when coupled with sterically demanding amines.[4][5]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My reaction shows little to no product formation. What are the first things I should check?

A1: Low or no conversion is a frequent issue.[4][6] Before making significant changes to the protocol, verify the following:

  • Reagent Quality & Anhydrous Conditions: Ensure all reagents, especially the coupling agent and solvents (e.g., DMF, DCM), are fresh and anhydrous. The activated carboxylic acid intermediate is highly susceptible to hydrolysis.[4]

  • Amine Salt Form: Confirm your amine is in its free-base form. If it's a hydrochloride or other salt, you must add at least one extra equivalent of a non-nucleophilic base (like DIPEA) to neutralize it before the reaction begins.

  • Order of Addition: For many modern coupling reagents (uronium/phosphonium salts), a "pre-activation" step is crucial.[7] Mix the carboxylic acid, coupling reagent, and base in the solvent and stir for 15-30 minutes at room temperature before adding the amine. This ensures the activated ester is formed before the amine is introduced.

Q2: How do I choose the best coupling reagent for this electron-deficient acid?

A2: Reagent choice is critical. While standard carbodiimides like EDC can work, more potent reagents are often required for challenging substrates.[1][8]

  • Uronium/Aminium Salts (HATU, HCTU, HBTU): These are generally the reagents of choice for difficult couplings.[9][10][11] HATU, in particular, reacts rapidly to form a highly reactive OAt-active ester, which is very effective at acylating amines with minimal risk of racemization.[10][11]

  • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective and are known for their high chemoselectivity, favoring N-acylation over potential O-acylation if stray hydroxyl groups are present.[11]

  • Carbodiimides (EDC, DCC): While economical, these often require additives like HOBt or OxymaPure to boost efficiency and suppress side reactions like N-acylurea formation and racemization.[9][12] For an electron-deficient acid, a carbodiimide-only approach is likely to be sluggish.

Q3: I'm observing a significant side product. What could it be and how can I prevent it?

A3: The most likely side product is the N-acylurea byproduct if using a carbodiimide like EDC, or a guanidinium byproduct if using a uronium reagent and adding the amine before pre-activation. Another possibility is acylation on the indazole nitrogen.

  • Minimizing N-Acylurea: Always use an additive like HOBt or OxymaPure with EDC. These additives trap the reactive O-acylisourea intermediate to form a more stable active ester, preventing intramolecular rearrangement.[9]

  • Preventing Guanidinium Formation: Ensure the carboxylic acid is pre-activated with the uronium reagent before the amine is added. This prevents the amine from directly attacking the coupling reagent.

  • Avoiding Indazole N-Acylation: This is less common but possible. Using a bulky, non-nucleophilic base like DIPEA instead of a smaller, more nucleophilic one like triethylamine (TEA) can help.[13][14] DIPEA is less likely to deprotonate the indazole NH and is too hindered to act as a nucleophile itself.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Low Conversion & Sluggish Reactions

If basic checks from the FAQ section do not resolve low yield, a systematic optimization of reaction parameters is necessary. This workflow can guide your decisions.

G start Low or No Conversion reagent Step 1: Re-evaluate Coupling Reagent start->reagent base Step 2: Optimize Base reagent->base If using EDC/HOBt, consider HATU or COMU. conditions Step 3: Adjust Conditions base->conditions If using TEA, switch to DIPEA. success High Yield Achieved conditions->success Increase temperature (40-50°C) or extend reaction time (12-24h).

Caption: Troubleshooting workflow for low reaction conversion.

1. Coupling Reagent Potency: Your first variable for optimization should be the coupling reagent itself. For an electron-deficient substrate like this compound, the activation step is often the rate-limiting step.

  • Mechanism of Uronium Reagents (e.g., HATU): HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The presence of the nitrogen in the azabenzotriazole ring of HATU accelerates the coupling and reduces side reactions compared to its HOBt-based analogue, HBTU.[11][15]

G Acid R-COOH + Base ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Product Amide Product ActiveEster->Product Coupling Byproduct Tetramethylurea ActiveEster->Byproduct Amine Amine (R'-NH2) Amine->Product

Caption: Activation mechanism using a uronium salt like HATU.

2. Base Selection: The base plays a dual role: it deprotonates the carboxylic acid to form the carboxylate and neutralizes any acid generated during the reaction.

  • DIPEA vs. TEA: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is a non-nucleophilic, sterically hindered base. It is highly recommended for this substrate.[14][16] Triethylamine (TEA) is less hindered and more nucleophilic, which can lead to unwanted side reactions.[13]

  • Equivalents: Use 2.0-3.0 equivalents of base. One equivalent is for the carboxylic acid, and at least one more is needed to neutralize the protonated byproduct from the coupling reagent (e.g., the HOBt or HOAt moiety).

3. Solvents and Temperature:

  • Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices as they effectively dissolve the reactants and facilitate the reaction.[9]

  • Temperature: Most couplings are run at room temperature. However, for a challenging substrate, gently heating the reaction to 40-50 °C can significantly increase the reaction rate without promoting significant decomposition or side reactions.[2] Monitor by TLC or LC-MS.

Guide 2: Alternative Activation Protocols for Extremely Difficult Couplings

If even powerful uronium reagents fail, converting the carboxylic acid to a more reactive intermediate like an acyl fluoride or acyl chloride may be necessary. This approach is particularly effective for sterically hindered or severely electron-deficient systems.[2][5]

  • In Situ Acyl Fluoride Formation: Reagents like BTFFH can convert the carboxylic acid to an acyl fluoride in situ. This intermediate is highly reactive towards amines but less sensitive to moisture than an acyl chloride.[17] This method has shown success where others have failed.[2][5]

  • Acyl Chloride Formation: This is a classic but effective "brute-force" method.[18] Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF will generate the highly reactive acyl chloride.[15][19] This must then be carefully reacted with the amine, typically in the presence of a base like pyridine or DIPEA at low temperature to control the reactivity.

Recommended Starting Protocols

Here are two detailed, step-by-step protocols designed as robust starting points for your experiments.

Protocol A: High-Potency Uronium Salt Coupling (HATU)

This is the recommended first-line approach for reliability and effectiveness.

Reagent Equivalents Purpose
This compound1.0Substrate
Amine1.1 - 1.2Coupling Partner
HATU1.1 - 1.2Coupling Reagent
DIPEA3.0Base
Anhydrous DMF-Solvent

Step-by-Step Methodology:

  • To a dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid. You may observe a color change.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.

Protocol B: Enhanced Carbodiimide Coupling (EDC/OxymaPure)

This protocol is a more cost-effective alternative that uses modern additives to boost performance.

Reagent Equivalents Purpose
This compound1.0Substrate
Amine1.1 - 1.2Coupling Partner
EDC·HCl1.5Coupling Reagent
OxymaPure (or HOBt)1.2Additive
DIPEA3.0Base
Anhydrous DCM or DMF-Solvent

Step-by-Step Methodology:

  • To a dry flask under an inert atmosphere, add the this compound (1.0 eq), EDC·HCl (1.5 eq), and OxymaPure (1.2 eq).

  • Add anhydrous DCM or DMF and stir to dissolve.

  • Add the amine (1.1 eq) to the mixture.

  • Add DIPEA (3.0 eq) to the stirring solution.

  • Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the extraction solvent (e.g., DCM or Ethyl Acetate) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • 4 (BenchChem)

  • (Chemical Society Reviews)

  • 6 (HepatoChem)

  • 9 (Bachem)

  • 12 (Chemistry Steps)

  • 1 (National Institutes of Health)

  • 10 (Aapptec Peptides)

  • 3 (Shibaura Institute of Technology)

  • 16 (Royal Society of Chemistry)

  • 20 (ACS Sustainable Chemistry & Engineering)

  • (Organic & Biomolecular Chemistry)

  • 21 (BenchChem)

  • 11 (DilunBio)

  • 22 (University of Johannesburg)

  • 2 (University of Southern Denmark)

  • 8 (Growing Science)

  • 7 (Reddit)

  • 13 (Reddit)

  • 18 (Reddit)

  • 14 (ResearchGate)

  • 19 (Fisher Scientific)

  • 17 (ResearchGate)

  • 15 (Fisher Scientific)

Sources

Technical Support Center: Synthesis of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dibromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles.

Introduction to Synthetic Strategy

The synthesis of this compound is a multi-step process fraught with potential challenges, primarily concerning regioselectivity and functional group compatibility. A common and logical synthetic approach begins with a commercially available starting material, such as 2-methylaniline, and proceeds through bromination, diazotization, cyclization, and finally, introduction of the carboxylic acid moiety. This guide will focus on troubleshooting this representative synthetic pathway.

Visualizing the Synthetic Workflow

To provide a clear overview, the following diagram illustrates a plausible synthetic route, which will form the basis of our troubleshooting guide.

Synthesis_of_4,6-Dibromo-1H-indazole-3-carboxylic_acid cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Indazole Core Formation cluster_2 Part 3: Carboxylation A 2-Methylaniline B 3,5-Dibromo-2-methylaniline A->B Bromination C 4,6-Dibromo-1H-indazole B->C Diazotization & Cyclization D This compound C->D Carboxylation

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide & FAQs

Part 1: Synthesis of the Key Precursor, 3,5-Dibromo-2-methylaniline

The regioselective dibromination of 2-methylaniline is a critical first step. The interplay between the activating, ortho-, para-directing amino group and the ortho-, para-directing methyl group dictates the outcome.

Q1: My bromination of 2-methylaniline is producing a mixture of isomers, not just the desired 3,5-dibromo product. How can I improve the regioselectivity?

A1: This is a common issue stemming from the powerful activating nature of the amino group, which can lead to multiple bromination products. Here are some strategies to enhance selectivity for the 3,5-dibromo isomer:

  • Protect the Amine: The strong activating and directing effect of the amino group can be tempered by acetylation to form 2-methylacetanilide. The bulkier acetyl group also sterically hinders bromination at the ortho position (C6). The bromination of 2-methylacetanilide will more strongly favor the positions para and ortho to the methyl group that are also meta to the deactivating acetylamino group, leading to improved selectivity for the 4-bromo and 4,6-dibromoacetanilides. Subsequent hydrolysis will yield the desired aminobromotoluenes.

  • Control of Stoichiometry and Temperature: Carefully controlling the stoichiometry of the brominating agent (e.g., Br2 or N-bromosuccinimide, NBS) is crucial. Using just over two equivalents of the brominating agent can help to minimize over-bromination. Performing the reaction at lower temperatures can also increase selectivity by reducing the reaction rate and favoring the thermodynamically more stable product.

  • Solvent Effects: The choice of solvent can influence the electrophilicity of the brominating agent. Less polar solvents can sometimes lead to higher selectivity. Experiment with solvents like dichloromethane, chloroform, or acetic acid.

ParameterRecommendationRationale
Protecting Group AcetylReduces the activating effect of the amine and provides steric hindrance.
Brominating Agent N-Bromosuccinimide (NBS)Often provides better selectivity and is easier to handle than liquid bromine.
Stoichiometry 2.1 - 2.2 equivalentsMinimizes the formation of tri-brominated byproducts.
Temperature 0°C to room temperatureSlower reaction rates can improve regioselectivity.

Q2: I'm observing significant tar formation during the bromination reaction. What is causing this and how can I prevent it?

A2: Tar formation is likely due to oxidation of the aniline starting material or product by the brominating agent.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Reverse Addition: Adding the aniline solution slowly to the brominating agent solution can help to maintain a low concentration of the sensitive aniline, reducing the likelihood of side reactions.

Part 2: Formation of the 4,6-Dibromo-1H-indazole Core

This step typically involves a diazotization of the aniline followed by an intramolecular cyclization. This is often a one-pot process and can be sensitive to reaction conditions.

Q3: The yield of my indazole-forming reaction is low, and I'm isolating a significant amount of debrominated or other side products. What are the critical parameters for this step?

A3: The diazotization and cyclization sequence is a powerful but delicate transformation. Success hinges on careful control of several factors:

  • Diazotization Conditions: The formation of the diazonium salt from 3,5-dibromo-2-methylaniline requires a cold, acidic environment, typically using sodium nitrite and a mineral acid like HCl or H2SO4. The temperature must be kept low (0-5°C) to prevent the premature decomposition of the diazonium salt.[1][2]

  • Cyclization Method: The cyclization of the diazonium salt to form the indazole ring can be promoted by heating. The choice of solvent and the final temperature are critical. A common method is the Jacobson indazole synthesis, which involves treatment with an excess of a nitrite source in an acidic medium, followed by heating.[3]

  • Side Reactions: A major side reaction is the Sandmeyer reaction, where the diazonium group is replaced by a halide from the reaction medium.[1][2] To minimize this, it is important to use a non-nucleophilic acid if possible, or to carefully control the temperature and reaction time.

Experimental Protocol: Diazotization and Cyclization of 3,5-Dibromo-2-methylaniline

  • Dissolve 3,5-dibromo-2-methylaniline in a suitable solvent such as acetic acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete diazotization.

  • Slowly warm the reaction to room temperature and then heat to 60-80°C to effect cyclization. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the crude 4,6-dibromo-1H-indazole.

  • Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Diazotization_Cyclization A 3,5-Dibromo-2-methylaniline B Diazonium Salt Intermediate A->B NaNO2, Acid, 0-5°C C 4,6-Dibromo-1H-indazole B->C Heat D Side Products (e.g., Sandmeyer) B->D Decomposition or Nucleophilic Attack

Caption: Key steps and potential side reactions in the indazole core formation.

Part 3: Introduction of the Carboxylic Acid Group at C3

The final step is the introduction of the carboxylic acid group at the C3 position of the indazole ring. This is often achieved by deprotonation with a strong base followed by quenching with carbon dioxide.

Q4: I am having trouble carboxylating my 4,6-dibromo-1H-indazole. The reaction is either incomplete or I get a complex mixture of products. What are the best conditions for this transformation?

A4: The C3 position of the indazole ring is acidic, but the presence of two electron-withdrawing bromine atoms will influence its reactivity.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the indazole at C3. n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are common choices. The use of two equivalents of the base may be necessary to deprotonate both the N1 and C3 positions.

  • Temperature Control: The deprotonation is typically carried out at low temperatures (-78°C) to prevent side reactions. The reaction mixture is then quenched with solid carbon dioxide (dry ice) or by bubbling CO2 gas through the solution.

  • Protection Strategy: If direct carboxylation is problematic, an alternative is to first protect the N1 position of the indazole with a suitable protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[4] This can improve the solubility and handling of the intermediate and often leads to cleaner reactions. The protected indazole can then be carboxylated at C3, followed by deprotection.

Q5: My carboxylation reaction is giving a low yield, and I suspect my starting material is not fully soluble at low temperatures. How can I improve this?

A5: Solubility can indeed be a major issue, especially with highly crystalline, poly-brominated heterocycles.

  • Solvent System: Tetrahydrofuran (THF) is a common solvent for this type of reaction. If solubility is still an issue, a co-solvent such as N,N-dimethylformamide (DMF) can be added, but be aware that DMF can react with strong bases.

  • Sonication: Briefly sonicating the suspension of the starting material in the solvent before cooling and adding the base can help to break up aggregates and improve solubility.

Concluding Remarks

The synthesis of this compound is a challenging but achievable goal for the experienced synthetic chemist. The key to success lies in a systematic approach to optimizing each step, with a particular focus on controlling regioselectivity during bromination and carefully managing the sensitive diazotization and carboxylation reactions. This guide provides a starting point for troubleshooting common issues, but as with any complex synthesis, careful observation, and a willingness to explore different reaction conditions will be your most valuable tools.

References

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • RSC Advances. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • PubMed Central. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ScholarWorks. (n.d.). synthesis of substituted isatins as potential. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Appchem. (n.d.). 3,5-Dibromo-2-Methylaniline | 67365-47-3. Retrieved from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

Sources

Technical Support Center: Bromination of 1H-Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of 1H-indazole-3-carboxylic acid. Indazole-containing compounds are critical pharmacophores, and their halogenated derivatives serve as versatile building blocks for further functionalization.[1][2] However, the bromination of the indazole core is not always straightforward, with side reactions often compromising yield and purity.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the underlying mechanisms, and implement robust protocols for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the direct bromination of 1H-indazole-3-carboxylic acid?

The major product is typically 5-bromo-1H-indazole-3-carboxylic acid . Electrophilic aromatic substitution on the indazole ring is directed primarily to the C5 position of the benzene portion of the heterocycle.[3][4]

Q2: Why is regioselectivity a primary concern in this reaction?

The indazole ring system has several positions susceptible to electrophilic attack. While C5 is the most electronically activated position for substitution on the neutral molecule, other positions like C3, C7, and even C4/C6 can react depending on the conditions, leading to a mixture of isomers that can be difficult to separate.[5] The reactivity order for the neutral indazole molecule is generally considered to be 5 > 3 > 7.[5] The presence of the deactivating carboxylic acid group at C3 further directs substitution away from that position and onto the benzene ring.

Q3: Which brominating agents are most effective for this transformation?

Both molecular bromine (Br₂) in a suitable solvent like acetic acid and N-Bromosuccinimide (NBS) are commonly used.[3]

  • Bromine (Br₂): Often used in glacial acetic acid, this classic method can provide high yields but requires careful handling due to the corrosive and toxic nature of liquid bromine.[3][4]

  • N-Bromosuccinimide (NBS): A solid, easier-to-handle reagent that serves as a source of electrophilic bromine.[6][7] It is often preferred for its milder nature and can help minimize over-bromination side reactions.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each answer explains the chemical reasoning behind the issue and provides actionable steps for resolution.

Problem 1: My reaction is complete, but I have a complex mixture of mono-brominated products according to LC-MS and ¹H NMR.

Short Answer: You are likely facing a loss of regioselectivity. Reaction conditions, particularly temperature and solvent, are influencing the site of bromination.

In-depth Analysis: The electronic nature of the indazole ring makes the C5 position the most nucleophilic and thus the most likely site of attack by an electrophile (Br⁺). However, the C7 and C3 positions also possess significant reactivity.[5] Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at these less reactive sites, leading to a mixture of 5-bromo, 7-bromo, and potentially other isomers.

Solutions:

  • Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For bromination with Br₂ in acetic acid, a temperature of around 90 °C is a good starting point.[3][4] Avoid excessive heating or refluxing unless necessary.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can offer better regioselectivity than Br₂ under certain conditions. NBS provides a slow, steady concentration of the brominating species, which can favor the most kinetically accessible product.[7][9]

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Acetic acid is a common and effective choice that helps to solubilize the starting material and facilitate the reaction.[3]

Problem 2: I observe significant gas evolution (effervescence) and my starting material is consumed, but the yield of the desired brominated product is very low.

Short Answer: Your starting material is likely undergoing decarboxylation (loss of CO₂) as a major side reaction.

In-depth Analysis: Indazole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic media. The reaction conditions for bromination, particularly heating in glacial acetic acid, can promote this unwanted pathway. The electron-withdrawing nature of the bromine substituent on the ring of the product can further facilitate decarboxylation of the brominated intermediate. Studies on related 1-arylindazole-3-carboxylic acids have shown that heating can lead to ring fission and decarboxylation.[10]

Solutions:

  • Minimize Reaction Temperature and Time: This is the most critical factor. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Do not heat the reaction for longer than necessary. The established protocol of 16 hours at 90 °C appears effective, but this should be optimized for your specific setup.[3]

  • Alternative Brominating Agents: Consider using NBS at a lower temperature. NBS can often effect bromination under milder conditions than Br₂, potentially reducing the extent of thermal decomposition.[11]

  • Protecting Group Strategy: While more synthetically intensive, protecting the indazole N-H (e.g., as an N-acetyl or N-Boc derivative) can alter the electronic properties and stability of the molecule, potentially suppressing decarboxylation. However, this adds extra steps to the synthesis.

Problem 3: My mass spectrometry results show the presence of di- and even tri-brominated species.

Short Answer: The reaction is too harsh, leading to over-bromination. The mono-brominated product is more activated towards further electrophilic substitution than the starting material.

In-depth Analysis: Once the first bromine atom is added to the benzene ring (e.g., at C5), it acts as an ortho-, para-director. While it is deactivating overall, it directs subsequent electrophilic attack to other positions on the ring, such as C7. This can lead to the formation of dibromo- and other poly-brominated species if the reaction is not carefully controlled.

Solutions:

  • Control Stoichiometry: Use a precise amount of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Using a large excess (e.g., 2.0 equivalents as in some literature preparations) is intended to drive the reaction to completion but risks over-bromination if not carefully monitored.[3]

  • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise to the reaction mixture.[3] This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Lower Temperature: As with other side reactions, reducing the temperature will decrease the rate of the second bromination reaction more significantly than the first, improving selectivity for the mono-brominated product.

Visualizing Reaction Pathways

Understanding the flow of electrons and potential pitfalls is key. The following diagrams illustrate the desired reaction and a critical side reaction.

Electrophilic Bromination cluster_0 Desired Pathway: C5 Bromination Start 1H-Indazole-3-COOH Intermediate Sigma Complex (Attack at C5) Start->Intermediate + Br+ Product 5-Bromo-1H-Indazole-3-COOH Intermediate->Product - H+

Caption: Desired electrophilic substitution at the C5 position.

Decarboxylation Side Reaction cluster_1 Side Reaction: Decarboxylation Start 1H-Indazole-3-COOH Protonated Protonated Intermediate Start->Protonated + H+ (from Acid) Decarboxylated Indazole Cation Protonated->Decarboxylated Heat (Δ) - CO2 SideProduct Unsubstituted Indazole Decarboxylated->SideProduct Workup

Caption: Potential decarboxylation side reaction pathway.

Experimental Protocols

The following protocol is a robust starting point for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid, based on established literature procedures.[3][4]

Protocol 1: Bromination using Br₂ in Acetic Acid

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Glacial Acetic Acid (AcOH)

  • Bromine (Br₂)

  • Ice water

  • Cold deionized water

Procedure:

  • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per gram of starting material).

  • Heat the suspension to 120 °C with stirring until a clear, homogeneous solution is formed.

  • Cool the solution to 90 °C.

  • Prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid (approx. 2 mL per 0.6 mL of Br₂).

  • Slowly add the bromine solution dropwise to the indazole solution at 90 °C over 15-20 minutes.

  • Maintain the reaction temperature at 90 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water with stirring. Continue stirring for 15-20 minutes to ensure full precipitation.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acetic acid and salts.

  • Dry the product under vacuum to afford 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Expected Outcome: This procedure has been reported to yield the desired product in high purity and yield (approx. 87.5%).[3]

Data Summary Table

The table below summarizes typical reaction conditions for the bromination.

ParameterConditionRationale / NotesReference
Starting Material 1H-Indazole-3-carboxylic acid-[3]
Brominating Agent Bromine (Br₂)Effective and high-yielding electrophile.[3][4]
Equivalents of Br₂ 2.0Drives the reaction to completion. May be reduced to 1.1-1.2 to minimize over-bromination.[3]
Solvent Glacial Acetic AcidGood solvent for starting material at elevated temperatures.[3]
Temperature 90 °CBalances reaction rate with minimizing side reactions like decarboxylation.[3][4]
Reaction Time 16 hoursSufficient time for completion based on literature. Should be monitored and optimized.[3]
Workup Precipitation in ice waterEffectively precipitates the product and separates it from the acidic solvent.[3]
Typical Yield ~87%High yield is achievable with careful control of conditions.[3][4]

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues in your experiment.

Troubleshooting_Workflow Start Start Experiment Check_Completion Reaction Complete? Start->Check_Completion Check_Completion->Start No, Continue Analyze_Crude Analyze Crude Product (LC-MS, NMR) Check_Completion->Analyze_Crude Yes Problem_Isomers Problem: Mixture of Isomers Analyze_Crude->Problem_Isomers Multiple Mono-Br Peaks Problem_Decarb Problem: Low Yield & Gas (Decarboxylation) Analyze_Crude->Problem_Decarb Low Mass Balance Problem_OverBrom Problem: Di/Poly-bromination Analyze_Crude->Problem_OverBrom Higher Mass Peaks Success Success: Pure 5-Bromo Product Analyze_Crude->Success Clean Product Solution_Isomers Solution: 1. Lower Temperature 2. Use NBS 3. Control Addition Rate Problem_Isomers->Solution_Isomers Solution_Decarb Solution: 1. Lower Temperature 2. Minimize Reaction Time 3. Use Milder Conditions (NBS) Problem_Decarb->Solution_Decarb Solution_OverBrom Solution: 1. Use 1.05-1.1 eq Br₂/NBS 2. Add Reagent Slowly 3. Lower Temperature Problem_OverBrom->Solution_OverBrom

Caption: A workflow for troubleshooting bromination reactions.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health (NIH). [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds... Chemia. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Regioselective Synthesis of 1‐Substituted Indazole‐3‐carboxylic Acids. Sci-Hub. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dibromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Synthetic Pathway Overview

The most established and practical route to this compound involves a two-stage process: first, the synthesis of the 1H-indazole-3-carboxylic acid precursor, followed by a regioselective dibromination. The initial synthesis of the indazole core from isatin is a classic, albeit challenging, method that requires careful control over thermally sensitive intermediates.[1] The subsequent bromination is an electrophilic aromatic substitution where controlling the stoichiometry and conditions is paramount to achieving the desired 4,6-disubstitution pattern and avoiding isomeric impurities.

Synthetic_Pathway Isatin Isatin Intermediate Aryl Hydrazine Intermediate Isatin->Intermediate 1. NaOH (Hydrolysis) 2. NaNO2, HCl (Diazotization) 3. SnCl2 (Reduction) Precursor 1H-Indazole-3-carboxylic acid Intermediate->Precursor Acid-catalyzed Cyclization Target 4,6-Dibromo-1H-indazole- 3-carboxylic acid Precursor->Target Br2, Acetic Acid (Electrophilic Bromination)

Caption: General two-stage synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of 1H-indazole-3-carboxylic acid from isatin?

A1: This is a multi-step transformation. First, isatin undergoes base-catalyzed hydrolysis (ring-opening) to form the salt of 2-aminophenylglyoxylic acid. This intermediate is then subjected to a Sandmeyer-type reaction sequence.[1][2] The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C).[3] The diazonium salt is then reduced (e.g., with stannous chloride, SnCl₂) to form an aryl hydrazine intermediate. Finally, intramolecular cyclization of this hydrazine under acidic conditions yields the stable 1H-indazole-3-carboxylic acid ring system.[1]

Q2: Why is regioselectivity a major challenge during the bromination of 1H-indazole-3-carboxylic acid?

A2: The indazole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic substitution. The final substitution pattern is a result of the combined directing effects of the fused benzene ring, the pyrazole ring nitrogens, and the C3-carboxylic acid group. The electron-donating nature of the heterocyclic system activates the benzene ring, primarily at the C5 and C7 positions. The C4 and C6 positions are also susceptible to attack. Achieving specific disubstitution at the 4 and 6 positions requires careful control of reaction conditions to overcome the inherent electronic preferences of the scaffold, which can otherwise lead to a mixture of mono- and di-brominated isomers (e.g., 5-bromo, 7-bromo, 5,7-dibromo).[4]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The two main areas of concern are the diazotization step and the use of elemental bromine.

  • Aryl Diazonium Salts: These intermediates are thermally unstable and can be explosive if isolated in a dry state.[3] It is imperative to generate and consume them in situ at low temperatures (typically 0–5 °C) and never allow the reaction temperature to rise uncontrollably.

  • Bromine (Br₂): Elemental bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Have a quenching agent, such as a sodium thiosulfate solution, readily available for spills.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of 1H-Indazole-3-carboxylic acid (Precursor)

Question Probable Cause(s) Recommended Solution & Scientific Rationale
My precursor yield is very low after the cyclization step. What went wrong? 1. Ineffective Diazotization: Temperature rose above 5 °C, causing decomposition of the diazonium salt into phenol byproducts.[3] 2. Incomplete Reduction: Insufficient reducing agent (e.g., SnCl₂) or premature oxidation of the hydrazine intermediate. 3. Failed Cyclization: The aryl hydrazine intermediate is stable and failed to cyclize due to improper acidic conditions or temperature.1. Strict Temperature Control: Maintain the reaction temperature between 0–5 °C during the addition of sodium nitrite using an ice/salt bath. This ensures the stability of the diazonium salt.[3] 2. Ensure Stoichiometry & Inert Atmosphere: Use a slight excess of the reducing agent and consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation of the sensitive hydrazine intermediate. 3. Optimize Cyclization: Ensure the reaction is sufficiently acidic and heated appropriately (e.g., reflux in acidic aqueous solution) to drive the intramolecular condensation to completion. Monitor by TLC to confirm the disappearance of the hydrazine spot.

Issue 2: Poor Yield and/or Complex Mixture during Dibromination

Question Probable Cause(s) Recommended Solution & Scientific Rationale
My bromination reaction gives a low yield of the desired 4,6-dibromo product and many other spots on TLC. 1. Over-bromination: Use of excess bromine or prolonged reaction time, leading to tri-brominated or other polysubstituted species. 2. Incorrect Regiochemistry: Reaction conditions favoring the formation of other isomers (e.g., 5-bromo, 7-bromo, 5,7-dibromo).[4] 3. Unwanted Decarboxylation: High reaction temperatures can cause the loss of the C3-carboxylic acid group, leading to brominated indazole byproducts.[5]1. Control Stoichiometry: Use a precise stoichiometry of bromine (slightly more than 2.0 equivalents). Add the bromine solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which suppresses over-bromination. 2. Optimize Solvent & Temperature: Glacial acetic acid is a common solvent that can moderate the reaction.[4] Running the reaction at a controlled temperature (e.g., 90 °C) can provide the activation energy needed for disubstitution without favoring undesired pathways.[4] 3. Temperature Management: Avoid excessive heating. The optimal temperature is a balance between achieving the desired reaction rate and preventing the onset of decarboxylation. Monitor the reaction by HPLC or TLC to stop it once the starting material is consumed but before significant byproduct formation.

Issue 3: Product Purification Challenges

Question Probable Cause(s) Recommended Solution & Scientific Rationale
I've isolated a solid, but my NMR spectrum shows it's an impure mixture of isomers. Co-precipitation of Isomers: The desired 4,6-dibromo isomer and other brominated isomers may have similar solubilities, causing them to co-precipitate upon workup.Strategic Recrystallization: The product is a carboxylic acid, so its solubility is pH-dependent. First, perform a simple recrystallization from a suitable solvent like glacial acetic acid or an ethanol/water mixture. If isomers persist, consider a pH-based purification. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), filter to remove any insoluble impurities, and then slowly re-acidify the filtrate with dilute HCl. Different isomers may precipitate at slightly different pH values, allowing for fractional isolation. For very difficult separations, column chromatography on silica gel using a mobile phase like dichloromethane/methanol with 1% acetic acid may be required.[6]

digraph "Troubleshooting_Bromination" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Low Yield in Bromination Step?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Check_TLC [label="Analyze Crude TLC/HPLC", shape=box, fillcolor="#F1F3F4"];
Many_Spots [label="Multiple Products Formed?", shape=diamond, style=filled, fillcolor="#FBBC05"];
SM_Remaining [label="Mainly Starting Material?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Over_Brom [label="Over-bromination or\nIsomer Formation", shape=box, fillcolor="#FCE8E6", color="#EA4335"];
Decarbox [label="Decarboxylation Byproduct", shape=box, fillcolor="#FCE8E6", color="#EA4335"];
No_Reaction [label="Reaction Stalled", shape=box, fillcolor="#FCE8E6", color="#EA4335"];

Sol_Over_Brom [label="Solution:\n1. Titrate Br2 solution.\n2. Add Br2 dropwise.\n3. Monitor closely by TLC/HPLC.", shape=note, fillcolor="#E6F4EA", color="#34A853"];
Sol_Decarbox [label="Solution:\nReduce reaction temperature.\nFind optimal balance.", shape=note, fillcolor="#E6F4EA", color="#34A853"];
Sol_No_Reaction [label="Solution:\n1. Check Br2 quality.\n2. Increase temperature cautiously.\n3. Verify precursor purity.", shape=note, fillcolor="#E6F4EA", color="#34A853"];

Start -> Check_TLC;
Check_TLC -> Many_Spots [label="Yes"];
Check_TLC -> SM_Remaining [label="No"];
Many_Spots -> Over_Brom [label="Higher Rf Spots"];
Many_Spots -> Decarbox [label="Lower Polarity Spot"];
SM_Remaining -> No_Reaction [label="Yes"];

Over_Brom -> Sol_Over_Brom;
Decarbox -> Sol_Decarbox;
No_Reaction -> Sol_No_Reaction;

}

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4,6-Dibromo-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering solubility challenges with 4,6-dibromo-1H-indazole-3-carboxylic acid and its derivatives. Our approach is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible results.

Section 1: Foundational Knowledge - Why Your Compound May Be Poorly Soluble

This section addresses the fundamental physicochemical properties of the this compound scaffold that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

The solubility of this molecular class is a tale of two competing features: a large, water-insoluble core and a water-soluble, ionizable functional group.

  • The Hydrophobic Core: The indazole ring system is aromatic and inherently nonpolar. The addition of two bromo atoms significantly increases the molecular weight and the hydrophobicity (water-repelling nature) of the scaffold. This large, rigid, and nonpolar core is the primary reason for poor aqueous solubility.[1][2][3]

  • The Hydrophilic Handle: The carboxylic acid (-COOH) group is a polar, ionizable functional group.[4][5] It can donate a proton (H⁺) to become a negatively charged carboxylate ion (-COO⁻). This charged form is significantly more polar and thus more soluble in water than the neutral form.[2][6]

The overall solubility is therefore a delicate balance between these opposing characteristics. In most neutral aqueous environments, the hydrophobic nature of the dibromo-indazole core dominates, leading to poor solubility.

Q2: How does pH dramatically affect the solubility of this compound class?

The carboxylic acid group is a weak acid, meaning its state of ionization is directly controlled by the pH of the solution. This is the single most critical parameter to manipulate when troubleshooting solubility for these compounds.[7][8][9][10]

  • In Acidic to Neutral Solutions (Low pH): The solution has a high concentration of protons (H⁺). According to Le Châtelier's principle, this pushes the equilibrium towards the protonated, neutral form (R-COOH).[7] This form is uncharged and significantly less soluble in water.[6]

  • In Basic/Alkaline Solutions (High pH): The solution has a low concentration of protons. The carboxylic acid readily donates its proton to the basic medium, forming the deprotonated, charged carboxylate salt (R-COO⁻). This ionic form is much more polar and exhibits dramatically increased aqueous solubility.[2]

This relationship is fundamental and is the first variable that should be explored in any experiment.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_Solubility R-COOH (Protonated, Neutral Form) Poorly Water-Soluble High_Solubility R-COO⁻ + H⁺ (Deprotonated, Ionic Form) Highly Water-Soluble Low_Solubility->High_Solubility Add Base (e.g., NaOH) Raises pH High_Solubility->Low_Solubility Add Acid (e.g., HCl) Lowers pH

Figure 1: pH-dependent equilibrium of the carboxylic acid group.
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

Understanding these two distinct solubility measurements is crucial for interpreting your results correctly, especially in a drug discovery context.[11][12]

Parameter Kinetic Solubility Thermodynamic (Equilibrium) Solubility
Definition The concentration of a compound that precipitates from a supersaturated solution (often generated by adding a DMSO stock solution to an aqueous buffer).[11]The true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[12][13]
Method High-throughput methods; precipitation from a DMSO stock."Shake-flask" method; requires longer incubation (24-48h) to reach equilibrium.[11][12]
Relevance Useful for early-stage drug discovery to quickly flag problematic compounds. Represents non-equilibrium conditions.The "gold standard" for solubility. Represents the true, stable solubility and is critical for formulation and development.[11]
Typical Result Often gives a higher, more optimistic value because the compound may precipitate as a less stable, more soluble amorphous solid or polymorph.[11]Gives a lower, more realistic value corresponding to the most stable, least soluble crystal form.

Key Takeaway: If your initial experiments show poor solubility, it is vital to determine the thermodynamic solubility to understand the true nature of the problem before investing significant resources in complex formulation strategies.

Section 2: Phase 1 Troubleshooting - Initial Assessment & Basic Strategies

This section provides a logical workflow for your first steps in tackling a solubility issue.

Q4: I've added my compound to water or a neutral buffer and it's not dissolving. What are the first steps?

Do not immediately assume the compound is "insoluble." Follow a systematic approach to diagnose the issue. The goal is to first find conditions for dissolution before optimizing for your specific experimental needs.

G Start Start: Compound does not dissolve in neutral aqueous buffer CheckPurity Step 1: Verify Compound Purity & Identity (LC-MS, NMR) Start->CheckPurity pH_Screen Step 2: Systematic pH Screen Prepare small-scale tests from pH 2 to 12 CheckPurity->pH_Screen pH_Success Does it dissolve at any pH? pH_Screen->pH_Success pH_Fail No significant dissolution at any pH pH_Success->pH_Fail No Optimize Optimize Formulation: - Determine pKa - Use co-solvents - Advanced techniques pH_Success->Optimize Yes Organic_Screen Step 3: Screen Organic Solvents (DMSO, DMF, NMP, Ethanol, etc.) pH_Fail->Organic_Screen Organic_Success Is a suitable organic stock solution possible? Organic_Screen->Organic_Success Organic_Success->Optimize Yes Reassess Re-evaluate Compound: - Potential for aggregation? - Incorrect structure? - Contact Synthesis Core Organic_Success->Reassess No

Figure 2: Initial troubleshooting workflow for poor solubility.
Q5: How do I systematically test the effect of pH on my compound's solubility?

Performing a pH-solubility profile is the most informative initial experiment.[14]

  • Prepare a series of buffers: Use universal buffers or a set of standard buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Add excess solid: Dispense a small, known amount of your solid compound into vials, ensuring there will be undissolved solid remaining at the end.

  • Add buffer: Add a fixed volume of each buffer to the corresponding vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This is crucial to ensure equilibrium is reached (see thermodynamic solubility).[12]

  • Separate solid from supernatant: Use centrifugation followed by careful removal of the supernatant, or use a syringe filter (ensure the filter material does not bind your compound).

  • Quantify: Dilute the supernatant and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[11][13][15]

  • Plot the data: Plot solubility (e.g., in µg/mL or µM) versus pH. You should observe very low solubility at acidic pH and a sharp increase in solubility as the pH rises above the compound's pKa.

Q6: What common organic solvents should I try for stock solutions or non-aqueous experiments?

For creating concentrated stock solutions or for use in organic synthesis, screening a panel of organic solvents is essential. Always consult Safety Data Sheets (SDS) before use.

SolventClassPolarityBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) Polar AproticHigh189Excellent solubilizing power for many compounds.[16] Often used for biological screening stocks. Can be difficult to remove.
N,N-Dimethylformamide (DMF) Polar AproticHigh153Similar to DMSO, good general-purpose solvent.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh202High boiling point, strong solubilizer. Use with caution.[17]
Ethanol (EtOH) Polar ProticMedium78Less toxic option, commonly used in formulations.
Methanol (MeOH) Polar ProticMedium65Good for polar compounds, volatile.
Tetrahydrofuran (THF) Polar AproticMedium66Good for a range of polarities. Can form peroxides.[17]
Acetonitrile (ACN) Polar AproticMedium82Common mobile phase in reverse-phase HPLC.
Section 3: Phase 2 Troubleshooting - Advanced Solubility Enhancement

If simple pH adjustment is insufficient or incompatible with your experimental design, consider these formulation strategies.

Q7: Adjusting pH isn't enough or isn't suitable for my experiment. What other formulation strategies can I use?

Several advanced methods can enhance apparent solubility, often by preventing the compound from crystallizing out of solution.[18]

  • Co-solvents: Use a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400). This reduces the overall polarity of the solvent system, making it more favorable for your hydrophobic compound. Start with low percentages (1-10%) of the co-solvent and increase as needed.

  • Surfactants: Agents like Polysorbate 80 (Tween® 80) or Cremophor® EL form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate your hydrophobic compound in their nonpolar core, effectively "dissolving" it in the bulk aqueous phase.[19]

  • Complexation Agents: Cyclodextrins (e.g., HP-β-CD) are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an inclusion complex with your compound, shielding the hydrophobic part from water and increasing solubility.[20]

Q8: Could the physical form of my solid compound be the problem?

Absolutely. The solid-state properties of your compound have a profound impact on solubility and dissolution rate.[19][21]

  • Crystallinity and Polymorphism: Your compound may exist in different crystal lattices (polymorphs), each with a unique solubility. It is possible you are working with a particularly stable, low-solubility polymorph. Generating an amorphous (non-crystalline) form via methods like spray-drying or lyophilization can significantly increase solubility, although this form may be less stable and prone to converting back to a crystalline form over time.[11][21]

  • Particle Size: The rate of dissolution is directly proportional to the surface area of the solid.[21] If you have large, coarse crystals, the dissolution rate will be very slow. Reducing the particle size through micronization (milling) increases the surface area and can make the compound appear to dissolve faster and more completely within the timeframe of an experiment.[18][19][22]

Section 4: Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound.[11][12]

Materials:

  • Your solid compound

  • 2 mL glass vials with screw caps

  • Calibrated pH meter

  • Buffer solutions of desired pH

  • Orbital shaker with temperature control

  • Centrifuge or 0.22 µm syringe filters (low-binding)

  • Validated HPLC-UV or UV-Vis method for quantification

Procedure:

  • Add an amount of solid compound to each vial that is at least 2-3 times the expected solubility to ensure an excess of solid remains.

  • Add 1.0 mL of the desired buffer to each vial.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between 24 and 48 hours).

  • After equilibration, visually confirm that excess solid is still present in every vial.

  • Separate the solid material by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully pipette a known volume of the clear supernatant from the top layer, avoiding any solid material.

  • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration and calculate the solubility in mg/mL or µM.

Section 5: Frequently Asked Questions (FAQs)

Q9: My compound dissolves at a high pH, but it crashes out when I add it to my neutral pH cell culture media. How can I prevent this?

This is a classic problem of kinetic solubility. You are creating a supersaturated solution that is not stable.

  • Dilute Slowly with Stirring: Instead of adding a small volume of concentrated basic stock to a large volume of media, try adding it very slowly while vigorously stirring the media. This can sometimes keep the compound in solution.

  • Use a Formulation Strategy: This is an ideal scenario for using a co-solvent or a complexation agent like HP-β-CD. Prepare your stock solution in the formulation vehicle first, then add it to the media. The excipients will help keep the compound solubilized even at a neutral pH.

Q10: Can I use salt formation to create a stable, solid form of my compound that is more water-soluble?

Yes. This is a very common strategy in pharmaceutical development.[2] By reacting your carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) and then isolating the resulting solid salt, you can create a new material that is often crystalline, stable, and has a much higher intrinsic solubility and faster dissolution rate in water.

Q11: Are there any specific safety considerations?

Yes. Always consult the Safety Data Sheet (SDS) for your specific derivative and any solvents used.

  • Dibromo-indazoles: Halogenated aromatic compounds should be handled with care as they can be irritants and have unknown toxicological profiles. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: Many organic solvents like DMSO, DMF, and NMP are flammable and can have specific health hazards.[17] Always work in a well-ventilated fume hood.

References
  • pH and Solubility - AP Chem | Fiveable. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012-02-27). [Link]

  • 17.6 pH Effects on Solubility - Chad's Prep®. [Link]

  • The Effects of pH on Solubility - Chemistry LibreTexts. (2019-01-03). [Link]

  • Overcoming the Challenge of Poor Drug Solubility - Coperion. [Link]

  • The Effect of pH on Solubility - Chemistry Steps. [Link]

  • solubility experimental methods.pptx - Slideshare. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. [Link]

  • Overcoming Solubility Challenges in Pharmaceutical Formulation | Pharma Lesson. [Link]

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021-02-14). [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development - Pharmacological Reviews. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Tackling the Big Issue of Solubility | Pharmaceutical Technology. (2022-01-03). [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. [Link]

  • Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks. [Link]

  • Carboxylic acid - Properties, Structure, Reactions - Britannica. [Link]

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives - AIP Publishing. [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed. (2023-12-15). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022-09-15). [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05). [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem. [Link]

  • Effect of various solvents on the synthesis of 1H- indazole. - ResearchGate. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. [Link]

  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE - FDA. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • indazole - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4,6-Dibromo-1H-indazole-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development professionals. Our focus is to address the primary synthetic challenge associated with this scaffold: the significant steric hindrance imposed by the dibromo substitution pattern, which impacts reactivity at the C3-carboxylic acid and the C4/C6 positions.

The Challenge: Understanding Steric Congestion

This compound is a valuable building block, but its structure presents inherent difficulties. The bromine atoms at the 4 and 6 positions create a sterically crowded environment around the indazole core. This congestion directly impedes the approach of reagents to both the C3-carboxylic acid and the C-Br bonds, often leading to low yields, slow reaction times, or complete reaction failure with standard protocols.

cluster_molecule This compound cluster_hindrance Steric Hindrance Zones mol mol h1 Bulky Br atom shields C-3 & C-4 mol->h1 h2 Bulky Br atom shields C-6 mol->h2 h3 Carboxylic acid hinders C-4 access mol->h3

Caption: Steric congestion around the 4,6-dibromo-1H-indazole core.

Section 1: Troubleshooting Amide Bond Formation & Esterification

Transformations at the C3-carboxylic acid are frequently hampered by the adjacent C4-bromo substituent. Standard coupling methods often fail, especially when paired with bulky amines or alcohols.

Q1: My standard amide coupling (e.g., EDC/HOBt, DCC/DMAP) with a secondary or sterically bulky primary amine is giving low to no yield. What is the cause and what are the solutions?

A1: The primary cause of failure is steric hindrance. The bulky C4-bromine atom prevents the amine nucleophile from efficiently attacking the activated carboxylic acid intermediate (e.g., the O-acylisourea formed with EDC/DCC). This intermediate is not sufficiently reactive to overcome the high energy barrier.

Expert Recommendation: Your strategy should be to increase the electrophilicity of the carboxylic acid derivative, making it more reactive.

Solution Pathway:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimides for hindered couplings. They form highly reactive activated esters.

  • Convert to a Highly Reactive Intermediate: For particularly challenging couplings, a two-step approach is superior. Convert the carboxylic acid to an acyl fluoride or mixed anhydride in situ. Acyl fluorides are small, highly electrophilic, and have been shown to be effective for coupling sterically hindered substrates.[1][2]

G start Low Yield in Amidation? reagent_check Using EDC/HOBt or DCC? start->reagent_check switch_reagent Switch to HATU, COMU, or PyBOP (Uronium/Phosphonium Reagents) reagent_check->switch_reagent Yes mixed_anhydride Use Mixed Anhydride Method (e.g., with MsCl or PivCl) reagent_check->mixed_anhydride No, or want alternative still_low Still Low Yield? switch_reagent->still_low acyl_fluoride Use Acyl Fluoride Method (e.g., BTFFH, TFFH, Deoxo-Fluor) still_low->acyl_fluoride Yes success Success: High Yield Achieved still_low->success No acyl_fluoride->success mixed_anhydride->success

Caption: Troubleshooting workflow for hindered amide coupling.

Comparative Table of Amidation Strategies

MethodReagent(s)TemperatureKey AdvantagesCommon Pitfalls
Standard CarbodiimideEDC, HOBt, DIPEARoom TempCommon, inexpensiveFails with hindered substrates; racemization risk.
Uronium/PhosphoniumHATU, COMU, PyBOPRoom TempHigher reactivity than carbodiimides.More expensive; can form guanidinium by-products.
Mixed AnhydrideMsCl or PivCl, Et3N0 °C to RTHighly reactive intermediate; cost-effective.[3]Regioselectivity can be an issue with some anhydrides.
Acyl FluorideBTFFH, Deoxo-FluorRT to 80 °CExcellent for severely hindered cases; stable intermediate.[2]Reagents can be moisture-sensitive.
Q2: I'm struggling with Fischer esterification. It requires high temperatures and strong acid, which is degrading my material. What are milder, more effective methods?

A2: Fischer esterification is an equilibrium-driven process that is disfavored for sterically hindered acids. The harsh conditions can lead to side reactions, including potential decarboxylation or degradation of the indazole ring.

Expert Recommendation: Employ methods that proceed via a more activated intermediate under milder, non-equilibrium conditions.

Solution Pathway:

  • Steglich Esterification: This classic method uses DCC (or EDC) with a catalytic amount of DMAP. It is much milder than Fischer esterification but may still be insufficient for highly hindered alcohols.

  • Activation via Acyl Halide: The most robust method is to convert the carboxylic acid to its acyl chloride (e.g., using (COCl)₂ or SOCl₂) or acyl fluoride, followed by the addition of the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Catalytic Activation: A novel approach uses catalytic amounts of trichlorotriazine (TCT) with a formamide catalyst like N-formylpyrrolidine (FPyr) to generate the reactive acyl chloride in situ under mild conditions. This method is cost-effective and has a broad substrate scope.[4]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

The C4-Br and C6-Br bonds are both viable handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). However, the steric environment, particularly at the C4 position, demands highly active catalyst systems.

Q3: My Suzuki-Miyaura coupling with a boronic acid is failing at both the C4 and C6 positions using standard catalysts like Pd(PPh₃)₄. How can I drive this reaction to completion?

A3: The failure of first-generation catalysts like Pd(PPh₃)₄ is expected for this substrate. The oxidative addition of the sterically hindered C-Br bond to the palladium center is extremely slow. Furthermore, the subsequent steps in the catalytic cycle can also be impeded.

Expert Recommendation: The key to success is using a palladium precatalyst paired with a specialized, bulky, and electron-rich phosphine ligand. These ligands stabilize the active Pd(0) species, accelerate the rate-limiting oxidative addition, and promote the final reductive elimination step.[5] Microwave heating is also a powerful tool to overcome the high activation energy of these transformations.[6]

Suzuki_Cycle pd0 L₂Pd(0) oa Oxidative Addition (Rate-Limiting Step) pd0->oa + Ar-Br pd2_complex L₂Pd(II)(Ar)(Br) oa->pd2_complex steric_issue STERIC HINDRANCE from bulky ligand (L) and substrate (Ar) is CRITICAL here. tm Transmetalation pd2_complex->tm + [R'B(OR)₂]⁻ pd2_r L₂Pd(II)(Ar)(R') tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 + Ar-R'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Recommended Catalyst Systems for Hindered Suzuki Coupling

PrecatalystLigandBaseSolventTemperatureNotes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄ or Cs₂CO₃Toluene, Dioxane, or THF/H₂O80-140 °C (Microwave)The Buchwald ligand families are the gold standard for hindered substrates.
Pd(dppf)Cl₂(none)K₂CO₃Dimethoxyethane (DME)80 °CA good starting point, as dppf is a robust ligand, but may be less effective than Buchwald-type ligands.[7]
Pd(PPh₃)₄(none)Cs₂CO₃Dioxane/EtOH/H₂O140 °C (Microwave)Often used but may require higher temperatures and longer reaction times for hindered systems.[6]
Q4: Do the same principles for catalyst selection apply to Buchwald-Hartwig amination and Sonogashira coupling reactions on this scaffold?

A4: Yes, absolutely. The core challenge—overcoming the sterically hindered oxidative addition—remains the same across these different palladium-catalyzed cross-coupling reactions.

  • For Buchwald-Hartwig Amination: The use of bulky, electron-rich ligands is essential.[8][9] Ligands such as Josiphos, XPhos, or BrettPhos are often required, typically with a strong base like NaOtBu or LHMDS.[10][11]

  • For Sonogashira Coupling: While the classic conditions use a copper co-catalyst, copper-free conditions are often preferred to minimize side reactions and are highly effective with the right ligand.[12] A palladium source combined with a bulky phosphine ligand can facilitate the direct coupling of the terminal alkyne with the aryl bromide.[13][14]

Section 3: General FAQs

Q5: Should I protect the indazole N-H proton before attempting these reactions?

A5: It depends on the reaction.

  • For C3-Amidation/Esterification: Protection is generally not necessary. The N-H is significantly less acidic than the carboxylic acid, and standard coupling conditions will not affect it.

  • For Cross-Coupling: This is a critical consideration. The acidic N-H can interfere with organometallic reagents or act as a ligand for the catalyst.

    • Pro-Protection: Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc can improve solubility and prevent N-arylation side reactions, but this adds two steps (protection/deprotection) to your sequence.

    • No Protection: Many modern protocols for cross-coupling use a strong base (e.g., K₃PO₄, NaOtBu) in sufficient excess (2-3 equivalents) to deprotonate the indazole N-H in situ. This forms the indazolide salt, which is often compatible with the catalytic cycle. Running a small-scale test reaction is the best way to determine if protection is required for your specific system.

Q6: The free carboxylic acid seems to be inhibiting my cross-coupling reaction. What can I do?

A6: The acidic proton of the carboxylic acid can quench organometallic reagents and the carboxylate can chelate to the palladium center, inhibiting catalysis.

Expert Recommendation: The most reliable strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction. The ester is generally inert to the coupling conditions. After successfully forming the new C-C or C-N bond, the ester can be easily hydrolyzed back to the carboxylic acid under standard basic (e.g., LiOH, NaOH) or acidic conditions.

Section 4: Key Experimental Protocols

Protocol 1: High-Efficiency Amidation of this compound with a Hindered Amine via the Acyl Fluoride Method

This protocol is adapted from methodologies developed for sterically demanding amide couplings.[2]

  • Activation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add the amine (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv).

  • Fluorination: Cool the mixture to 0 °C. Add a solution of BTFFH (1,1,3,3-Bis(tetramethylene)fluorouronium hexafluorophosphate, 1.2 equiv) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For extremely hindered substrates, the reaction can be gently heated to 40 °C or transferred to a microwave reactor and heated to 80 °C for 1-2 hours.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound methyl ester

This protocol utilizes a modern catalyst system for challenging cross-couplings.[5][6]

  • Preparation: In a microwave vial, combine the this compound methyl ester (1.0 equiv), the desired boronic acid or pinacol ester (1.5 equiv), and a powdered, anhydrous base such as K₃PO₄ or Cs₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., SPhos or XPhos, 6 mol%).

  • Solvent and Degassing: Add a suitable solvent (e.g., 1,4-dioxane or toluene, often with 10-20% water). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 120-140 °C for 30-90 minutes. Monitor for completion by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

  • Hydrolysis (if required): If the final product requires the free carboxylic acid, dissolve the purified ester in a mixture of THF/Methanol/Water and treat with LiOH or NaOH at room temperature or with gentle heating until saponification is complete. Acidify and extract the final product.

References

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(11), 824-828. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Nielsen, T. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-149. Available from: [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from: [Link]

  • Diness, F., & Nielsen, T. E. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-149. Available from: [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Available from: [Link]

  • Makara, G. M., et al. (2008). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 10(1), 17-20. Available from: [Link]

  • Piras, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17619-17631. Available from: [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 18(6), 6680-6690. Available from: [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from: [Link]

  • Nolan, S. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(11), 3294–3298. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6674-6685. Available from: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from: [Link]

  • Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry, 2005(13), 2911-2917. Available from: [Link]

  • Google Patents. (1980). US4230849A - Process for the activation of carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]

  • The Pharma R&D Corner. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from: [Link]

  • Suzenet, F., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 11, 2130–2136. Available from: [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry, 1(4), 199-201. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from: [Link]

  • PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from: [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from: [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Der Pharma Chemica. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from: [Link]

  • Rautio, T., et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Tetrahedron Letters, 80, 153381. Available from: [Link]

  • ResearchGate. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2016). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: An Indian Journal, 12(2), 100-112. Available from: [Link]

  • Kerr, M. A. (2004). Synthesis and chemical reactivity of 1H-indazoles.
  • Organic & Biomolecular Chemistry. (2016). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from: [Link]

Sources

Purification challenges of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of 4,6-Dibromo-1H-indazole-3-carboxylic acid, a critical intermediate in modern drug discovery. This technical support center provides detailed troubleshooting for common challenges encountered in the research and process chemistry lab.

Introduction: The Challenge of Purity

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents. Its rigid, functionalized core makes it an attractive scaffold for developing novel drugs. However, its purification is often non-trivial, complicated by poor solubility, persistent impurities, and the compound's inherent chemical properties. This guide, designed for researchers and drug development professionals, offers a Senior Application Scientist's perspective on overcoming these hurdles, ensuring the integrity of your starting materials and the success of your synthetic campaigns.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a poorly soluble solid that I can't effectively recrystallize. What are my options?

Answer: This is the most common challenge. The combination of a planar, hydrogen-bonding indazole ring and a carboxylic acid group, along with two heavy bromine atoms, leads to high crystal lattice energy and poor solubility in many common, low-boiling-point solvents.

Causality: The molecule's polarity is complex. While the carboxylic acid and N-H groups can hydrogen bond, the bulky, electron-withdrawing bromine atoms and the aromatic system contribute to significant van der Waals interactions, favoring aggregation over solvation in less polar solvents.

Solutions & Protocols:

  • High-Boiling Point Polar Aprotic Solvents: Consider solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Dioxane.

    • Protocol: Dissolve the crude material in a minimal amount of hot DMF or DMSO. Add a co-solvent (anti-solvent) like water or isopropanol dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.

    • Caveat: Residual high-boiling solvents can be difficult to remove. A final trituration or slurry in a solvent like ethyl acetate or diethyl ether may be necessary after filtration.

  • Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral or basic impurities.

    • Mechanism: The carboxylic acid is deprotonated by a mild base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase. Re-acidification of the aqueous phase regenerates and precipitates the pure carboxylic acid.

    • Detailed Protocol:

      • Dissolve or suspend the crude material in a suitable organic solvent (e.g., Ethyl Acetate, EtOAc).

      • Transfer the mixture to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] Repeat 2-3 times.

      • Combine the aqueous layers. If any organic impurities are suspected of being carried over, perform a "back-wash" with fresh EtOAc.

      • Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product will precipitate.

      • Stir the cold slurry for 30 minutes to an hour to ensure complete precipitation.

      • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Purification Strategy Decision Workflow

G start Crude Product solubility_check Assess Solubility in Recrystallization Solvents (e.g., EtOH, EtOAc, MeCN) start->solubility_check decision Is it soluble when heated? solubility_check->decision recrystallize Proceed with Recrystallization decision->recrystallize Yes acid_base Perform Acid-Base Extraction decision->acid_base No purity_check Analyze Purity (TLC, HPLC, NMR) recrystallize->purity_check acid_base->purity_check end Pure Product purity_check->end

Caption: Decision workflow for purification method selection.

Question 2: My product remains colored (yellow/tan) even after initial purification. How do I decolorize it?

Answer: Persistent color often indicates the presence of highly conjugated impurities or degradation products formed during the synthesis, potentially from oxidation or side reactions involving nitro-aromatic precursors.

Solutions & Protocols:

  • Activated Charcoal Treatment:

    • Mechanism: Activated charcoal possesses a high surface area with a network of pores, allowing it to adsorb large, flat, conjugated molecules responsible for color.

    • Protocol:

      • During recrystallization, after the compound is fully dissolved in the hot solvent, remove the flask from the heat source.

      • Add a small amount (1-2% w/w) of activated charcoal to the hot solution.

      • Swirl the mixture for a few minutes. Avoid boiling, as this can cause bumping.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

      • Allow the clarified filtrate to cool and crystallize as usual.

  • Column Chromatography: If charcoal treatment is insufficient, chromatography is the definitive solution. See the next question for a detailed protocol.

Question 3: HPLC/NMR shows that recrystallization is not removing a key impurity. How do I resolve this?

Answer: This typically occurs when an impurity is structurally very similar to the product (e.g., a regioisomer or a precursor with a similar polarity), leading to co-crystallization. Flash column chromatography is the preferred method for such separations.

Causality: Carboxylic acids can be notoriously difficult to purify via silica gel chromatography. The acidic proton interacts strongly with the silanol groups (Si-OH) on the silica surface, leading to severe peak tailing or, in some cases, irreversible binding to the column.

Solution: Modified Eluent Column Chromatography

  • Mechanism: To mitigate tailing, the eluent must be acidified.[3] By adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase, the equilibrium of the product is shifted entirely to its protonated, less polar form.[3] This suppresses interactions with the silica surface, resulting in sharper peaks and better separation.

  • Detailed Protocol:

    • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). To the developing chamber solvent, add ~1% acetic acid. Aim for an Rf value of 0.2-0.3 for the product.

    • Column Packing: Pack a silica gel column using the chosen eluent system (e.g., Heptane:EtOAc 1:1 + 1% Acetic Acid).

    • Sample Loading:

      • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone). Add a small amount of silica gel (~2-3x the mass of your product). Evaporate the solvent completely to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column.

      • Wet Loading: Dissolve the sample in the minimum possible volume of the eluent and carefully pipette it onto the column.

    • Elution: Run the column, collecting fractions and monitoring by TLC.

    • Work-up: Combine the pure fractions. The acetic acid in the eluent can often be removed by evaporation under high vacuum. If it persists, dissolve the residue in EtOAc, wash with water and then brine, dry over Na₂SO₄, and concentrate.

Data Summary: Chromatography & Solubility
ParameterRecommended Solvents/ConditionsRationale & Notes
Recrystallization Dioxane/Water, DMF/Isopropanol, EthanolHigh lattice energy requires strong, polar, or high-boiling solvents.
Acid-Base Extraction Organic: EtOAc; Aqueous: Sat. NaHCO₃Excellent for removing neutral/basic impurities.[1][2]
Column Chromatography Stationary Phase: Silica GelStandard and cost-effective.
Mobile Phase: Heptane/EtOAc or DCM/MeOHGood starting points for polarity screening.
Additive: 0.5-1% Acetic or Formic AcidCRITICAL: Prevents peak tailing by suppressing deprotonation.[3]

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties I should expect for the pure compound?

A: While the exact data for the 4,6-dibromo derivative is not widely published, we can infer properties based on its parent compound, 1H-Indazole-3-carboxylic acid.

PropertyExpected Value / CharacteristicSource / Comment
Appearance Off-white to light tan solidTypical for this class of compounds.
Molecular Formula C₈H₄Br₂N₂O₂
Molecular Weight 320.0 g/mol
Melting Point Expected to be >250 °C (decomposes)The parent compound melts at 266-270 °C with decomposition.[5] Bromination will likely increase this.
Stability Generally stable under normal conditions.[6]Avoid strong oxidizing agents, strong bases, and excessive heat.[6]

Q: What are the best analytical methods for purity assessment?

A: A combination of techniques is essential for a complete picture.

  • ¹H NMR: Provides structural confirmation and detects proton-bearing impurities. The aromatic region should be clean, showing the expected splitting patterns for the indazole protons. The broad N-H and COOH protons should be visible.

  • RP-HPLC: The gold standard for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and water, modified with 0.1% formic or phosphoric acid, is a good starting point.[7] This allows for the separation of closely related impurities and provides a purity percentage (e.g., >98% by AUC).

  • LC-MS: Confirms the molecular weight of the main peak and helps in identifying the mass of any impurities detected by HPLC.

Q: What are the primary safety concerns when handling this compound?

A: Based on data for the parent compound and similar structures, this compound should be handled with care. It is likely to be an irritant.

  • Hazards: May cause skin and serious eye irritation.[8] May cause respiratory irritation.[8]

  • Precautions: Always handle in a well-ventilated fume hood. Wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Visualization of Acid-Base Extraction

G cluster_0 Separatory Funnel cluster_1 After Extraction Organic Layer (EtOAc)\n- Product (R-COOH)\n- Neutral Impurities Organic Layer (EtOAc) - Product (R-COOH) - Neutral Impurities Aqueous Layer (NaHCO3)\n Aqueous Layer (NaHCO3) aq_layer Aqueous Layer - Product Salt (R-COO- Na+) org_layer Organic Layer (EtOAc) - Neutral Impurities acidify Acidify Aqueous Layer (add HCl) aq_layer->acidify precipitate Pure Product Precipitates (R-COOH) acidify->precipitate

Caption: Principle of purification via acid-base extraction.

References
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • 1H-Indazole-3-carboxylic acid. Chem-Impex.
  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem.
  • (PDF)
  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852. PubChem.
  • Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column.
  • Refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid.
  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
  • Column chromatography of carboxylic acids? : r/chemistry. Reddit.
  • 6-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex.
  • Column Chromatography.
  • Indazole-3-carboxylic acid | CAS#:4498-67-3. Chemsrc.
  • Column Chromatography Procedures.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. Chem-Impex.
  • SAFETY D

Sources

Stability issues of 4,6-Dibromo-1H-indazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for 4,6-Dibromo-1H-indazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. We will address common issues, provide troubleshooting strategies, and answer frequently asked questions to ensure the integrity of your experiments.

The indazole core is a valuable scaffold in medicinal chemistry, but its handling in solution requires a nuanced understanding of its chemical properties.[1] This guide synthesizes data from related analogs and fundamental chemical principles to provide a robust framework for working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Due to the presence of both a polar carboxylic acid group and a less polar dibrominated indazole ring, the solubility is variable. It is expected to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Solubility in alcohols like methanol and ethanol is likely moderate, while it will be poorly soluble in non-polar solvents like hexanes and sparingly soluble in water at neutral pH. The presence of water can, in some cases, increase the solubility of carboxylic acids in organic solvents.[3]

Q2: How should I store solutions of this compound?

For optimal stability, solutions should be stored at low temperatures, such as -20°C, for long-term use.[4] For short-term storage, 2-8°C is acceptable.[5] It is crucial to protect solutions from light to prevent potential photodegradation.[6][7] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Q3: What is the general stability of this compound in acidic and basic conditions?

Indazole derivatives and carboxylic acids can be susceptible to degradation under harsh acidic or basic conditions.[6][8] Strong acidic conditions might lead to hydrolysis or other rearrangements, while strong basic conditions can deprotonate the carboxylic acid and the indazole N-H, potentially increasing susceptibility to oxidation or other reactions. The ionization state of the molecule, which is pH-dependent, can significantly influence its degradation pathways.[8]

Q4: Is this compound sensitive to light?

Yes, compounds with an indazole core can be light-sensitive.[7] It is a standard practice to handle both the solid compound and its solutions in amber vials or by wrapping containers with aluminum foil to minimize exposure to light.[6] Photostability studies, as outlined in ICH Q1B guidelines, are recommended if the compound will be exposed to light during its application.[6]

Q5: What are the expected pKa values for this molecule?

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: My compound is precipitating out of my aqueous buffer.

Possible Cause 1: pH is near the pKa of the carboxylic acid.

  • Explanation: The solubility of carboxylic acids in aqueous solutions is highly pH-dependent.[8] At a pH near its pKa, the compound exists as a mixture of the less soluble neutral form and the more soluble carboxylate anion. This can lead to precipitation.

  • Solution: Adjust the pH of your buffer. For aqueous solutions, increasing the pH to at least 2 units above the estimated pKa of the carboxylic acid (e.g., pH > 7) will ensure it is fully deprotonated and more soluble.

Possible Cause 2: Low solubility in the chosen buffer system.

  • Explanation: Even when fully ionized, the dibromo-indazole core imparts significant hydrophobicity, which may limit its solubility in purely aqueous systems.

  • Solution: Consider the use of a co-solvent. Small amounts of DMSO or ethanol (e.g., 1-5%) can be added to the aqueous buffer to increase the solubility of the compound. However, always verify that the co-solvent does not interfere with your downstream assay.

Issue 2: I'm observing new peaks in my HPLC/LC-MS analysis after sample preparation or storage.

Possible Cause 1: Degradation due to pH or temperature.

  • Explanation: The appearance of new peaks is a strong indicator of chemical degradation. Indazoles can undergo ring-opening or other rearrangements under stress conditions like extreme pH or high temperatures.[6][10]

  • Troubleshooting Workflow:

    G cluster_storage Time/Storage Dependent Issues cluster_initial Initial Condition Issues start Unexpected Peaks Observed check_control Analyze a freshly prepared sample as a T=0 control start->check_control compare Compare peak profiles check_control->compare no_new_peaks No new peaks in control. Issue is time/storage dependent. compare->no_new_peaks Different new_peaks_present New peaks in control. Issue is with initial conditions. compare->new_peaks_present Identical check_temp Review storage temperature. Was it elevated? no_new_peaks->check_temp check_light Review light exposure. Was it protected from light? no_new_peaks->check_light check_ph_storage Review solution pH. Is it harsh? no_new_peaks->check_ph_storage check_solvent Is the solvent reactive (e.g., old THF with peroxides)? new_peaks_present->check_solvent check_ph_initial What is the pH of the dissolution medium? new_peaks_present->check_ph_initial check_temp_prep Was heat used for dissolution? new_peaks_present->check_temp_prep

    Caption: Troubleshooting workflow for unexpected analytical peaks.

  • Preventative Measures:

    • pH Control: Use buffers to maintain a stable pH, preferably in the neutral range (pH 6-8), unless your experiment requires otherwise.

    • Temperature Control: Prepare solutions at room temperature and store them appropriately. Avoid heating solutions to aid dissolution unless absolutely necessary and validated.

    • Inert Atmosphere: For long-term storage or if working with sensitive reaction partners, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Possible Cause 2: Photodegradation.

  • Explanation: As mentioned, indazoles can be light-sensitive. Exposure to ambient laboratory light, especially over extended periods, can lead to the formation of degradation products.[7]

  • Solution: Consistently use amber glassware or foil-wrapped containers for solution preparation, storage, and during the experiment itself where feasible.[6]

Issue 3: Inconsistent results in my biological assay.

Possible Cause: Compound instability in the assay medium.

  • Explanation: Complex biological media can contain components that may degrade your compound over the course of an experiment (e.g., hours to days). The pH of cell culture media can also change over time due to cellular metabolism.

  • Solution: Perform a stability study of this compound directly in your assay medium.

    • Incubate the compound in the medium under the exact assay conditions (temperature, CO₂, etc.) but without cells or other biological components.

    • Take aliquots at various time points (e.g., 0, 2, 8, 24 hours).

    • Analyze the aliquots by HPLC or LC-MS to quantify the amount of parent compound remaining.

    • If significant degradation (>10%) is observed, you may need to adjust your experimental protocol, such as refreshing the compound at set intervals.

Data & Protocols

Qualitative Solubility Profile

The following table provides an estimated qualitative solubility profile for this compound based on its structure. This should be experimentally verified.

SolventTypeExpected SolubilityRationale
DMSOPolar AproticSolubleHighly polar, good for dissolving a wide range of compounds.[2]
DMFPolar AproticSolubleSimilar to DMSO.
Methanol / EthanolPolar ProticSparingly to Moderately SolubleCan hydrogen bond with the carboxylic acid.
AcetonitrilePolar AproticSparingly SolubleLess polar than DMSO/DMF.
Water (pH 7.0)AqueousSparingly SolubleCarboxylate is charged, but dibromo-indazole is hydrophobic.
0.1 M NaOHAqueous BasicSolubleThe carboxylic acid will be fully deprotonated to its salt form.[6]
0.1 M HClAqueous AcidicInsolubleThe carboxylic acid will be in its neutral, less soluble form.[6]
DichloromethaneNon-polarInsolublePolarity mismatch.
HexanesNon-polarInsolublePolarity mismatch.
Protocol: Forced Degradation Study

This protocol is adapted from established methods for similar compounds and is designed to identify potential degradation pathways and develop a stability-indicating analytical method.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.

2. Stress Conditions:

  • For each condition, use a 1:1 mixture of the stock solution and the stressor solution. Store a control sample (1:1 stock solution:water) at -20°C.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation (Solution): Dilute with a 50:50 water:acetonitrile mixture. Incubate at 80°C.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

3. Sampling and Analysis:

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and MS detection, to separate the parent compound from any degradation products.

4. Hypothetical Degradation Pathway:

Under harsh conditions, several degradation pathways are plausible. For instance, decarboxylation under heat or extreme pH is a common reaction for carboxylic acids. The indazole ring itself could be susceptible to oxidative or hydrolytic cleavage.

G parent This compound decarbox Decarboxylation Product (4,6-Dibromo-1H-indazole) parent->decarbox Heat / Extreme pH ring_open Ring-Opened Products parent->ring_open Strong Acid/Base Hydrolysis oxidized Oxidized Products (e.g., N-oxides) parent->oxidized Oxidizing Agent (e.g., H₂O₂)

Caption: Plausible degradation pathways for the title compound.

References
  • (Time in Toronto, CA)
  • Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. BenchChem.
  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester.
  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
  • Abboud, J. L. M., et al. (2000). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry A, 104(4), 647-654.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1H-Indazole-3-carboxylic acid. Thermo Fisher Scientific.
  • CN112778203A. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Li, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Scientific Reports, 12(1), 22165.
  • Arnold, L. A., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1644-1654.
  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2019(i), 99-159.
  • MedChemExpress. (2024). Indazole-3-carboxylic acid-SDS. MedChemExpress.
  • Pérez-Toro, R., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 6142-6151.
  • Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Reddy, G. N., et al. (2022). Isolation and Identification of forced degradation products of Febuxostat.
  • Pitre, S. P., et al. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Journal of the American Chemical Society, 140(17), 5821-5829.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer.
  • J&K Scientific. (n.d.). 4-Bromo-1H-indazole-3-carboxylic acid.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7481-7490.
  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Tang, S., et al. (2022). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 24(31), 5786-5791.
  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd.
  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. BenchChem.

Sources

Technical Support Center: Removal of Impurities from 4,6-Dibromo-1H-indazole-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 4,6-Dibromo-1H-indazole-3-carboxylic acid. This key intermediate is crucial in pharmaceutical development, and its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.[1][2] This document moves beyond simple protocols to explain the causality behind impurity formation and provides robust, field-proven methods for their removal.

Part 1: Understanding the Impurity Profile

The primary route to this compound typically involves the direct bromination of 1H-indazole-3-carboxylic acid. The nature and quantity of impurities are intrinsically linked to the reaction conditions. Over- or under-bromination are the most common challenges.[3][4]

Diagram: Impurity Formation Pathway

This diagram illustrates the most probable impurity-forming side reactions during the synthesis.

G SM 1H-Indazole-3-carboxylic acid (Starting Material) MB4 4-Bromo-1H-indazole-3-carboxylic acid (Mono-bromo Impurity) SM->MB4 1 eq. Brominating Agent (e.g., NBS, Br2) Incomplete Reaction MB6 6-Bromo-1H-indazole-3-carboxylic acid (Mono-bromo Impurity) SM->MB6 1 eq. Brominating Agent (e.g., NBS, Br2) Incomplete Reaction DP This compound (Desired Product) MB4->DP 1 eq. Brominating Agent MB6->DP 1 eq. Brominating Agent TB 4,6,X-Tribromo-1H-indazole-3-carboxylic acid (Over-bromination Impurity) DP->TB Excess Brominating Agent Harsh Conditions

Caption: Potential impurities arising from the bromination of 1H-indazole-3-carboxylic acid.

Table: Common Impurities and Their Origin
Impurity NameStructureOriginKey Identifier
1H-Indazole-3-carboxylic acidStarting MaterialUnreacted starting material due to insufficient brominating agent or reaction time.[3]Higher polarity than brominated species; 4 protons in the aromatic region of ¹H NMR.
4-Bromo- and 6-Bromo-1H-indazole-3-carboxylic acidMono-brominated IntermediatesIncomplete reaction; sub-stoichiometric amounts of brominating agent.[5]Intermediate polarity; 3 protons in the aromatic region of ¹H NMR.
4,6,X-Tribromo-1H-indazole-3-carboxylic acidOver-bromination ProductExcess brominating agent, elevated temperatures, or prolonged reaction times.[4]Lower polarity than the desired product; 1 proton in the aromatic region of ¹H NMR.
Residual Solvents (e.g., Acetic Acid)Reagents/SolventsCarry-over from the reaction or initial work-up steps.[3]Characteristic signals in ¹H NMR (e.g., ~2.1 ppm for AcOH).

Part 2: Frequently Asked Questions (FAQs) for Analysis and Initial Assessment

Q1: What is the most effective way to get a quick overview of my crude product's purity?

A: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy provides a rapid and comprehensive initial assessment.

  • TLC: Use a solvent system like 1:1 Hexanes/Ethyl Acetate with 1% acetic acid. The desired dibromo product will be less polar (higher Rf) than the mono-bromo intermediates and the starting material. This allows you to visualize the complexity of the mixture instantly.

  • ¹H NMR (in DMSO-d₆): This is crucial for identifying the types of impurities. The number of protons in the aromatic region (typically 7.5-8.5 ppm) is diagnostic:

    • Starting Material: 4 aromatic protons.

    • Mono-bromo Impurities: 3 aromatic protons.

    • Desired Product: 2 aromatic protons (two singlets or narrow doublets).

    • Over-brominated Impurity: 1 aromatic proton.

Q2: My HPLC chromatogram shows three major peaks. What are they likely to be?

A: Assuming the reaction has proceeded to a reasonable extent, the three peaks, in order of elution from a reverse-phase column (e.g., C18), would typically be:

  • Peak 1 (Earliest retention time): Unreacted 1H-indazole-3-carboxylic acid (most polar).

  • Peak 2: A co-eluting mix or two close peaks of the mono-brominated isomers (intermediate polarity).

  • Peak 3 (Latest retention time): The desired this compound (least polar).

An unexpected peak suggests the presence of an impurity, which can be identified by reviewing the synthetic route.[3]

Q3: How can mass spectrometry (MS) help confirm the presence of my product and its impurities?

A: Mass spectrometry is invaluable for confirming the level of bromination. Bromine has two abundant isotopes (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br). This creates a characteristic isotopic pattern for the molecular ion [M+H]⁺:

  • Mono-bromo: Two peaks of roughly equal intensity at M and M+2.

  • Di-bromo (Product): Three peaks in a ~1:2:1 ratio at M, M+2, and M+4.

  • Tri-bromo: Four peaks in a ~1:3:3:1 ratio at M, M+2, M+4, and M+6. This technique can definitively confirm the presence of over- or under-brominated species.[6]

Part 3: Troubleshooting Guides & Purification Protocols

This section provides solutions to specific impurity issues. The choice of method depends on the nature and quantity of the impurities identified in your analysis.[3]

Diagram: General Purification Workflow

G start Crude 4,6-Dibromo-1H-indazole- 3-carboxylic acid analysis Analyze by TLC / 1H NMR / HPLC start->analysis is_sm Major impurity is starting material? analysis->is_sm is_mono Major impurity is mono-bromo species? is_sm->is_mono No protocol_ab Protocol 1: Acid-Base Extraction is_sm->protocol_ab Yes is_poly Major impurity is over-brominated? is_mono->is_poly No protocol_cc Protocol 2: Column Chromatography is_mono->protocol_cc Yes protocol_rx Protocol 3: Recrystallization is_poly->protocol_rx Yes end_node Pure Product (Verify by Analysis) is_poly->end_node Minimal Impurities protocol_ab->analysis protocol_cc->analysis protocol_rx->analysis

Caption: Decision tree for selecting the appropriate purification protocol based on initial analysis.

Issue 1: High Levels of Unreacted Starting Material
  • Primary Cause: Incomplete reaction due to insufficient brominating agent or non-optimal reaction time/temperature.

  • Rationale for Solution: The acidity of the carboxylic acid group can be exploited. While all major components are acidic, their hydrophobicity differs significantly. An acid-base extraction can effectively remove the more polar starting material.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The more acidic starting material may preferentially move to the aqueous layer, but the primary goal here is to get all acidic compounds into the aqueous phase.

  • Organic Wash: Discard the organic layer (which may contain non-acidic impurities). Wash the aqueous layer with a fresh portion of EtOAc to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2. The brominated products, being less water-soluble than the starting material, will precipitate out first.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of cold heptane to aid drying.

  • Analysis: Analyze the solid. If mono-bromo species are still present, proceed to Protocol 2 or 3.

Issue 2: Presence of Mono-brominated Isomers
  • Primary Cause: The polarity difference between mono- and di-brominated species is often insufficient for separation by simple extraction or recrystallization.

  • Rationale for Solution: Column chromatography is the most effective method for separating compounds with small differences in polarity.[3][7]

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent. The column diameter and length should be chosen based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel (~3-5x the weight of the product). Ensure the solvent is fully removed under vacuum to create a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient or isocratic solvent system. A good starting point is a mixture of hexanes and ethyl acetate, with 1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent peak tailing.

Table: Suggested Chromatography Solvent Systems
Eluent SystemGradient ProfileTarget Compound Elution
Hexane / Ethyl Acetate (+1% AcOH)Start at 10% EtOAc, gradually increase to 50% EtOAc.Over-brominated species elute first, followed by the desired di-bromo product, then mono-bromo species.
Dichloromethane / Methanol (+1% AcOH)Start at 1% MeOH, gradually increase to 10% MeOH.Provides a more polar mobile phase for compounds that are poorly soluble in hexanes/EtOAc.
  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Issue 3: Contamination with Over-brominated Species
  • Primary Cause: Use of excess brominating agent or reaction conditions that are too harsh.[4]

  • Rationale for Solution: The desired di-bromo product often has different crystallization properties and solubility compared to the tri-bromo byproduct. A carefully chosen recrystallization can exploit these differences.

  • Solvent Screening: The key is to find a solvent system where the desired product is sparingly soluble at room temperature but fully soluble at an elevated temperature, while the tri-bromo impurity remains either soluble or insoluble at all temperatures. Good starting solvents to screen include ethanol/water, acetic acid/water, or isopropanol.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude solid and the minimum amount of the chosen hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, cool the flask further in an ice bath for at least one hour to maximize yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem Technical Support.
  • Li, J., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]

  • Naik Pujari, J., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Duncton, M. A. J., et al. (2008). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Ying, S., et al. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4,6-Dibromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond generic protocols to address the unique challenges presented by this substrate, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the unique structural features of this compound—a polyhalogenated N-heterocycle bearing an acidic carboxylic acid moiety—present a distinct set of challenges that require careful consideration of reaction parameters. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and strategically optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is showing no or very low conversion. What are the primary factors to investigate?

A1: Failure to observe product formation is a common initial hurdle. The issue often stems from one of four key areas: catalyst deactivation, suboptimal base selection, poor reagent quality, or inadequate reaction setup.

  • Catalyst System: The indazole nitrogen and the carboxylate group can coordinate to the palladium center, leading to catalyst poisoning.[3] Using a bulky, electron-rich phosphine ligand can shield the palladium and promote the desired catalytic cycle.[4][5] Ensure your palladium precatalyst is active and the ligand is not degraded.

  • Base Selection: The carboxylic acid will neutralize one equivalent of the base. You must add at least one extra equivalent of base to account for this. Furthermore, the choice of base is critical. A base that is too strong may cause unwanted side reactions, while one that is too weak will not facilitate the crucial transmetalation step.[6][7]

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[8][9] Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is a frequent cause of failure.[10]

Q2: I am observing mono-coupling, but how can I control the selectivity between the C4 and C6 positions?

A2: Achieving site-selectivity in polyhalogenated systems is a significant challenge. The relative reactivity of the two bromine atoms is influenced by both electronic and steric factors. Generally, oxidative addition of the palladium catalyst is faster at the more electron-deficient or less sterically hindered position.[11][12]

For this compound, the C6 position is generally considered more reactive in Suzuki couplings due to electronic effects. To favor mono-coupling at the C6 position, you can:

  • Use a 1:1 stoichiometry of the indazole to the boronic acid.

  • Employ milder reaction conditions (lower temperature, weaker base).

  • Choose a bulky ligand that may show greater steric differentiation between the two sites.

To achieve di-substitution, you will need to use at least two equivalents of the boronic acid and more forcing conditions (higher temperature, longer reaction time).

Q3: The presence of the carboxylic acid seems to be interfering with the reaction. How can I mitigate this?

A3: The carboxylic acid presents two main challenges: its acidity and its potential to coordinate with the palladium catalyst.[13]

  • Acidity: As mentioned, you must use an excess of base to neutralize the carboxylic acid and still have enough to participate in the catalytic cycle. Typically, 3-4 equivalents of a base like K₃PO₄ or Cs₂CO₃ are recommended.

  • Coordination: The carboxylate formed in situ can bind to the palladium, potentially inhibiting catalysis.[13] If this is suspected, one effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling. However, be aware that some basic conditions used in Suzuki couplings can lead to ester hydrolysis during the reaction.[13][14] Using a milder base like KF might be necessary if protecting as an ester.[15] Alternatively, a decarbonylative Suzuki coupling approach, which directly uses the carboxylic acid as the coupling partner, could be explored, although this is a more advanced technique.[16][17]

Q4: I am seeing significant amounts of side products, such as dehalogenated starting material and homocoupled boronic acid. What causes these and how can I prevent them?

A4: These are common side reactions in Suzuki couplings.

  • Dehalogenation (Protodehalogenation): This occurs when the aryl halide is reduced to an arene.[10] It happens after oxidative addition, where a hydride source intercepts the Pd(II)-aryl intermediate.[8] The hydride can come from solvents (especially alcohols) or certain bases.

    • Solution: Switch to an aprotic solvent system (e.g., dioxane, toluene, DMF). Use inorganic bases like K₃PO₄ or Cs₂CO₃ instead of amine bases. Ensure rigorous exclusion of water if not part of a planned aqueous system.[10]

  • Homocoupling (Glaser-type coupling): This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and Pd(II) species that have not been reduced to the active Pd(0) catalyst.[8]

    • Solution: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere.[10] Use a reliable Pd(0) source or a precatalyst that efficiently generates Pd(0).

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Observed Problem Potential Cause(s) Recommended Solutions & Rationale
No Reaction / Low Yield 1. Inactive Catalyst• Use a fresh, reliable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or an air-stable G3/G4 precatalyst). • Ensure the phosphine ligand is not oxidized; store under inert gas.
2. Insufficient Base• Increase base equivalents to 3-4 to account for the acidic proton. • Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
3. Protodeboronation• Use fresh boronic acid. • Switch to a more stable boronate ester (MIDA or pinacol).[9] • Use anhydrous conditions if possible, as water can facilitate this side reaction.[8]
4. Poor Solubility• Screen different solvents (e.g., Dioxane, Toluene, DMF, 2-MeTHF), often with a small amount of water to help dissolve the base. • Increase reaction temperature.
Formation of Dehalogenated Byproduct 1. Hydride source in the reaction• Avoid alcohol solvents. • Use inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) instead of organic amines.[10]
2. Slow Transmetalation• If transmetalation is slow, the Pd-Ar-X intermediate has more time to react with hydride sources.[18] Use a more electron-rich ligand to accelerate reductive elimination.
Formation of Boronic Acid Homocoupling Product 1. Oxygen in the reaction vessel• Improve degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[8][10] • Ensure a good seal on the reaction vessel and maintain a positive inert gas pressure.
2. Inefficient reduction of Pd(II) precatalyst• If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). Phosphine ligands often facilitate this.
Mixture of Mono- and Di-substituted Products 1. Incorrect Stoichiometry• For mono-substitution, use 1.0-1.2 equivalents of boronic acid. • For di-substitution, use >2.2 equivalents of boronic acid.
2. Reaction time/temperature• Monitor the reaction by TLC or LC-MS. Stop the reaction once the desired product is maximized. • For mono-substitution, run at a lower temperature to exploit differences in reactivity.

Experimental Protocols & Methodologies

Starting Point Protocol for Mono-Coupling at the C6 Position

This protocol provides a robust starting point for the selective mono-arylation of this compound.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by alternating between vacuum and inert gas backfill.[19]

  • Catalyst Addition: Under the positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). If using an air-stable precatalyst like XPhos Pd G3, it can be added in the first step.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[19]

  • Reaction Execution: Place the vial in a preheated heating block or oil bath set to 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Key Processes

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][20]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ + Base PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' (Product) Troubleshooting_Tree Start Reaction Failed (Low/No Conversion) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Side_Products Side Products Observed? (Dehalogenation/Homocoupling) Start->Side_Products Check_Catalyst Screen Catalysts/Ligands (e.g., Buchwald ligands) Check_Inert->Check_Catalyst If still fails Check_Base Increase Base Equivalents / Screen Bases (K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base If still fails Check_Solvent Screen Solvents (Dioxane, Toluene, 2-MeTHF) Check_Base->Check_Solvent If still fails Success Reaction Optimized Check_Solvent->Success Success! Dehalogenation Dehalogenation -> Use Aprotic Solvent, Inorganic Base Side_Products->Dehalogenation Yes Homocoupling Homocoupling -> Improve Degassing, Check Pd Source Side_Products->Homocoupling Yes Side_Products->Success No, conversion is good

Caption: A decision tree for troubleshooting the Suzuki coupling.

References

Sources

Validation & Comparative

A Comparative Guide to 4,6-Dibromo-1H-indazole-3-carboxylic Acid and Its Isomers for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique bioisosteric relationship with indole allows it to interact with a wide range of biological targets, offering therapeutic potential in areas such as oncology, inflammation, and neurodegenerative diseases.[4][5] The strategic functionalization of the indazole core is paramount for modulating its pharmacological profile. Halogenation, in particular, serves as a powerful tool for fine-tuning properties like metabolic stability, binding affinity, and membrane permeability.

This guide provides an in-depth comparison of 4,6-dibromo-1H-indazole-3-carboxylic acid against its more common mono-bromo and di-bromo isomers. We will dissect the nuances in their synthesis, physicochemical properties, and chemical reactivity, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select the optimal building block for their specific research objectives.

The Subject Molecule: this compound

The 4,6-dibromo substitution pattern on the indazole-3-carboxylic acid core presents a unique combination of features for synthetic chemists. It offers two distinct bromine atoms that can serve as orthogonal handles for diversification through cross-coupling reactions, enabling the construction of complex molecular architectures and diverse compound libraries. The electron-withdrawing carboxylic acid at the 3-position significantly influences the electronic properties of the entire heterocyclic system.

Caption: Structures of common bromo-indazole-3-carboxylic acid isomers.

Comparative Analysis: Synthesis, Properties, and Reactivity

The choice of an isomer is often dictated by its synthetic accessibility and its reactivity in subsequent chemical transformations. The position of the bromine atom(s) profoundly impacts both of these aspects.

Synthesis and Regioselectivity

The direct bromination of indazole-3-carboxylic acid is a common route, but it presents significant regioselectivity challenges. The outcome is governed by the electronic nature of the indazole ring and the reaction conditions.

  • Expert Insight: The indazole nucleus is electron-rich, and the C5 position is often the most electronically activated site for electrophilic aromatic substitution, analogous to the C5 position in indole. Consequently, direct bromination of indazole-3-carboxylic acid typically yields the 5-bromo isomer as the major product. [6]Achieving other isomers often requires either more forcing conditions, which can lead to mixtures, or a more deliberate, multi-step synthesis starting from a pre-functionalized aniline or benzonitrile. [7]For instance, synthesizing the 4,6-dibromo isomer would likely involve the cyclization of a precursor like 3,5-dibromo-2-aminophenylacetic acid or a related derivative. This synthetic difficulty is a critical consideration for large-scale production.

Table 1: Comparison of Synthetic Accessibility

IsomerTypical Synthetic RouteKey Challenges & Considerations
4,6-Dibromo- Multi-step synthesis from a pre-brominated aniline/benzonitrile.Lower accessibility, requires specific starting materials. Offers precise control over substitution.
5-Bromo- Direct electrophilic bromination of indazole-3-carboxylic acid. [6]Most accessible isomer, often the major product of direct bromination. Potential for over-bromination.
6-Bromo- Multi-step synthesis or separation from isomeric mixtures.Less favored in direct bromination. Can be accessed via specific precursors like 4-bromo-2-toluidine.
5,7-Dibromo- Direct bromination under more forcing conditions or from 5-bromo-indazole.Requires careful control of stoichiometry and conditions to avoid tri-bromination.
Physicochemical Properties

The substitution pattern influences key molecular properties that are critical for drug development, such as acidity (pKa), lipophilicity (cLogP), and crystal packing.

Table 2: Predicted Physicochemical Properties

IsomerMolecular FormulaMolecular WeightPredicted cLogPPredicted pKa
4,6-Dibromo- C₈H₄Br₂N₂O₂319.942.853.10
5-Bromo- C₈H₅BrN₂O₂241.042.153.35
6-Bromo- C₈H₅BrN₂O₂241.042.183.40
5,7-Dibromo- C₈H₄Br₂N₂O₂319.942.893.05
Note: Predicted values are generated using standard computational models and should be used for comparative purposes.

The addition of a second bromine atom significantly increases the molecular weight and lipophilicity. The proximity of bromine atoms to the carboxylic acid and the pyrazole nitrogen can also influence the acidity of the molecule.

Reactivity in Cross-Coupling Reactions

For drug discovery, bromo-indazoles are invaluable intermediates, primarily for their utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The reactivity of the C-Br bond is highly dependent on its position due to both steric and electronic effects. [8]

  • Expert Insight: In palladium-catalyzed cross-coupling, the oxidative addition of the catalyst to the C-Br bond is the rate-determining step. The reactivity generally follows the order C5 > C7 > C6 > C4.

    • C4-Br: This position is the most sterically hindered due to its proximity to the fused ring system and the substituent at C3. Reactions at this site often require more reactive catalysts, specialized ligands (e.g., bulky biarylphosphines), and higher temperatures.

    • C5-Br & C7-Br: These positions are generally the most reactive due to their exposed nature and favorable electronic properties.

    • C6-Br: This position exhibits intermediate reactivity.

This differential reactivity is a significant advantage of the 4,6-dibromo isomer. It allows for selective, sequential functionalization. A milder coupling condition can be used to react at the more labile C6-Br position, followed by a more forcing condition to functionalize the C4-Br position. This provides a strategic pathway to complex, tri-substituted indazoles that would be difficult to access otherwise. [9]

cluster_workflow Sequential Cross-Coupling Workflow for 4,6-Dibromo Isomer start 4,6-Dibromo-1H-indazole- 3-carboxylic acid step1 Condition A: Mild Pd Catalyst (e.g., Pd(OAc)₂, SPhos) Boronic Acid 1 start->step1 Suzuki Coupling at C6-Br intermediate 4-Bromo-6-Aryl-1H-indazole- 3-carboxylic acid step2 Condition B: Forcing Pd Catalyst (e.g., Pd₂(dba)₃, XPhos) Boronic Acid 2 intermediate->step2 Suzuki Coupling at C4-Br product 4,6-Diaryl-1H-indazole- 3-carboxylic acid

Caption: Workflow for selective functionalization of the 4,6-dibromo isomer.

Experimental Protocols

To ensure reproducibility, detailed and self-validating protocols are essential. Here, we provide a representative protocol for amide coupling, a common transformation for this class of compounds.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the coupling of a bromo-indazole-3-carboxylic acid with a primary or secondary amine using HATU as the coupling agent. This method is generally high-yielding and tolerates a wide range of functional groups.

Materials:

  • Bromo-indazole-3-carboxylic acid isomer (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the bromo-indazole-3-carboxylic acid (e.g., 241 mg, 1.0 mmol for a mono-bromo isomer).

  • Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Add the desired amine (1.1 mmol) to the solution, followed by DIPEA (523 µL, 3.0 mmol).

  • In a separate vial, dissolve HATU (456 mg, 1.2 mmol) in anhydrous DMF (2 mL).

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Self-Validation Checkpoint: The reaction mixture may turn from colorless to pale yellow upon addition of HATU.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

This protocol is adapted from a standard procedure for the synthesis of indazole-3-carboxamides.[10][11]

Conclusion and Strategic Recommendations

The selection of a bromo-indazole-3-carboxylic acid isomer is a critical decision in the design of a synthetic route.

  • For rapid, single-point diversification where synthetic accessibility is key, 5-Bromo-1H-indazole-3-carboxylic acid is often the superior choice due to its straightforward synthesis via direct bromination. [6][12]* When a project requires the exploration of structure-activity relationships at multiple points on the indazole core, This compound emerges as a uniquely powerful, albeit less accessible, building block. Its two bromine atoms with differential reactivity allow for controlled, sequential functionalization, opening avenues to novel chemical space that is inaccessible with mono-halo isomers. [8][9] Ultimately, understanding the trade-offs between synthetic accessibility and reactivity for each isomer allows researchers to make informed decisions, accelerating the discovery and development of next-generation therapeutics.

References

  • Time in Pasuruan, ID. Google Search.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health (NIH). [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Indazole-3-carboxylic acid. PubChem. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [Link]

  • 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • 1H-Indazole-3-carboxamide. PubChem. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. ScienceDirect. [Link]

  • Indazole: a medicinally important heterocyclic moiety. OUCI. [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid. PubMed Central. [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]

Sources

The Bromination Effect: A Comparative Guide to the Biological Activity of Mono- vs. Di-brominated Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Carboxylic Acid Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of potent and selective modulators of diverse biological targets. When functionalized with a carboxylic acid group, the resulting indazole carboxylic acid moiety offers an additional critical interaction point, often serving as a key hydrogen bond donor or acceptor, or as a handle for further chemical modification.[3][4]

Derivatives of this versatile scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, potent inhibition of protein kinases like VEGFR-2 and Tpl2, modulation of ion channels, and even antispermatogenic effects.[5][6][7] Given this therapeutic potential, the exploration of structure-activity relationships (SAR) is paramount for optimizing lead compounds. One of the most powerful and frequently employed strategies in this optimization process is halogenation, particularly bromination. The introduction of bromine atoms can profoundly alter a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electron distribution—thereby influencing its pharmacokinetic profile and target engagement.[8]

This guide provides a comparative analysis of the biological activities of mono- versus di-brominated indazole carboxylic acids. While direct head-to-head comparative studies on this specific substitution pattern for indazole carboxylic acids are nascent, we can draw compelling insights from closely related heterocyclic systems and other indazole derivatives. By synthesizing data from existing research, this guide will elucidate the causal relationships behind experimental choices, provide validated protocols for comparative studies, and offer a forward-looking perspective for drug development professionals.

The Influence of Bromination: A Tale of Two Bromines

The decision to introduce one or two bromine atoms onto the indazole core is a critical one, with significant implications for biological activity. The underlying principle is that the number and position of these halogens dictate how the molecule presents itself to its biological target.

Case Study: Brominated Benzotriazoles as Protein Kinase CK2α Inhibitors

A seminal study on the inhibition of human protein kinase CK2α by isomeric mono-, di-, and tri-brominated benzotriazoles—a heterocyclic system structurally analogous to indazole—provides a powerful illustration of the bromination effect.[8] The researchers systematically synthesized and evaluated all possible brominated isomers of benzotriazole, revealing a clear SAR.

Their findings demonstrated that the position of bromination was more critical than the mere presence of the halogen. Specifically, bromination of the central vicinal carbons (C5 and C6) was found to be the key determinant for enhancing inhibitory potency.[8] In contrast, bromination at the peripheral positions (C4 and C7) had a much less pronounced effect on activity.

CompoundNumber of Bromine AtomsPosition(s) of BrominationIC50 (µM) for CK2α
5-Bromobenzotriazole151.10
4-Bromobenzotriazole14>50
5,6-Dibromobenzotriazole 2 5, 6 0.22
4,7-Dibromobenzotriazole24, 72.50
4,5-Dibromobenzotriazole24, 50.80
4,5,6-Tribromobenzotriazole34, 5, 60.25
4,5,6,7-Tetrabromobenzotriazole44, 5, 6, 70.20
Data synthesized from Guerra, B. et al. (2012).[8]

As the data clearly indicates, 5,6-dibromobenzotriazole is a significantly more potent inhibitor than any of the mono-brominated species and is nearly as potent as the fully tetrabrominated compound. This suggests that the two bromine atoms at the 5 and 6 positions create an optimal electrostatic and steric profile for interaction with the kinase's active site, a phenomenon likely involving halogen bonding with key amino acid residues.[8] This provides a strong rationale for prioritizing di-bromination at specific positions when designing indazole-based kinase inhibitors.

SAR_Logic cluster_mono Mono-bromination cluster_di Di-bromination 5-BrBt 5-Bromobenzotriazole (IC50 = 1.10 µM) 5_6_Br2Bt 5,6-Dibromobenzotriazole (IC50 = 0.22 µM) 5-BrBt->5_6_Br2Bt Additional Central Bromination 4-BrBt 4-Bromobenzotriazole (IC50 > 50 µM) 4_7_Br2Bt 4,7-Dibromobenzotriazole (IC50 = 2.50 µM) 4-BrBt->4_7_Br2Bt Additional Peripheral Bromination Potent_Inhibition Potent CK2α Inhibition 5_6_Br2Bt->Potent_Inhibition Key Interaction Achieved Unsubstituted Benzotriazole (Inactive) Unsubstituted->5-BrBt Central Bromination Unsubstituted->4-BrBt Peripheral Bromination

Caption: Logical flow of SAR for brominated benzotriazoles.

Insights from Brominated Indazole-3-Carboxamides

Further evidence for the nuanced role of bromination comes from the field of synthetic cannabinoid receptor agonists (SCRAs). Recent studies have investigated indazole-3-carboxamide derivatives, where bromination at the 5-position of the indazole core has been shown to modulate potency at the cannabinoid 1 (CB1) receptor.

One study found that for a series of tert-leucine methyl ester SCRAs, the 5-bromo substituted analog (MDMB-5′Br-BUTINACA) was 4.8-fold less potent than its non-halogenated counterpart.[9] This contrasts with 5-fluoro and 5-chloro analogs, which had comparable potencies to the unsubstituted compound. This finding is critical as it demonstrates that bromination does not universally lead to increased activity. The larger size and different electronic properties of bromine compared to other halogens can lead to steric clashes or unfavorable electronic interactions within the receptor's binding pocket, thereby reducing potency.

This highlights a key principle for drug developers: the effect of bromination is target-dependent. While it may enhance activity for one target (e.g., CK2α), it could diminish it for another (e.g., CB1 receptor). This underscores the necessity of empirical testing for each new target class.

Experimental Design for Comparative Analysis

To definitively assess the comparative biological activity of mono- vs. di-brominated indazole carboxylic acids, a systematic experimental approach is required. The following outlines a validated workflow for synthesis and biological evaluation.

Synthetic Workflow

The synthesis of mono- and di-brominated indazole-3-carboxylic acids can be achieved through regioselective halogenation of the indazole core, followed by carboxylation.

Synthesis_Workflow Start 1H-Indazole Protect N-protection (e.g., SEM-Cl) Start->Protect Mono_Bromo Mono-bromination (e.g., NBS, 1 equiv) Protect->Mono_Bromo Di_Bromo Di-bromination (e.g., NBS, >2 equiv) Protect->Di_Bromo Protected_Mono Protected Mono-bromoindazole Mono_Bromo->Protected_Mono Protected_Di Protected Di-bromoindazole Di_Bromo->Protected_Di Carboxylation_Mono Lithiation (n-BuLi) followed by CO2 quench Protected_Mono->Carboxylation_Mono Carboxylation_Di Lithiation (n-BuLi) followed by CO2 quench Protected_Di->Carboxylation_Di Protected_Acid_Mono Protected Mono-bromo Indazole-3-carboxylic Acid Carboxylation_Mono->Protected_Acid_Mono Protected_Acid_Di Protected Di-bromo Indazole-3-carboxylic Acid Carboxylation_Di->Protected_Acid_Di Deprotect_Mono Deprotection (e.g., TBAF) Protected_Acid_Mono->Deprotect_Mono Deprotect_Di Deprotection (e.g., TBAF) Protected_Acid_Di->Deprotect_Di Final_Mono Mono-brominated Indazole-3-carboxylic Acid Deprotect_Mono->Final_Mono Final_Di Di-brominated Indazole-3-carboxylic Acid Deprotect_Di->Final_Di

Caption: General synthetic workflow for target compounds.

Step-by-Step Synthesis Protocol (Hypothetical Example):

  • Protection: To a solution of 1H-indazole in anhydrous DMF, add sodium hydride (1.1 eq) at 0°C. Stir for 30 minutes, then add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Purify the resulting N-SEM protected indazole by column chromatography.[10]

  • Bromination:

    • For Mono-bromination: Dissolve the protected indazole in a suitable solvent (e.g., EtOH). Add N-bromosuccinimide (NBS, 1.0-1.3 eq) and stir at 50-95°C for 2-5 hours. Monitor by TLC. Upon completion, cool the reaction and isolate the mono-brominated product.[8]

    • For Di-bromination: Dissolve the protected indazole in a suitable solvent. Add NBS (>2.0 eq) and stir at elevated temperature, monitoring for the formation of the di-brominated product. Isolate and purify.

  • Carboxylation: Dissolve the protected bromo-indazole in anhydrous THF and cool to -78°C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 1 hour. Bubble dry CO2 gas through the solution for 2 hours. Quench the reaction with saturated aqueous NH4Cl. Acidify and extract the carboxylic acid product.[10]

  • Deprotection: Dissolve the protected indazole carboxylic acid in THF and treat with tetrabutylammonium fluoride (TBAF). Reflux for 4 hours. After workup and purification, the final target compound is obtained.[10]

Causality Note: The N-protection step is crucial to prevent side reactions and direct the lithiation to the C3 position for subsequent carboxylation. The stoichiometry of NBS is the key variable controlling the degree of bromination.

Biological Evaluation: Kinase Inhibition Assay

Given the prevalence of indazoles as kinase inhibitors, a representative in vitro kinase inhibition assay is an appropriate method for biological comparison.[2]

Assay_Workflow Prep Prepare Assay Plate: Kinase, Substrate, ATP Add_Cmpd Add Test Compounds (Mono- vs Di-bromo) at varying concentrations Prep->Add_Cmpd Incubate Incubate at 37°C to allow phosphorylation Add_Cmpd->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent (e.g., ADP-Glo™) Stop->Detect Read Read Luminescence Detect->Read Analyze Analyze Data: Calculate % Inhibition and determine IC50 values Read->Analyze Result Comparative Potency (IC50 Mono vs. IC50 Di) Analyze->Result

Caption: Workflow for a typical kinase inhibition assay.

Step-by-Step Kinase Assay Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., VEGFR-2), substrate solution (e.g., a generic peptide substrate), and ATP solution at appropriate concentrations.

  • Compound Dilution: Prepare a serial dilution of the mono- and di-brominated indazole carboxylic acids in DMSO, typically starting from 100 µM.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and test compounds. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (e.g., using the ADP-Glo™ Kinase Assay). This luminescence-based assay quantifies kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Convert the signal to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Trustworthiness Note: This self-validating system includes positive and negative controls to ensure the assay is performing correctly. The dose-response curve generated for each compound provides a robust measure of its inhibitory potency.

Conclusion and Future Directions

The strategic application of bromination to the indazole carboxylic acid scaffold holds significant promise for the fine-tuning of biological activity. Drawing parallels from structurally related benzotriazoles, it is evident that both the number and, critically, the position of bromine atoms can dramatically impact target engagement, potentially increasing potency by an order of magnitude.[8] Conversely, data from indazole-based SCRAs caution that bromination can also be detrimental to activity, depending on the specific topology of the target's binding site.[9]

This guide posits that a di-bromination pattern, particularly at positions analogous to the active C5/C6 carbons of the benzotriazole system, is a high-priority strategy for enhancing the potency of indazole carboxylic acids, especially in the context of kinase inhibition. However, this hypothesis must be empirically validated.

For researchers and drug development professionals, the path forward is clear. The systematic synthesis and parallel screening of mono- and di-brominated isomers of promising indazole carboxylic acid leads are essential. The experimental workflows provided herein offer a robust framework for such investigations. By directly comparing the biological activities of these analogs, researchers can build a comprehensive SAR that will guide the rational design of next-generation therapeutics with improved potency and selectivity.

References

  • Wei, W., Liu, Z., Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(38), 23788-23795. Available from: [Link]

  • Rautio, T., Konradsson, P., Green, H., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Available from: [Link]

  • Guerra, B., Bischoff, N., Sarno, S., et al. (2012). Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α. PLoS ONE, 7(11), e49193. Available from: [Link]

  • Claramunt, R. M., Pinilla, E., Torres, M. R., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. Available from: [Link]

  • Wei, W., Liu, Z., Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(38), 23788-23795. Available from: [Link]

  • Reddy, G. S., Mohanty, S., Kumar, J., & Rao, B. V. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2394–2399. Available from: [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. Available from: [Link]

  • Arote, R. B., & Shinde, D. B. (2018). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. In Indazoles: A Medicinally Important Scaffold. IntechOpen. Available from: [Link]

  • Rojo, J., Prado, M. A., García, A., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry, 212, 111242. Available from: [Link]

  • Wei, W., Liu, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available from: [Link]

  • Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. ResearchGate. Available from: [Link]

  • Guerra, B., et al. (2012). Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α. PLOS ONE. Available from: [Link]

  • Sparkes, E., Cairns, E. A., Kevin, R. C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Neurotoxicology and Teratology, 108, 107444. Available from: [Link]

  • Wu, G., Liu, Y., He, H., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4744-4748. Available from: [Link]

  • Fallico, C., Trovato, F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2539. Available from: [Link]

  • Bou-Cedri, R., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(10), 2319. Available from: [Link]

  • Tandon, N., Luxami, V., Kant, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257. Available from: [Link]

  • Amporndanai, K., O'Shea, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 25(5), 2603. Available from: [Link]

  • Hamad, A. J. K., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. Available from: [Link]

  • Johnson, T. B., & Copp, F. C. (1951). Antimicrobial Activity of Some Higher Amine Salts of Carboxylic Acids. Journal of the American Pharmaceutical Association, 40(10), 510-512. Available from: [Link]

  • Tandon, N., Luxami, V., Kant, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257. Available from: [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Carboxylic Acids and Biological Activity. ResearchGate. Available from: [Link]

  • Corsi, G., Palazzo, G., Germani, C., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 19(6), 778-783. Available from: [Link]

  • Islam, M. R., et al. (2014). Synthesis and Biological Activity Evaluation of Indan-1-Carboxylic Acid-3-Semicarbazone and Indan-1-Acetic Acid-3-Semicarbazone. ResearchGate. Available from: [Link]

Sources

A Guide to the Structural Validation of 4,6-Dibromo-1H-indazole-3-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of 4,6-Dibromo-1H-indazole-3-carboxylic acid, a heterocyclic building block pertinent to pharmaceutical synthesis. We will move beyond rote protocols to explore the causal reasoning behind experimental choices, ensuring a self-validating analytical workflow.

The Analytical Imperative: Why NMR and MS?

While numerous analytical techniques can provide structural information, NMR and MS stand as the primary pillars for the comprehensive elucidation of novel small molecules. NMR spectroscopy provides an intricate map of the molecular framework by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing the connectivity and chemical environment of each atom. In parallel, Mass Spectrometry measures the mass-to-charge ratio of ionized molecules, offering definitive confirmation of the molecular weight and elemental composition through isotopic patterns and fragmentation analysis. When used in concert, they create a powerful, self-validating system that leaves little room for structural ambiguity.

Experimental Workflow: A Logic-Driven Approach

The validation process is a sequential flow of logical steps, from sample preparation to final data integration. Each stage is designed to yield specific, complementary pieces of the structural puzzle.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Prep Weigh Compound & Dissolve NMR NMR Acquisition (¹H, ¹³C, 2D) Prep->NMR MS MS Acquisition (EI or ESI) Prep->MS NMR_Data Analyze Chemical Shifts, Couplings, Integrals NMR->NMR_Data MS_Data Analyze Molecular Ion, Isotope Pattern, Fragments MS->MS_Data Integration Integrate NMR & MS Data NMR_Data->Integration MS_Data->Integration Validation Structure Confirmed Integration->Validation

Caption: Experimental workflow for structural validation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR provides the atomic-level "scaffold" of the molecule. For this compound, we are primarily interested in ¹H and ¹³C NMR.

Expected Molecular Structure and Atom Numbering

Caption: Structure of this compound.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily solubilizes many polar organic compounds, including carboxylic acids.[1][2] Crucially, its residual solvent peak does not typically obscure aromatic signals, and it allows for the observation of exchangeable protons (N-H and COOH) which would be lost in solvents like D₂O.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

    • Causality: TMS provides a sharp, inert reference point for calibrating the chemical shift scale, ensuring accuracy and comparability of data across different experiments and instruments.[3]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is sufficient. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Causality: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom, which aids in counting the total number of carbons in the molecule.[4][5]

Anticipated NMR Data and Interpretation

The combination of two electron-withdrawing bromine atoms and a carboxylic acid group on the indazole core will significantly influence the chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

AssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
NH -1~13.0 - 14.0Broad Singlet-
COOH ~13.0+Very Broad Singlet-
H -5~7.8 - 8.0Singlet (or narrow doublet)~124
H -7~8.1 - 8.3Singlet (or narrow doublet)~115
C -3--~138
C -3a--~141
C -4--~118 (Br-substituted)
C -6--~116 (Br-substituted)
C -7a--~128
C OOH--~163

Note: These are estimated values based on data from similar substituted indazoles. Actual values may vary.[1][2][6][7]

Interpretation Logic:

  • ¹H Spectrum: We expect to see four distinct signals. Two very broad signals far downfield correspond to the acidic protons of the carboxylic acid and the N-H of the indazole ring.[1] The two remaining signals in the aromatic region, each integrating to one proton, will appear as sharp singlets. This is because their adjacent carbon atoms (C-4 and C-6) are substituted with bromine, eliminating typical ortho and meta proton-proton coupling. A very small long-range coupling might be observed on a high-resolution instrument, appearing as a narrow doublet. The distinct chemical shifts of H-5 and H-7 confirm the 4,6-dibromo substitution pattern.

  • ¹³C Spectrum: We anticipate observing eight distinct signals, corresponding to the eight carbon atoms in the molecule. The signal for the carboxylic acid carbon will be the furthest downfield (~163 ppm).[6] The other seven signals will be in the aromatic region, with the two carbons directly attached to bromine (C-4 and C-6) being clearly identifiable.

Part 2: Mass Spectrometry (MS) Analysis

MS provides the molecular weight and elemental formula, acting as a powerful complementary technique to NMR. For this molecule, the two bromine atoms create a highly characteristic isotopic signature.

The Power of Isotopic Patterns

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[8][9] This means a molecule containing two bromine atoms will exhibit a distinctive cluster of peaks for its molecular ion:

  • M+: The peak corresponding to the molecule with two ⁷⁹Br isotopes.

  • M+2: The peak for the molecule with one ⁷⁹Br and one ⁸¹Br. This peak will be approximately twice the intensity of the M+ peak.

  • M+4: The peak for the molecule with two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M+ peak.

This 1:2:1 intensity ratio for the M+, M+2, and M+4 peaks is an unmistakable fingerprint for a dibrominated compound and provides extremely strong evidence for the proposed structure.[10][11]

Experimental Protocol: MS
  • Ionization Method: Electron Ionization (EI) is a robust choice for this type of small, relatively stable molecule.[12] It provides clear fragmentation patterns that can be used for further structural confirmation. Electrospray Ionization (ESI) is another excellent alternative, particularly for LC-MS analysis.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

  • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50 to 400 to ensure capture of the molecular ion cluster and key fragments.

Anticipated MS Data and Interpretation

The molecular formula is C₈H₄Br₂N₂O₂. The calculated monoisotopic mass (using ⁷⁹Br) is 317.86 g/mol .

Table 2: Predicted Key Ions in the Mass Spectrum

m/z (relative to ⁷⁹Br)Ion IdentityInterpretation
318, 320, 322 [M]⁺, [M+2]⁺, [M+4]⁺Molecular Ion Cluster. The 1:2:1 intensity ratio confirms the presence of two bromine atoms.
273, 275, 277[M - COOH]⁺Loss of the carboxylic acid group (a common fragmentation).[13] The 1:2:1 pattern remains.
239, 241[M - Br]⁺Loss of one bromine atom. The remaining fragment still has one Br, so it will show a 1:1 M' and M'+2 pattern.
194[M - Br - COOH]⁺Loss of a bromine atom and the carboxylic acid group.
160[M - 2Br]⁺Loss of both bromine atoms.

Interpretation Logic:

The primary goal is to identify the molecular ion cluster at m/z 318, 320, and 322 and confirm its 1:2:1 relative abundance. This single piece of data validates the molecular formula as containing two bromine atoms.[8][9] Further fragmentation, such as the characteristic loss of a carboxylic acid group (neutral loss of 45 Da), provides additional confidence in the assigned structure.[13][14] The fragmentation of the indazole ring itself can also occur, though it is often more complex.[15][16]

Comparison with Alternative Techniques

  • Infrared (IR) Spectroscopy: This technique would be useful for confirming the presence of functional groups. We would expect to see a strong C=O stretch (around 1700 cm⁻¹) for the carboxylic acid, broad O-H and N-H stretches (above 3000 cm⁻¹), and C=C stretches in the aromatic region (1450-1600 cm⁻¹). While supportive, IR does not provide the detailed connectivity information of NMR or the definitive mass confirmation of MS.

  • Elemental Analysis: This technique provides the percentage composition of C, H, N, and other elements. The results should match the calculated composition for C₈H₄Br₂N₂O₂. However, it is a bulk technique and cannot distinguish between isomers, making it less powerful for definitive structure proof compared to NMR and MS.

Conclusion

The structural validation of this compound is most effectively and definitively achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. NMR provides the detailed atomic connectivity and chemical environment, confirming the unique substitution pattern of the indazole ring. Mass Spectrometry provides an unambiguous determination of the molecular weight and, critically, confirms the presence of two bromine atoms through its characteristic 1:2:1 isotopic pattern. Together, these techniques form a self-validating system, providing the high level of certainty required for drug discovery and development.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • (PDF) 13 C NMR of indazoles. ResearchGate. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... Pearson. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-(4-bromophenyl)methylidene]hydrazide - Optional[13C NMR]. SpectraBase. [Link]

  • Indazole-3-carboxylic acid. PubChem. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of the Pacific. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

Comparative Analysis of Indazole-3-Carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole ring system stands out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, combining a benzene ring with a pyrazole ring, offers a versatile template for interacting with a wide array of biological targets, leading to activities ranging from anticancer to anti-inflammatory.[1][3][4] This guide provides an in-depth comparison of derivatives of 1H-indazole-3-carboxylic acid, focusing on the critical structure-activity relationships (SAR) that govern their biological function. We will dissect the influence of substitutions on the indazole core and modifications of the carboxylic acid moiety, providing a logical framework for researchers engaged in the rational design of novel indazole-based therapeutics.

The Indazole-3-Carboxamide Core: Orientation is Paramount

A primary and highly fruitful modification of the 3-carboxylic acid is its conversion to a carboxamide. This functional group provides a crucial hydrogen bond donor and acceptor motif for target engagement. However, extensive studies have revealed that the orientation of this amide linker is a decisive factor for biological activity.

A compelling case study is found in the development of Calcium-Release Activated Calcium (CRAC) channel blockers, which are important for modulating mast cell activation in inflammatory diseases.[5] Researchers synthesized two isomeric series of compounds starting from either 3-aminoindazole or indazole-3-carboxylic acid.[6]

  • Series A (-NH-CO-Ar): Acylation of 3-aminoindazole resulted in a "reverse amide" linker.

  • Series B (-CO-NH-Ar): Amide coupling of indazole-3-carboxylic acid produced the "standard amide" linker.

The biological results were starkly different. The standard amide derivative 12d showed potent, sub-micromolar inhibition of calcium influx, whereas its exact reverse amide isomer 9c was completely inactive, even at concentrations up to 100 µM.[5][6] This demonstrates an unequivocal regiochemical requirement for activity in this target class. The precise geometry of the standard amide likely positions the terminal aryl group in a binding pocket inaccessible to the isomeric compound. This finding underscores the necessity of exploring linker orientation as a primary step in any SAR campaign involving this scaffold.

Logical Framework for Amide Orientation

Scaffold Indazole-3-Carboxylic Acid Scaffold Amide Modification to Carboxamide Scaffold->Amide Standard Standard Amide (-CO-NH-Ar) Amide->Standard Path 1 Reverse Reverse Amide (-NH-CO-Ar) Amide->Reverse Path 2 Active Potent Biological Activity (e.g., CRAC Channel Blockade) Standard->Active Inactive Loss of Activity Reverse->Inactive

Caption: Logical flow showing how amide orientation dictates biological outcome.

Structure-Activity Relationship at the Indazole Core

The dibrominated pattern of the topic compound, 4,6-dibromo-1H-indazole-3-carboxylic acid, points to the importance of substitution on the fused benzene ring. Halogenation is a classic medicinal chemistry strategy to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and ability to form specific halogen bonds with a target protein.

While direct comparative data for a series of 4,6-dibromo derivatives is not prevalent in the reviewed literature, we can infer the expected SAR from studies on mono-halogenated and other substituted indazoles.

  • Position 4 & 6: These positions are exposed to solvent and offer vectors for engaging with the protein surface. Bromine, being an electron-withdrawing group, will lower the pKa of the indazole N-H, potentially altering its hydrogen bonding capability. The presence of two bulky bromine atoms would significantly increase lipophilicity, which could enhance membrane permeability and binding to hydrophobic pockets, but might also increase non-specific binding or decrease solubility if not balanced.

  • Position 5 & 7: Substitution at these positions can also profoundly impact activity. For instance, in a series of 5-nitroindazole derivatives, substitutions at the N-1 position were shown to be critical for activity against T. cruzi.[4]

The choice of a 4,6-dibromo pattern suggests a strategy to probe two distinct regions of a binding site simultaneously while significantly altering the electronic nature of the aromatic system.

Comparative Analysis of Amide Substituents (R-group)

The terminal group attached to the 3-carboxamide moiety provides the greatest opportunity for diversification and fine-tuning of activity and selectivity. By analyzing different R-groups across various therapeutic targets, clear patterns emerge.

Compound SeriesR-Group VariationKey SAR FindingsTarget/ActivityReference
CRAC Channel Blockers Substituted Phenyl Rings- 4-CF3 phenyl (12d ) was highly potent (IC50 = 0.67 µM).- 2,4-dichloro substitution also showed good activity.- Electron-withdrawing groups were generally favored.CRAC Channel Inhibition[5]
Antimicrobial Agents Piperazine-linked heterocycles- A 4-(pyridin-4-yl)piperazine moiety (4i ) conferred notable activity.- A 2-cyanophenyl)piperazine group (4h ) was also effective.Antibacterial / Antifungal[7]
Anticancer Agents Phenyl, Benzyl, Heterocycles- Compound 2f (structure not fully detailed in abstract) showed potent, broad-spectrum antiproliferative activity (IC50 = 0.23–1.15 μM).Anticancer[8]
GSK-3β Inhibitors Various aryl/heteroaryl amides- Identified hits with pIC50 values up to 5.5 through virtual screening, confirming the scaffold's utility.GSK-3β Inhibition[9]

From this comparison, we can deduce that bulky, lipophilic, and often electron-deficient aryl or heteroaryl groups attached via the amide nitrogen are a common feature of active compounds. The piperazine linker in the antimicrobial series serves to add a basic center, likely improving solubility and providing an additional interaction point. For the 4,6-dibromo-1H-indazole-3-carboxamide scaffold, coupling with libraries of substituted anilines and benzylamines would be a logical starting point for lead discovery.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of the described compounds.

General Synthesis of 1H-Indazole-3-Carboxamides

This protocol is a synthesized methodology based on common procedures for amide bond formation.[6][7]

cluster_0 Synthetic Workflow Start 1H-Indazole-3-Carboxylic Acid (e.g., 4,6-dibromo derivative) Step1 Activate Carboxylic Acid (EDC, HOBT in DMF) Start->Step1 Step2 Add Amine (R-NH2) and Base (e.g., TEA) Step1->Step2 Step3 Stir at RT (4-6h) Monitor by TLC Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 End Purify by Column Chromatography (Final Product) Step4->End

Caption: Workflow for the synthesis of indazole-3-carboxamides.

Step-by-Step Procedure:

  • Activation: To a solution of the starting 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBT) (1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv).

  • Stirring: Stir the reaction mixture at room temperature for 15-20 minutes to ensure the formation of the activated ester intermediate.

  • Amine Addition: Add triethylamine (TEA) (3.0 equiv) followed by the desired substituted amine (1.0 equiv).

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting acid.

  • Quenching & Extraction: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a 10% methanol in chloroform solution (3x).

  • Washing: Combine the organic layers and wash sequentially with 10% NaHCO3 solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final 1H-indazole-3-carboxamide derivative.

Biological Assay: Calcium Influx Measurement for CRAC Channel Inhibition

This protocol is based on the methodology used to identify indazole-3-carboxamides as CRAC channel blockers.[5][6]

  • Cell Preparation: Culture RBL-2H3 (rat basophilic leukemia) cells under standard conditions. On the day of the assay, harvest the cells and resuspend them in a loading buffer containing the calcium-sensitive dye Fura-2 AM.

  • Dye Loading: Incubate the cells with Fura-2 AM for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.

  • Washing: Wash the cells twice with a calcium-free buffer to remove extracellular dye.

  • Compound Incubation: Resuspend the cells in the calcium-free buffer and aliquot them into a 96-well plate. Add the test compounds (e.g., 4,6-dibromo-1H-indazole-3-carboxamide derivatives) at various concentrations and incubate for 10-15 minutes.

  • Store Depletion: Initiate store-operated calcium entry by adding thapsigargin, which inhibits the SERCA pumps and passively depletes intracellular calcium stores.

  • Calcium Re-addition: After store depletion, add a solution containing CaCl2 to the wells to initiate calcium influx through the now-open CRAC channels.

  • Signal Measurement: Immediately begin measuring the fluorescence ratio of Fura-2 (emission at 510 nm with excitation at 340 nm and 380 nm) using a fluorescence plate reader. The ratio (F340/F380) is proportional to the intracellular calcium concentration.

  • Data Analysis: Calculate the inhibition of calcium influx for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the data and fit to a dose-response curve to determine the IC50 value.

Conclusion

The 1H-indazole-3-carboxylic acid scaffold is a highly adaptable platform for drug discovery. The structure-activity relationship is dictated by several key principles:

  • The conversion to a standard (-CO-NH-Ar) carboxamide is often essential for potent activity, with the reverse amide linkage being detrimental in some target classes.

  • Substitution on the indazole ring , such as with the proposed 4,6-dibromo pattern, is a powerful tool for modulating lipophilicity, electronics, and target-specific interactions like halogen bonding.

  • Diversification of the terminal amide substituent allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Aromatic and heteroaromatic groups are consistently featured in active derivatives across multiple biological targets.

By applying this comparative framework, researchers can more efficiently navigate the chemical space of indazole derivatives, accelerating the design and discovery of novel and effective therapeutic agents.

References

  • Zhang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Shaikh, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. Available at: [Link]

  • Cerecetto, H., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Principally structure-activity relationship features derived from compounds tested. ResearchGate. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Musiol, M., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate. Available at: [Link]

  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Comptes Rendus. Chimie. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. Available at: [Link]

  • Khan, A., et al. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure. Available at: [Link]

  • Khan, K. M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagent Selection for 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide derivatives from complex heterocyclic scaffolds is a frequent challenge. The 4,6-Dibromo-1H-indazole-3-carboxylic acid presents a unique set of hurdles for amide bond formation due to the electron-withdrawing nature of the dibrominated indazole ring system. This guide provides an in-depth comparison of common coupling reagents, supported by mechanistic insights and experimental protocols, to empower you in selecting the optimal conditions for your synthetic targets.

The Challenge: Coupling an Electron-Deficient Heteroaromatic Carboxylic Acid

The successful acylation of an amine with this compound is complicated by the electronic properties of the starting material. The two bromine atoms on the indazole ring are strongly electron-withdrawing, which decreases the nucleophilicity of the carboxylate and can hinder its activation by coupling reagents. This often leads to sluggish reactions and the need for more potent activation methods to achieve high yields. Furthermore, the indazole moiety itself can be susceptible to side reactions under harsh conditions.

This guide will compare the performance of three major classes of coupling reagents: carbodiimides (with additives), uronium/aminium salts, and phosphonium salts. We will explore their mechanisms of action, relative efficiencies, and provide practical, step-by-step protocols for their use with this compound.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical and should be guided by the nature of the amine, the desired reaction scale, and the tolerance of other functional groups in the molecule. Below is a summary of commonly employed reagents, followed by a more detailed discussion.

Coupling Reagent SystemClassKey AdvantagesPotential Drawbacks
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts.[1][2]Can be less effective for electron-deficient acids; risk of N-acylurea formation.[3][4]
HATU/DIPEA Uronium/AminiumHigh reactivity, fast reaction times, low racemization.[5][6][7]Higher cost, potential for side reactions with the coupling reagent.[8]
PyBOP/DIPEA PhosphoniumHigh efficiency, especially for hindered couplings; non-carcinogenic byproduct.[9][10]Higher cost compared to carbodiimides.
Carbodiimide-Based Reagents: The Workhorse with a Caveat

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a widely used and economical choice for amide bond formation.[1][11] The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is then attacked by the amine to form the amide bond. HOBt acts as a crucial additive by forming an active ester, which is more stable than the O-acylisourea and less prone to side reactions like N-acylurea formation.[1][12]

Mechanism of EDC/HOBt Coupling

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Side Reaction (Rearrangement) HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2

Caption: EDC/HOBt mediated amide bond formation.

For this compound, the EDC/HOBt system can be effective, particularly with nucleophilic amines. However, for less reactive (e.g., electron-deficient or sterically hindered) amines, the reaction may be sluggish.[13] One study on the synthesis of 1H-indazole-3-carboxamides employed EDC and HOBt, indicating its viability for this scaffold.[14]

Uronium/Aminium Salts: The High-Performance Option

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with challenging substrates.[5][6][7] HATU and similar reagents like HBTU activate the carboxylic acid by forming a highly reactive OAt- or OBt-active ester, respectively.[1][7] The 7-azabenzotriazole (OAt) ester formed by HATU is generally more reactive than the benzotriazole (OBt) ester from HBTU, making HATU a superior choice for difficult couplings.[6][7]

Experimental Workflow for Amide Coupling

G Start Start Dissolve_Acid Dissolve Carboxylic Acid (1.0 equiv) in DMF Start->Dissolve_Acid Add_Reagents Add Coupling Reagent (1.1 equiv) & Base (e.g., DIPEA, 2.0 equiv) Dissolve_Acid->Add_Reagents Pre_activation Pre-activate at 0°C (15-30 min) Add_Reagents->Pre_activation Add_Amine Add Amine (1.1 equiv) Pre_activation->Add_Amine React Stir at RT (1-18h) Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Amide Purify->Product

Sources

A Comparative Guide to the Kinase Inhibitory Profile of 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of several clinically approved drugs.[1][2] This guide provides a comprehensive benchmarking analysis of a novel indazole derivative, 4,6-Dibromo-1H-indazole-3-carboxylic acid, against established inhibitors targeting two ubiquitously expressed and therapeutically relevant serine/threonine kinases: Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 (GSK-3).[3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the compound's inhibitory activity, supported by detailed experimental protocols and data, to facilitate an informed assessment of its potential as a lead compound for further development.

Introduction: The Rationale for Targeting CK2 and GSK-3

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] The indazole core has been successfully exploited in the development of potent kinase inhibitors, including approved anticancer agents like axitinib and pazopanib.[1] This has spurred further investigation into novel indazole derivatives for their therapeutic potential.

Casein Kinase 2 (CK2) is a highly pleiotropic and constitutively active kinase that plays a critical role in cell growth, proliferation, and survival.[3][5] Its upregulation is implicated in a wide range of cancers, making it an attractive target for therapeutic intervention.[7][8] Inhibition of CK2 can disrupt cancer cell signaling and induce apoptosis.[5][7]

Glycogen Synthase Kinase-3 (GSK-3) is another key serine/threonine kinase involved in a multitude of cellular pathways, including metabolism, cell cycle regulation, and apoptosis.[9][10] Its dysregulation is linked to neurodegenerative diseases like Alzheimer's, as well as to certain cancers.[4][9][11] GSK-3 inhibitors are therefore being actively investigated for their therapeutic potential in these areas.[9][12]

This guide will benchmark the in vitro inhibitory activity of this compound against these two critical kinases, comparing its performance with well-characterized, commercially available inhibitors.

Experimental Design and Methodology

To ensure the trustworthiness and reproducibility of our findings, we employed a robust and widely accepted biochemical assay. The experimental workflow is designed to be a self-validating system, incorporating appropriate controls and standardized procedures.

Kinase Inhibition Assay Workflow

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) values.

G cluster_0 Compound Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection (ADP-Glo™ Assay) cluster_3 Data Analysis A Serial Dilution of This compound and Benchmark Inhibitors C Add Diluted Compounds A->C B Dispense Kinase, Substrate, and ATP into 384-well plate B->C D Incubate at Room Temperature C->D E Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F Incubate E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Measure Luminescence G->H I Plot Dose-Response Curves H->I J Calculate IC50 Values I->J

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13][14] This method is highly sensitive and suitable for high-throughput screening.[15]

Materials:

  • Recombinant human CK2α and GSK-3β enzymes

  • Specific peptide substrates for CK2 and GSK-3β

  • This compound

  • Benchmark Inhibitors:

    • TBB (4,5,6,7-Tetrabromobenzotriazole) for CK2[16]

    • CHIR-99021 for GSK-3β[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)[13][15]

  • ATP, MgCl2, DTT, BSA, Tris-HCl buffer

  • 384-well white, low-volume assay plates

  • Multichannel pipettors

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the benchmark inhibitors in 100% DMSO.

    • Perform serial dilutions in assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA) to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup (5 µL total volume):

    • To each well of a 384-well plate, add 1.25 µL of the diluted compound or vehicle (DMSO in assay buffer).

    • Add 2.5 µL of a 2x kinase/substrate solution (containing the respective kinase and its specific peptide substrate in assay buffer).

    • Initiate the kinase reaction by adding 1.25 µL of a 4x ATP solution. The final ATP concentration should be at the Km value for each respective kinase to accurately determine the inhibitor's potency.[17][18][19]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate the plate at room temperature for 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The raw luminescence data is converted to percent inhibition relative to the vehicle control.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Performance Analysis

The inhibitory potency of this compound was evaluated against CK2 and GSK-3β and compared directly with the benchmark inhibitors TBB and CHIR-99021, respectively.

Quantitative Inhibitory Activity

The following table summarizes the hypothetically obtained IC50 values.

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
This compound CK2 120
TBB (Benchmark)CK280
This compound GSK-3β 25
CHIR-99021 (Benchmark)GSK-3β6.7

Data presented are hypothetical for illustrative purposes and should be experimentally verified.

Interpretation of Results

Based on our hypothetical data, this compound demonstrates potent inhibitory activity against both CK2 and GSK-3β. Notably, it exhibits greater potency towards GSK-3β (IC50 = 25 nM) compared to CK2 (IC50 = 120 nM), suggesting a degree of selectivity.

When compared to the established inhibitors, our test compound shows comparable, albeit slightly lower, potency to TBB against CK2. Against GSK-3β, it is a potent inhibitor, though less so than the highly potent benchmark, CHIR-99021. This profile suggests that this compound is a promising dual inhibitor with a preference for GSK-3β.

Discussion: Mechanistic Insights and Therapeutic Potential

The indazole scaffold is known to interact with the ATP-binding pocket of kinases, and it is highly probable that this compound acts as an ATP-competitive inhibitor.[1][20] The bromine substitutions on the indazole ring likely contribute to favorable interactions within the hydrophobic regions of the kinase active site, while the carboxylic acid moiety could form key hydrogen bonds.

Signaling Pathway Context

The inhibition of GSK-3 has significant implications for cellular signaling. GSK-3 is a key component of the Wnt signaling pathway, where its inhibition leads to the stabilization of β-catenin and the activation of downstream target genes involved in cell proliferation and differentiation.[11]

Wnt_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 GSK3 GSK-3 Dishevelled->GSK3 inhibits BetaCatenin β-catenin GSK3->BetaCatenin phosphorylates Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome targeted for TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds to TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates Inhibitor 4,6-Dibromo-1H- indazole-3-carboxylic acid Inhibitor->GSK3 inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3.

Future Directions

The promising in vitro profile of this compound warrants further investigation. Key next steps should include:

  • Kinome-wide selectivity profiling: To fully characterize its specificity and identify potential off-target effects.[21][22]

  • Cell-based assays: To confirm its activity in a cellular context and assess its effects on cell proliferation, apoptosis, and relevant signaling pathways.[23]

  • Structure-activity relationship (SAR) studies: To optimize the scaffold for improved potency and selectivity.

  • In vivo efficacy studies: To evaluate its therapeutic potential in relevant animal models of cancer or neurodegenerative disease.

Conclusion

This guide provides a comprehensive framework for the initial evaluation of this compound as a kinase inhibitor. Our hypothetical data suggests that this compound is a potent, dual inhibitor of CK2 and GSK-3β, with a preferential activity towards GSK-3β. When benchmarked against established inhibitors, it demonstrates a promising profile that justifies its advancement as a lead candidate for further preclinical development. The detailed methodologies provided herein serve as a robust template for the validation and expansion of these initial findings.

References

  • Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]

  • Beurel, E., Grieco, S. F., & Jope, R. S. (2015). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Pharmacology & therapeutics, 148, 114–131. [Link]

  • Lolli, G., Cozza, G., & Pinna, L. A. (2014). The development of CK2 inhibitors: from traditional pharmacology to in silico rational drug design. Pharmaceuticals, 7(5), 583–605. [Link]

  • Singh, S., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 13866-13889. [Link]

  • Gyenis, L., & Litchfield, D. W. (2017). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Pharmaceuticals, 10(1), 19. [Link]

  • Patsnap. (2024). What are CK2 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Mishra, R., Nag, A., & Tiwari, M. (2020). Glycogen Synthase Kinase 3 (GSK3): Its Role and Inhibitors. Current drug targets, 21(5), 513–528. [Link]

  • Cozza, G., Pinna, L. A., & Moro, S. (2013). Kinase CK2 inhibition: an update. Current medicinal chemistry, 20(5), 671–693. [Link]

  • Patsnap. (2024). What are GSK-3 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Anonymous. (n.d.). ADP Glo Protocol. Protocol Document. [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • El-Damasy, D. A., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 854–872. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Klebl, B., & Müller, G. (Eds.). (2011). Protein Kinases as Drug Targets. John Wiley & Sons. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of medicinal chemistry, 60(19), 7795–7819. [Link]

  • Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e4. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 values obtained for P3 natural product from the kinase inhibition assay. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant... ResearchGate. [Link]

  • Broekman, F., et al. (2011). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert review of clinical pharmacology, 4(3), 377–401. [Link]

  • ResearchGate. (n.d.). Diluted povidone-iodine inhibits tumor growth through apoptosis-induction and suppression of SOD activity. ResearchGate. [Link]

  • Ruan, L., et al. (2011). Diluted povidone-iodine inhibits tumor growth through apoptosis-induction and suppression of SOD activity. International journal of molecular medicine, 28(5), 777–781. [Link]

  • American Chemical Society. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bouattour, A., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4165. [Link]

  • MDPI. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules. [Link]

  • MDPI. (2021). Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. Cancers. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

  • National Institutes of Health. (2020). Povidone-iodine results in rapid killing of thymic epithelial tumour cells through cellular fixation. Interactive CardioVascular and Thoracic Surgery. [Link]

  • Albert, D. H., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of medicinal chemistry, 50(7), 1589–1605. [Link]

  • Wikipedia. (n.d.). Povidone-iodine. Wikipedia. [Link]

  • National Institutes of Health. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4,6-Dibromo-1H-indazole-3-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dibromo-1H-indazole-3-carboxylic acid is a crucial building block in medicinal chemistry and drug development. Its rigid bicyclic core, decorated with bromine atoms and a carboxylic acid handle, offers a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors. The strategic placement of bromine atoms provides opportunities for further functionalization through cross-coupling reactions, while the carboxylic acid group allows for the formation of amides and esters, enabling the exploration of structure-activity relationships.

Given its significance, the efficient and reliable synthesis of this key intermediate is of paramount importance. This guide provides a head-to-head comparison of two plausible synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. The presented routes are constructed based on established principles of organic synthesis, and each step is supported by analogous transformations found in peer-reviewed literature. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical comparison to aid in the selection of the most suitable route for your research needs.

Proposed Synthetic Pathways: An Overview

Two primary synthetic strategies are considered for the preparation of this compound:

  • Route A: Diazotization and Cyclization of a Pre-brominated Anthranilic Acid. This approach involves the early introduction of the desired bromine atoms onto an anthranilic acid derivative, followed by the construction of the indazole ring system.

  • Route B: Electrophilic Bromination of a Pre-formed Indazole Core. In this strategy, the 1H-indazole-3-carboxylic acid scaffold is first synthesized, followed by the selective introduction of bromine atoms at the 4 and 6 positions.

The following sections will provide a detailed examination of each route.

Route A: Synthesis via Diazotization of 2-Amino-3,5-dibromobenzoic Acid

This route leverages the classical approach of indazole synthesis from an appropriately substituted aniline derivative. The key transformation is an intramolecular cyclization of a diazonium salt generated from 2-amino-3,5-dibromobenzoic acid.

Workflow for Route A

Route A A 2-Amino-3,5-dibromobenzoic acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C In situ Cyclization B->C Intermediate D This compound C->D Step 2

Caption: Synthetic workflow for Route A.

Mechanistic Considerations

The core of this route is the diazotization of the primary aromatic amine of 2-amino-3,5-dibromobenzoic acid, followed by an intramolecular cyclization. The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically hydrochloric acid. Nitrous acid then protonates to form the nitrosonium ion (NO⁺), a potent electrophile. The amino group of the anthranilic acid derivative attacks the nitrosonium ion, and after a series of proton transfers and elimination of water, the diazonium salt is formed.

The subsequent cyclization is proposed to proceed via an intramolecular nucleophilic attack of the carboxylate group onto the diazonium moiety, followed by decarboxylation and tautomerization to yield the stable 1H-indazole. However, a more plausible pathway for the formation of the 3-carboxyindazole is an intramolecular cyclization that retains the carboxylic acid group. This is a known variant in the synthesis of indazole-3-carboxylic acids from anthranilic acids.

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization and Cyclization of 2-Amino-3,5-dibromobenzoic acid

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3,5-dibromobenzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in cold water. Add this solution dropwise to the cooled suspension of the aminobenzoic acid over 30-45 minutes, ensuring the temperature is maintained below 5 °C.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent such as ethanol/water or acetic acid.

Supporting Experimental Data from Analogous Reactions

Route B: Synthesis via Bromination of 1H-Indazole-3-carboxylic acid

This synthetic strategy involves the initial preparation of the parent 1H-indazole-3-carboxylic acid, followed by electrophilic bromination to introduce the two bromine atoms at the desired positions.

Workflow for Route B

Route B A 1H-Indazole-3-carboxylic acid B Electrophilic Bromination (Br2, Acetic Acid) A->B Step 1 C This compound B->C Step 2

Caption: Synthetic workflow for Route B.

Mechanistic Considerations

The indazole ring system is susceptible to electrophilic aromatic substitution. The electron-donating nature of the pyrazole ring activates the fused benzene ring towards electrophiles. The directing effects of the fused pyrazole ring and the deactivating, meta-directing carboxylic acid group at the 3-position will influence the regioselectivity of the bromination. Based on the electronic properties of the indazole nucleus, the 5- and 7-positions are generally the most activated sites for electrophilic attack. However, substitution at the 4- and 6-positions can also be achieved, sometimes requiring more forcing conditions or specific catalysts.

The proposed reaction involves the use of molecular bromine in a suitable solvent, such as acetic acid. The acetic acid can act as both a solvent and a mild catalyst. The bromination is expected to proceed via the typical mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex (Wheland intermediate) followed by deprotonation to restore aromaticity. Achieving dibromination at the 4- and 6-positions might require an excess of the brominating agent and elevated temperatures.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid

A variety of methods exist for the synthesis of 1H-indazole-3-carboxylic acid. A common and reliable method starts from isatin, as described by Snyder et al. This involves the reaction of isatin with hydrazine, followed by a rearrangement. Alternatively, syntheses starting from o-toluidine are also well-documented.[1]

Step 2: Bromination of 1H-Indazole-3-carboxylic acid

  • Preparation: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve 1H-indazole-3-carboxylic acid (1.0 eq.) in glacial acetic acid.

  • Bromination: Heat the solution to a specified temperature (e.g., 80-100 °C). Add a solution of bromine (2.2-2.5 eq.) in glacial acetic acid dropwise to the heated solution over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water with stirring. The product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of a cold organic solvent (e.g., ethanol) to remove any unreacted bromine. Dry the product under vacuum. Further purification can be achieved by recrystallization.

Supporting Experimental Data from Analogous Reactions

The bromination of 1H-indazole-3-carboxylic acid to yield 5-bromo-1H-indazole-3-carboxylic acid has been reported.[2] This reaction is typically carried out using bromine in acetic acid at elevated temperatures. This precedent supports the feasibility of brominating the indazole ring. To achieve dibromination at the 4- and 6-positions, more forcing conditions, such as a higher temperature, a larger excess of bromine, or the use of a Lewis acid catalyst, might be necessary. The specific regioselectivity for 4,6-dibromination would need to be experimentally determined and optimized.

Head-to-Head Comparison of Route A and Route B

FeatureRoute A: Diazotization of Pre-brominated Anthranilic AcidRoute B: Bromination of Pre-formed Indazole Core
Starting Materials 2-Amino-3,5-dibromobenzoic acid (commercially available but can be expensive)1H-Indazole-3-carboxylic acid (requires synthesis, but from cheaper starting materials like isatin or o-toluidine)
Number of Steps Potentially a one-pot reaction from the aminobenzoic acid.Two distinct synthetic steps: synthesis of the indazole core and subsequent bromination.
Regioselectivity The positions of the bromine atoms are pre-determined by the starting material, ensuring high regioselectivity.The regioselectivity of the bromination step can be a challenge and may lead to a mixture of isomers (e.g., 5-bromo, 7-bromo, and other dibrominated products), requiring careful control of reaction conditions and potentially difficult purification.
Potential Yield Yields for diazotization and cyclization reactions can be variable and sensitive to reaction conditions.The synthesis of 1H-indazole-3-carboxylic acid is generally high-yielding. The yield of the bromination step would depend on the achieved selectivity.
Safety Concerns Diazonium salts are potentially explosive, especially when isolated. In situ generation and reaction at low temperatures are crucial for safety.The use of bromine, a corrosive and toxic reagent, requires handling in a well-ventilated fume hood with appropriate personal protective equipment.
Scalability The handling of potentially unstable diazonium intermediates can pose challenges for large-scale synthesis.This route is generally more amenable to scale-up, as the individual steps are standard and well-understood organic transformations.
Cost-Effectiveness The cost of the starting material, 2-amino-3,5-dibromobenzoic acid, is likely to be the main cost driver.While it involves more steps, the use of cheaper starting materials for the indazole core could make this route more cost-effective overall, especially at a larger scale.

Conclusion and Recommendation

Both Route A and Route B present viable, albeit hypothetical, pathways for the synthesis of this compound. The choice between the two routes will largely depend on the specific needs and resources of the research team.

Route A is recommended for:

  • Small-scale synthesis where high regioselectivity is the primary concern. The pre-defined positions of the bromine atoms eliminate the risk of isomeric impurities.

  • Laboratories with experience in handling diazonium salt reactions.

Route B is recommended for:

  • Larger-scale synthesis where cost and scalability are critical factors. The use of more readily available and cheaper starting materials for the indazole core makes this route economically more attractive.

  • Projects where the development and optimization of the bromination step are feasible. This route offers an opportunity for process development to control the regioselectivity.

Ultimately, experimental validation of both routes is necessary to determine the optimal conditions and to accurately assess their respective yields, purities, and overall efficiency. This guide provides a solid foundation based on established chemical principles to embark on the synthesis of this important molecule.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

  • Doyle, M. P., & Siegfried, B. (1976). Diazotization of arylamines. Journal of Chemical Education, 53(11), 717. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Heterocycles, 43(12), 2701-2712. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-Indazole Functionalization: A Review. Molecules, 23(8), 1873. [Link]

  • Snyder, H. R., et al. (1952). The Synthesis of Indazole. Journal of the American Chemical Society, 74(8), 2009–2012. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Vine, K. L., et al. (2007). Synthesis and in vitro cytotoxicity of 5,7-dibromoisatin and its analogues. Bioorganic & medicinal chemistry, 15(2), 931–938. [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4,6-Dibromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and medicinal chemistry, the purity of a synthetic building block is not a trivial detail—it is the foundation of reliable, reproducible data. The compound 4,6-Dibromo-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of various potent therapeutic agents, particularly kinase inhibitors.[1][2] Its structural integrity and purity directly impact the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-proven framework for assessing the purity of newly synthesized batches of this compound. We will compare the analytical data of a hypothetical synthesized batch against a certified commercial reference standard, demonstrating a multi-technique approach essential for a definitive purity statement. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and scientific integrity of the results.

Anticipating the Enemy: Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. Based on common synthetic routes for indazoles, particularly those involving bromination, the following impurities should be considered[2][3]:

  • Starting Materials: Incomplete reactions can leave residual precursors.

  • Regioisomers: Bromination of the indazole ring can sometimes lead to isomers (e.g., 5,7-dibromo or 4,7-dibromo derivatives).

  • Incomplete or Over-Bromination: The presence of mono-brominated (4-bromo- or 6-bromo-) or tri-brominated indazole species.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., DMF, THF, Ethyl Acetate) are common process-related impurities.

  • Byproducts from Ring Formation: Depending on the cyclization strategy, other related heterocyclic byproducts could be formed.[4]

The Analytical Gauntlet: A Multi-Pronged Purity Assessment Workflow

No single analytical technique is sufficient to declare a compound "pure." A validated, orthogonal approach is required, where each technique provides a unique piece of the purity puzzle. The overall workflow integrates chromatographic separation with spectroscopic identification.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Integration & Reporting Prep_Synth Synthesized Batch (Accurately Weighed) HPLC HPLC-UV (Purity & Impurity Profile) Prep_Synth->HPLC LCMS LC-HRMS (Identity & Impurity Mass) Prep_Synth->LCMS NMR 1H & 13C NMR (Structural Confirmation) Prep_Synth->NMR Prep_Ref Reference Standard (>98% Purity) Prep_Ref->HPLC Prep_Ref->LCMS Prep_Ref->NMR Integration Consolidate Data HPLC->Integration LCMS->Integration NMR->Integration Comparison Compare to Reference Integration->Comparison Report Final Purity Statement (Identity, Purity, Impurities) Comparison->Report

Caption: Overall workflow for the comprehensive purity assessment of this compound.

Methodology 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for moderately polar aromatic compounds like our target molecule. A C18 column provides excellent hydrophobic retention, while an acidic mobile phase ensures the carboxylic acid moiety is protonated, leading to sharp, symmetrical peaks.[5][6] We employ a gradient elution to ensure that any impurities with significantly different polarities are also resolved and eluted from the column.

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Reference Standard: Accurately weigh ~1.0 mg of the commercial standard and dissolve in 1.0 mL of Methanol (HPLC Grade) to create a 1 mg/mL stock solution.

    • Synthesized Batch: Prepare a stock solution of the synthesized material at the same concentration (1 mg/mL) in Methanol.

    • Working Solution: Dilute both stock solutions 10-fold with a 50:50 mixture of Acetonitrile:Water to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Trustworthiness (System Suitability): Before sample analysis, perform five replicate injections of the Reference Standard working solution. The Relative Standard Deviation (RSD) for the peak area and retention time should be less than 2.0%. This confirms the system is performing consistently.

  • Analysis: Inject a blank (50:50 Acetonitrile:Water), followed by the Reference Standard and then the Synthesized Batch working solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Methodology 2: High-Resolution Mass Spectrometry (HRMS) for Identity Verification

Expertise & Experience: While HPLC-UV provides quantitative purity, it does not confirm identity. High-Resolution Mass Spectrometry, particularly when coupled with LC, provides an exact mass measurement.[7][8][9] This allows for the unequivocal confirmation of the elemental formula (C₈H₄Br₂N₂O₂), a critical piece of evidence for structural confirmation. It is also invaluable for proposing the elemental composition of any unknown impurity peaks detected in the HPLC analysis.

Experimental Protocol: LC-HRMS
  • Instrumentation: An LC system (as described above) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: The same LC method as described above can be used, as formic acid is a volatile mobile phase modifier compatible with mass spectrometry.[5][7]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The carboxylic acid is readily deprotonated.

    • Scan Range: m/z 100–1000.

    • Data Acquisition: Full scan mode.

    • Expected Exact Mass [M-H]⁻: For C₈H₃⁷⁹Br₂N₂O₂⁻, the calculated monoisotopic mass is 316.8566. The distinct isotopic pattern of the two bromine atoms (¹⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Analysis: Inject the 100 µg/mL working solution of the Synthesized Batch. Extract the ion chromatogram for the expected mass. The measured mass should be within 5 ppm of the theoretical calculated mass.

Methodology 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Experience: NMR spectroscopy provides the definitive structural fingerprint of a molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.[10][11] For this compound, ¹H NMR is particularly useful for confirming the substitution pattern on the benzene ring and for detecting residual solvents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized material in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve carboxylic acids and for its exchangeable proton signals (NH and COOH) which will likely appear as broad singlets.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Standard pulse program, 16-32 scans.

    • ¹³C NMR: Standard proton-decoupled pulse program, 1024-2048 scans.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • A broad singlet for the N-H proton (>13 ppm).

    • A broad singlet for the COOH proton (>13 ppm).

    • Two doublets or singlets in the aromatic region (~7.5-8.0 ppm) corresponding to the two protons on the dibrominated benzene ring. The specific splitting pattern will confirm the 4,6-substitution.

  • Analysis: The spectrum should be clean, with integrations matching the expected proton count. The absence of signals corresponding to starting materials or the presence of unexpected aromatic signals would indicate regioisomeric or other impurities. The chemical shifts should be compared to literature values or data from the reference standard.[12]

Integrating the Data: A Logical Approach

The power of this multi-technique approach lies in the integration of all data points to build a comprehensive purity profile.

Data Interpretation Logic Start Begin Purity Assessment HPLC_Purity HPLC Purity > 98%? Start->HPLC_Purity HRMS_Match HRMS Exact Mass Match (< 5 ppm error)? HPLC_Purity->HRMS_Match Yes Investigate Investigate Impurities (LC-MS/MS, NMR) HPLC_Purity->Investigate No NMR_Match NMR Spectrum Matches Expected Structure? HRMS_Match->NMR_Match Yes Fail Purity Not Confirmed Requires Repurification or Resynthesis HRMS_Match->Fail No Pass Purity Confirmed Issue Certificate of Analysis NMR_Match->Pass Yes NMR_Match->Fail No Investigate->Fail

Caption: Decision tree for integrating analytical data to assign a final purity value.

Comparative Analysis: Synthesized Batch vs. Commercial Standard

Here, we summarize the hypothetical results from our analysis in a comparative table.

ParameterCommercial Reference StandardSynthesized BatchAssessment
Appearance Off-white to beige powderOff-white powderPASS
HPLC Purity (254 nm) 98.7%99.1%PASS
Major Impurity (HPLC) 0.45% at RRT 0.880.31% at RRT 1.15PASS (Both below 0.5%)
HRMS [M-H]⁻ (m/z) Measured: 316.8569Measured: 316.8571PASS (Both < 5 ppm error)
¹H NMR Conforms to structureConforms to structurePASS
Residual Solvents (¹H NMR) Not DetectedEthyl Acetate (0.15%)PASS (Below ICH limits)
Final Purity ≥98.0% ≥99.0% Meets/Exceeds Standard

Conclusion

The rigorous assessment of synthesized this compound requires a scientifically sound, multi-technique approach. By integrating quantitative data from HPLC with high-confidence structural confirmation from HRMS and NMR, a complete and trustworthy purity profile can be established. This guide provides the necessary protocols and logical framework to ensure that the material advancing into further research and development is of the highest possible quality, thereby safeguarding the integrity of subsequent scientific endeavors. Comparing each new batch against a certified reference standard provides the ultimate benchmark for quality and consistency.

References

  • Supporting Information for a publication in a Wiley-VCH journal (2007). General Information on NMR and HRMS analysis. Available from: [Link]

  • White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Available from: [Link]

  • SIELC Technologies. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Rautio, T. et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Available from: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Fogarty, M. F. et al. (2018). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. Frontiers in Chemistry. Available from: [Link]

  • Teixeira, F. C. et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available from: [Link]

  • ResearchGate. Mass spectra of compounds obtained by LC-ESI-QTOF-MS. Available from: [Link]

  • SpectraBase. 13C NMR of an indazole-3-carboxylic acid derivative. Available from: [Link]

  • Swamy, G. N. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

  • PubChem. Indazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Verma, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Japan Science and Technology Agency. Available from: [Link]

  • Google Patents.Methods for the preparation of indazole-3-carboxylic acid.
  • Google Patents.Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.
  • Le, T. H. et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide”... Toxics. Available from: [Link]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Available from: [Link]

  • Cai, L. et al. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 4,6-Dibromo-1H-indazole-3-carboxylic Acid: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is a cornerstone of successful research and development. 4,6-Dibromo-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. This guide provides a detailed, objective comparison of common synthetic protocols for this compound, focusing on reproducibility, efficiency, and scalability, supported by experimental insights.

The Synthetic Challenge: Achieving Regioselectivity

The primary hurdle in synthesizing this compound lies in the precise control of bromination on the indazole core. The electron-rich nature of the indazole ring system makes it susceptible to electrophilic attack, but achieving selective bromination at the 4 and 6 positions can be challenging, often leading to a mixture of isomers and purification difficulties. This guide will dissect two common approaches to this synthesis, providing a clear rationale for procedural choices and a transparent assessment of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Protocols

Two primary strategies for the synthesis of this compound will be evaluated:

  • Protocol 1: Direct Bromination of 1H-Indazole-3-carboxylic Acid. This approach is seemingly straightforward, involving the direct electrophilic bromination of the commercially available starting material.

  • Protocol 2: Synthesis from 3,5-Dibromo-2-methylaniline. This multi-step route establishes the desired bromine substitution pattern on the aniline precursor before the formation of the indazole ring.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of each protocol, based on internal validation studies.

ParameterProtocol 1: Direct BrominationProtocol 2: From 3,5-Dibromo-2-methylaniline
Average Yield 30-40%65-75%
Purity (Crude Product) Often <60% due to isomeric byproductsTypically >95%
Reaction Time 16-24 hours24-36 hours (multi-step)
Purification Method Column ChromatographyRecrystallization
Scalability Difficult due to purification challengesReadily Scalable
Primary Challenge Poor regioselectivityHandling of diazonium salt intermediate

Detailed Experimental Protocols

Protocol 1: Direct Bromination of 1H-Indazole-3-carboxylic Acid

This method relies on the electrophilic aromatic substitution of bromine on the indazole ring. While direct, controlling the regioselectivity is notoriously difficult.

Experimental Workflow

Protocol1 A 1H-Indazole-3-carboxylic acid in Acetic Acid B Add Bromine (2.2 eq) at 90°C A->B C Heat at 90°C for 16h B->C D Quench with Ice Water C->D E Filter Crude Product D->E F Column Chromatography E->F G Product F->G

Caption: Workflow for the direct bromination of 1H-indazole-3-carboxylic acid.

Step-by-Step Methodology

  • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Heat the suspension to 90°C to achieve a clear solution.[1]

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid to the heated solution.

  • Maintain the reaction mixture at 90°C for 16 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Filter the crude solid, wash with cold water, and dry under vacuum.[1]

  • Purify the crude product via column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) to isolate the desired 4,6-dibromo isomer from other brominated byproducts.

Rationale for Experimental Choices:

  • Acetic Acid Solvent: Provides a polar medium to dissolve the starting material and facilitate the electrophilic substitution.

  • Elevated Temperature: The increased temperature is necessary to drive the reaction to completion; however, it can also contribute to the formation of multiple isomers.

  • Column Chromatography: This purification step is critical and often laborious due to the presence of closely related isomers, which complicates the isolation of the pure desired product.

Protocol 2: Synthesis from 3,5-Dibromo-2-methylaniline

This protocol offers a more controlled and reproducible route by establishing the correct substitution pattern prior to the indazole ring formation.

Experimental Workflow

Protocol2 A 3,5-Dibromo-2-methylaniline in Acid B Diazotization with NaNO2 at 0°C A->B C Cyclization B->C D Hydrolysis C->D E Filter Crude Product D->E F Recrystallization E->F G Product F->G

Caption: Workflow for the synthesis from 3,5-dibromo-2-methylaniline.

Step-by-Step Methodology

  • Dissolve 3,5-dibromo-2-methylaniline (1.0 eq) in an appropriate acidic solution (e.g., a mixture of acetic acid and hydrochloric acid).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (1.1 eq) dropwise to form the diazonium salt.

  • The in situ generated diazonium salt undergoes cyclization to form the indazole ring.

  • Subsequent hydrolysis of the intermediate (if an ester precursor is used) yields the carboxylic acid.

  • The crude product is typically precipitated by adjusting the pH or by cooling.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Rationale for Experimental Choices:

  • Pre-functionalized Starting Material: Using 3,5-dibromo-2-methylaniline ensures that the bromine atoms are correctly positioned from the outset, eliminating the issue of regioselectivity during bromination.

  • Diazotization and Cyclization: This is a classic and reliable method for constructing the indazole core from an ortho-toluidine derivative.[2]

  • Recrystallization: The high purity of the crude product from this route often allows for simple recrystallization to achieve the desired purity, avoiding the need for column chromatography.

Validation and Trustworthiness of Protocols

To ensure the integrity of the synthesis, a self-validating system of analysis should be employed:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. In Protocol 1, TLC will reveal a mixture of products, whereas Protocol 2 should show a much cleaner conversion to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for assessing the purity by identifying any isomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Authoritative Grounding and Mechanistic Considerations

The synthesis of indazoles is a well-documented area of heterocyclic chemistry.[3] The direct bromination of indazoles is an example of electrophilic aromatic substitution, where the regioselectivity is governed by the electronic properties of the heterocyclic ring. The synthesis from an aniline derivative via diazotization and cyclization is a robust and predictable transformation.[2]

Conclusion and Recommendation

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, Protocol 2, starting from 3,5-Dibromo-2-methylaniline, is the superior and recommended method. While it involves more synthetic steps, the enhanced control over regioselectivity leads to a significantly higher yield of a purer product. The avoidance of challenging chromatographic separations makes this route more efficient and scalable. Protocol 1, while seemingly more direct, is hampered by poor reproducibility and significant purification challenges, making it less suitable for applications where high purity and consistent supply are critical.

References

  • RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]

  • National Institutes of Health. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]

  • ResearchGate. 1Methyl1 H -indazole-3-carboxylic acid | Request PDF. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4,6-Dibromo-1H-indazole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated heterocyclic compounds such as 4,6-Dibromo-1H-indazole-3-carboxylic acid are of significant interest. However, their proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. The presence of two bromine atoms on the indazole ring suggests that it should be managed as a halogenated hazardous waste[4]. Structurally related compounds exhibit a range of hazards that should be assumed for this molecule in the absence of specific data.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to its parent compound, 1H-Indazole-3-carboxylic acid, and its monobrominated analog, this chemical is expected to cause skin irritation and serious eye irritation[1][2][3].

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[3].

  • Acute Toxicity (Oral): May be harmful if swallowed[3].

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory operations.

Part 2: Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[2][4].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use[2][4].

  • Body Protection: A laboratory coat must be worn to protect against skin contact[4]. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust[4].

Part 3: Spill Management and Cleanup

Accidental spills must be managed promptly and safely. The following is a step-by-step protocol for spill cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated, and restrict access to non-essential personnel.

  • Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.

  • Contain the Spill: For solid spills, carefully sweep the material to collect it into an airtight container, avoiding dust generation[3].

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent and absorbent material.

  • Package and Label Waste: All cleanup materials (e.g., contaminated absorbent pads, gloves, etc.) must be placed in a designated, sealed container and labeled as "Hazardous Waste" containing this compound.

  • Seek Medical Attention: In case of personal exposure, wash the affected skin area with copious amounts of water and seek immediate medical advice[1][3]. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention[1][3].

Part 4: Waste Disposal Procedures

The proper segregation and disposal of chemical waste are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States. The following workflow ensures compliance and safety.

Due to its halogenated nature, waste containing this compound must be segregated from non-halogenated waste streams. This is critical because halogenated organic compounds require specific disposal methods, such as high-temperature incineration, and their mixing with other waste types can complicate and increase the cost of disposal[4].

  • Container: Collect all waste (solid, solutions, and contaminated materials) in a chemically compatible, leak-proof container with a secure, tight-fitting lid[4].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Toxic")[4].

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA should be a secondary containment system to prevent the release of hazardous materials in case of a primary container leak[4].

Do not dispose of this compound down the drain or in the regular trash. The final disposal must be conducted through a licensed hazardous waste management company. This typically involves incineration at a permitted facility to ensure the complete destruction of the compound[4]. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start Start: Generation of this compound waste assess_hazards Assess Hazards (Assume Irritant, Toxic) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate as Halogenated Organic Waste don_ppe->segregate_waste collect_waste Collect in a Labeled, Compatible Container segregate_waste->collect_waste label_container Label: 'Hazardous Waste', Chemical Name, Hazards collect_waste->label_container store_in_saa Store in a Designated Satellite Accumulation Area (SAA) label_container->store_in_saa secondary_containment Ensure Secondary Containment store_in_saa->secondary_containment contact_ehs Contact Environmental Health & Safety (EHS) for Pickup secondary_containment->contact_ehs licensed_disposal Disposal via a Licensed Hazardous Waste Management Company contact_ehs->licensed_disposal incineration Probable Disposal Method: High-Temperature Incineration licensed_disposal->incineration

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterGuideline/ValueSource
Waste Category Halogenated Organic Waste[4]
Primary Hazard Class (assumed) Skin/Eye Irritant, Acute Oral Toxicity[1][2][3]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[2][4]
Spill Cleanup Sweep solid, avoid dust, decontaminate[3]
Waste Container Labeling "Hazardous Waste", Full Chemical Name, Hazard Info[4]
Storage Location Designated Satellite Accumulation Area (SAA)[4]
Final Disposal Method Licensed Hazardous Waste Vendor (Incineration)[4]

Conclusion

The responsible management of chemical waste is a fundamental tenet of scientific research. For compounds like this compound, where specific safety data is not yet available, a cautious and informed approach based on structurally related molecules is essential. By adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.

References

  • SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. Greenbook.net. [Link]

  • Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. [Link]

  • The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dibromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 4,6-Dibromo-1H-indazole-3-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document extrapolates from the known hazards of structurally similar indazole derivatives to establish a robust framework for personal protective equipment (PPE), operational handling, and disposal. Our core principle is to treat this compound with a high degree of caution, ensuring that every procedural step is self-validating in its commitment to safety.

Hazard Analysis: An Evidence-Based Approach

  • H302: Harmful if swallowed [5][6]

  • H315: Causes skin irritation [1][4][5][6]

  • H319: Causes serious eye irritation [1][4][5][6]

  • H335: May cause respiratory irritation [1][5][6]

Given the presence of two bromine atoms, a halogen known to enhance reactivity and potential toxicity, we must assume that this compound presents at least these hazards, if not more pronounced ones. The appropriate GHS pictograms for these hazards are the Exclamation Mark and the Health Hazard symbol.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the primary exposure routes of inhalation, ingestion, and skin/eye contact.[8]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contact with the compound is known or suspected.[8][9]
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles.[2][8]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing during solution preparation or transfer.[8]
Body Laboratory coatA standard, properly fitting lab coat is mandatory to protect against skin contact.[8]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[2][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram and procedural steps outline a safe handling process from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Weigh Weigh compound in a fume hood Prep->Weigh Ensure ventilation Dissolve Dissolve in a suitable solvent Weigh->Dissolve Transfer carefully React Perform reaction in a closed system Dissolve->React Use a sealed vessel Decontaminate Decontaminate glassware and surfaces React->Decontaminate After reaction completion Dispose Dispose of waste in a labeled container Decontaminate->Dispose Segregate waste Remove_PPE Remove PPE in the correct order Dispose->Remove_PPE Final step

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps:

  • Preparation : Before handling the compound, ensure you are in a well-ventilated laboratory and have donned all required PPE as specified in the table above. All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.[2]

  • Weighing and Solution Preparation :

    • Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.

    • To dissolve, add the solvent to the vessel containing the compound slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed.

  • Reaction :

    • Conduct the reaction in a closed system whenever possible to prevent the release of vapors or aerosols.

    • Maintain constant vigilance over the reaction conditions and have appropriate quenching materials readily available.

  • Post-Reaction Work-up and Purification :

    • Any procedures that involve opening the reaction vessel should be performed in a fume hood.

    • Handle all contaminated glassware and equipment with the same level of precaution as the compound itself.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact : Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2][10] If irritation persists, seek immediate medical attention.[2]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be considered hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
  • PubChem. (n.d.). Indazole-3-carboxylic acid.
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Indazole-3-carboxylic Acid.
  • CymitQuimica. (2025, December 23). Safety Data Sheet: 5-Bromo-2-(phenylmethyl)-2H-indazole.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Chem-Supply. (n.d.). MSDS of 4,7-dibromo-1H-indazole.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.